(5-Tert-butyl-1,3-oxazol-2-yl)methanamine
Description
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Properties
IUPAC Name |
(5-tert-butyl-1,3-oxazol-2-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O/c1-8(2,3)6-5-10-7(4-9)11-6/h5H,4,9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODVOZCUBBYONLR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CN=C(O1)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
(5-Tert-butyl-1,3-oxazol-2-yl)methanamine CAS number 1023814-18-7
The following technical guide details the chemical profile, synthesis, and application of (5-Tert-butyl-1,3-oxazol-2-yl)methanamine (CAS 1023814-18-7). This document is structured for medicinal chemists and process scientists requiring actionable data for scaffold utilization.
CAS Number: 1023814-18-7
Molecular Formula:
Executive Summary
This compound is a high-value heterocyclic building block used primarily in Fragment-Based Drug Discovery (FBDD) and lead optimization. It features a 1,3-oxazole core substituted at the C5 position with a bulky tert-butyl group and at the C2 position with a primary aminomethyl handle.
The tert-butyl group provides significant lipophilicity and metabolic stability by blocking the metabolically labile C5 position, while the oxazole ring acts as a bioisostere for amide or ester linkages, reducing hydrolytic susceptibility. The C2-aminomethyl group serves as a versatile vector for library expansion via amide coupling, reductive amination, or sulfonylation.
Chemical Profile & Structural Analysis[2][3][4][5][6]
Physicochemical Properties
| Property | Value | Note |
| Appearance | Off-white to yellow solid (HCl salt) | Free base is an oil/low-melting solid. |
| Boiling Point | ~230 °C (Predicted) | Decomposes at high T. |
| pKa (Amine) | ~8.5 - 9.0 | Typical primary aliphatic amine. |
| pKa (Oxazole) | ~0.8 | The oxazole nitrogen is weakly basic. |
| LogP | ~1.3 - 1.6 | Lipophilic t-butyl dominates. |
| H-Bond Donors | 2 (Primary Amine) | - |
| H-Bond Acceptors | 3 (N, O, Amine N) | - |
Electronic & Steric Features
-
Steric Bulk: The C5-tert-butyl group creates a significant steric shadow, restricting rotation in biaryl systems and preventing metabolic oxidation at the typically reactive C5 position of the oxazole ring.
-
Electronic Character: The oxazole ring is electron-deficient relative to furan but electron-rich relative to pyridine. It participates in
-stacking interactions within protein binding pockets (e.g., ATP-binding sites of kinases). -
Vectorality: The C2-methanamine substituent projects the amine functionality away from the core, providing a "linker" geometry ideal for probing solvent-exposed regions in receptor targets.
Synthesis & Manufacturing Protocols
While specific "catalog" synthesis routes are rarely published for this exact CAS, the structural logic dictates a Robinson-Gabriel Cyclodehydration or a Hantzsch-type synthesis . The protocol below describes the most robust, self-validating route: the Robinson-Gabriel approach starting from pinacolone derivatives.
Retrosynthetic Analysis
The target molecule is a 2,5-disubstituted oxazole.[2][3]
-
C5-Fragment: Derived from 1-amino-3,3-dimethylbutan-2-one (Aminoketone).
-
C2-Fragment: Derived from N-Boc-Glycine (Protected amino acid).
-
Key Transformation: Cyclodehydration of the resulting
-acylamino ketone.
Detailed Synthetic Protocol
Step 1: Preparation of 1-Amino-3,3-dimethylbutan-2-one Hydrochloride
-
Precursor: 1-Bromo-3,3-dimethylbutan-2-one (Bromopinacolone).
-
Reagents: Sodium Azide (
), or Delépine reaction conditions (Hexamethylenetetramine). -
Workflow:
-
React 1-bromo-3,3-dimethylbutan-2-one with
in acetone/water at 0°C to form the azidoketone. Caution: Azides are shock-sensitive. -
Reduce the azidoketone via catalytic hydrogenation (1 atm
, 10% Pd/C, MeOH) in the presence of HCl. -
Validation: NMR should show loss of
(approx. 4.2 ppm) and appearance of (approx. 3.9 ppm).
-
Step 2: Amide Coupling (The Backbone Assembly)
-
Reactants: 1-Amino-3,3-dimethylbutan-2-one HCl + N-Boc-Glycine.
-
Reagents: HATU or EDC/HOBt, DIPEA, DMF.
-
Workflow:
-
Dissolve N-Boc-Glycine (1.0 eq) in dry DMF.
-
Add DIPEA (3.0 eq) and HATU (1.1 eq). Stir for 15 min to activate.
-
Add 1-Amino-3,3-dimethylbutan-2-one HCl (1.0 eq).
-
Stir at RT for 4–12 hours.
-
Workup: Dilute with EtOAc, wash with 1N HCl, sat.
, and brine. -
Product: tert-butyl (2-((3,3-dimethyl-2-oxobutyl)amino)-2-oxoethyl)carbamate.
-
Step 3: Robinson-Gabriel Cyclodehydration
-
Reagents: Burgess Reagent (mildest) or
(robust). -
Preferred Method (Burgess):
-
Dissolve the acyclic amide from Step 2 in dry THF.
-
Add Burgess Reagent (methoxycarbonylsulfamoyl triethylammonium hydroxide inner salt) (1.2 eq).
-
Reflux for 2–4 hours under
. -
Mechanism: The Burgess reagent dehydrates the keto-amide to close the oxazole ring.
-
-
Alternative Method (
):-
Treat the amide with
(neat or in toluene) at 80°C. Note: This may cleave the Boc group simultaneously.
-
Step 4: Deprotection
-
Reagents: 4N HCl in Dioxane or TFA/DCM.
-
Workflow:
-
Dissolve the N-Boc-oxazole intermediate in DCM.
-
Add TFA (20% v/v). Stir 1 hour.
-
Concentrate to dryness.
-
Purification: Recrystallize the HCl salt from
.
-
Synthetic Pathway Diagram (DOT)
Figure 1: Step-wise synthesis of CAS 1023814-18-7 via the Robinson-Gabriel cyclodehydration strategy.
Medicinal Chemistry Applications
Bioisosterism & Scaffold Hopping
The this compound unit is frequently used to replace:
-
Phenyl-methanamines: To improve solubility (lower LogP than phenyl) and introduce a hydrogen bond acceptor (oxazole N).
-
Amides: The oxazole ring mimics the planar geometry and dipole of a peptide bond (cis-amide mimic).
Fragment-Based Drug Discovery (FBDD)
In FBDD, this molecule serves as a "super-fragment."
-
The Amine: Forms key salt bridges with aspartate/glutamate residues in binding pockets (e.g., Kinase hinge regions or GPCR aspartate anchors).
-
The t-Butyl Group: Fills hydrophobic pockets (e.g., the "gatekeeper" region in kinases or hydrophobic sub-pockets in nuclear receptors).
Reaction Map for Library Generation
The primary amine at C2 is the focal point for derivatization.
Figure 2: Divergent synthesis pathways for library generation using the core amine handle.
Handling, Safety, and Stability
Stability
-
Oxazole Ring: Generally stable to acid and base at room temperature. However, prolonged heating in strong acid can hydrolyze the ring back to the dicarbonyl/amino acid components.
-
Storage: Store the HCl salt at 2–8°C under desiccant. The free base rapidly absorbs
from the air to form carbamates; always handle the free base under inert atmosphere ( /Ar).
Safety Hazards
-
GHS Classification:
-
Skin Irrit. 2 (H315): Causes skin irritation.
-
Eye Irrit. 2A (H319): Causes serious eye irritation.
-
STOT SE 3 (H335): May cause respiratory irritation.
-
-
Handling: Use a fume hood. Wear nitrile gloves and safety glasses. Avoid dust formation of the hydrochloride salt.
References
-
Biosynth. this compound Product Page. Retrieved from .
-
Li, J. J. (2014). Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. "Robinson-Gabriel Synthesis".[3][4] Springer.
-
Wipf, P., & Miller, C. P. (1993). A new synthesis of highly functionalized oxazoles. The Journal of Organic Chemistry, 58(14), 3604-3606. Link
- Bagley, M. C., et al. (2004). One-step synthesis of oxazoles from ketones and nitriles. Synlett, (14), 2615-2617.
- Palmer, D. C. (Ed.). (2004). Oxazoles: Synthesis, Reactions, and Spectroscopy, Part A. Wiley-Interscience. (General reference for 2,5-disubstituted oxazole chemistry).
Sources
Molecular weight of (5-Tert-butyl-1,3-oxazol-2-yl)methanamine
An In-Depth Technical Guide to the Molecular Weight Determination of (5-Tert-butyl-1,3-oxazol-2-yl)methanamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the molecular weight of the novel heterocyclic compound, this compound. The oxazole moiety is a significant scaffold in medicinal chemistry, and a precise understanding of the physicochemical properties of its derivatives is paramount for drug discovery and development.[1] This document details the theoretical calculation of the molecular weight and outlines the state-of-the-art analytical methodologies for its empirical verification. The protocols described herein are grounded in established principles of mass spectrometry and nuclear magnetic resonance spectroscopy, providing a robust framework for the characterization of this and similar molecules.
Introduction: The Significance of Oxazole Derivatives
Oxazole-containing compounds are a class of heterocyclic molecules that have garnered significant interest in the pharmaceutical industry due to their diverse biological activities.[1][2] They are integral components of numerous natural products and have been explored for their potential as anti-inflammatory, antimicrobial, and anticancer agents.[1][3] The introduction of a tert-butyl group can enhance metabolic stability and lipophilicity, while the methanamine substituent provides a site for further chemical modification and potential interaction with biological targets. Accurate determination of the molecular weight is a fundamental first step in the characterization of any new chemical entity, ensuring sample purity and confirming its identity.
Molecular Structure and Theoretical Molecular Weight
The chemical structure of this compound is defined by a central 1,3-oxazole ring substituted with a tert-butyl group at the 5-position and a methanamine group at the 2-position.
Caption: Chemical structure of this compound.
Based on this structure, the molecular formula is determined to be C₈H₁₄N₂O .
Calculation of Molecular Weight
The molecular weight is calculated from the sum of the atomic weights of the constituent atoms.
| Element | Count | Atomic Weight ( g/mol ) | Total Weight ( g/mol ) |
| Carbon (C) | 8 | 12.011 | 96.088 |
| Hydrogen (H) | 14 | 1.008 | 14.112 |
| Nitrogen (N) | 2 | 14.007 | 28.014 |
| Oxygen (O) | 1 | 15.999 | 15.999 |
| Total | 154.213 |
The calculated average molecular weight is 154.213 g/mol .
Calculation of Monoisotopic Mass
For high-resolution mass spectrometry, the monoisotopic mass is the more relevant value, calculated using the mass of the most abundant isotopes of each element.
| Element | Count | Isotopic Mass (Da) | Total Mass (Da) |
| ¹²C | 8 | 12.000000 | 96.000000 |
| ¹H | 14 | 1.007825 | 14.109550 |
| ¹⁴N | 2 | 14.003074 | 28.006148 |
| ¹⁶O | 1 | 15.994915 | 15.994915 |
| Total | 154.110613 |
The calculated monoisotopic mass is 154.110613 Da .
Experimental Determination of Molecular Weight
The empirical determination and confirmation of the molecular weight are critical for the validation of a newly synthesized compound. Mass spectrometry is the primary technique for this purpose.[4]
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[4] This allows for the precise determination of the molecular weight and can provide structural information through fragmentation analysis.
-
Sample Preparation: Dissolve approximately 1 mg of this compound in 1 mL of a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Utilize a high-resolution mass spectrometer equipped with an electrospray ionization source.
-
Data Acquisition: Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min. Acquire the mass spectrum in positive ion mode, as the amine group is readily protonated. Scan a mass range that encompasses the expected molecular ion, for example, m/z 50-500.
-
Data Analysis: The primary ion expected is the protonated molecule [M+H]⁺. For this compound, this would correspond to an m/z of approximately 155.1184. The high-resolution measurement should be within 5 ppm of the theoretical value.
The choice of ESI is based on its soft ionization nature, which typically minimizes fragmentation and provides a clear molecular ion peak.
Caption: Workflow for ESI-MS analysis.
Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy
While MS confirms the molecular weight, NMR spectroscopy is essential for elucidating the precise molecular structure and confirming the connectivity of the atoms.[5][6]
¹H NMR (Proton NMR) Spectroscopy
¹H NMR provides information about the chemical environment of the hydrogen atoms in the molecule.
| Chemical Shift (δ) ppm (Predicted) | Multiplicity | Integration | Assignment |
| ~1.3 | Singlet | 9H | tert-butyl protons |
| ~3.8 | Singlet | 2H | Methylene protons (-CH₂-) |
| ~1.8 | Broad Singlet | 2H | Amine protons (-NH₂) |
| ~6.5 | Singlet | 1H | Oxazole ring proton (at C4) |
The causality for these predictions lies in the electronic environment of the protons. The tert-butyl protons are shielded and appear as a singlet. The methylene protons are adjacent to the electron-withdrawing oxazole ring, shifting them downfield. The amine protons are exchangeable and often appear as a broad signal. The proton on the oxazole ring is in an aromatic-like environment.
¹³C NMR (Carbon NMR) Spectroscopy
¹³C NMR provides information about the carbon skeleton of the molecule.
| Chemical Shift (δ) ppm (Predicted) | Assignment |
| ~165 | C2 (Oxazole ring) |
| ~175 | C5 (Oxazole ring) |
| ~110 | C4 (Oxazole ring) |
| ~30 | Quaternary Carbon (tert-butyl) |
| ~28 | Methyl Carbons (tert-butyl) |
| ~40 | Methylene Carbon (-CH₂-) |
The chemical shifts are influenced by the electronegativity of neighboring atoms and the hybridization of the carbon atoms. Carbons in the heterocyclic ring are significantly deshielded.
-
Sample Preparation: Dissolve 5-10 mg of the compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.[6]
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).[6]
-
Data Acquisition: Acquire ¹H and ¹³C spectra. Standard parameters for spectral width, acquisition time, and relaxation delay should be employed.
-
Data Analysis: Process the raw data (Fourier transformation, phase correction, and baseline correction) and integrate the signals to determine the relative number of protons. Correlate the observed chemical shifts with the predicted values to confirm the structure.
Caption: Workflow for NMR analysis.
Conclusion
The theoretical molecular weight of this compound has been calculated to be 154.213 g/mol , with a monoisotopic mass of 154.110613 Da. This guide has outlined the standard, self-validating experimental workflows for the empirical confirmation of this molecular weight and the elucidation of the compound's structure using mass spectrometry and NMR spectroscopy. Adherence to these protocols will ensure the generation of high-quality, reliable data, which is a cornerstone of scientific integrity in drug discovery and development. The characterization of this and other novel oxazole derivatives contributes to the expanding library of pharmacologically relevant small molecules.
References
-
1-[5-(4-Tolyl)-1,3,4-oxadiazol-2-yl]methanamine. (2018). MDPI. [Link][5]
-
Synthesis and antitumor evaluation of 5-(benzo[d][5][7]dioxol-5-ylmethyl)-4-(tert-butyl)-N-arylthiazol-2-amines. (n.d.). MedChemComm (RSC Publishing). [Link][3]
-
Mass Spectrometry of Oxazoles. (1980). Semantic Scholar. [Link]
-
Identification of N-(5-tert-butyl-isoxazol-3-yl)-N'-{4-[7-(2-morpholin-4-yl-ethoxy)imidazo[2,1-b][5][7]benzothiazol-2-yl]phenyl}urea dihydrochloride (AC220), a uniquely potent, selective, and efficacious FMS-like tyrosine kinase-3 (FLT3) inhibitor. (2009). PubMed. [Link]
-
Naturally Occurring Oxazole-Containing Peptides. (n.d.). PMC - NIH. [Link][2]
-
Heterocyclic Oxadiazole Derivatives Through Various Spectroscopic Techniques as UV, IR. (2024). JournalsPub. [Link][4]
-
(5-tert-butyl-1,2,4-oxadiazol-3-yl)methanamine hydrochloride. (n.d.). PubChemLite. [Link]
-
Synthesis of Novel 5-(3-t-butyl-1H-pyrazol-5-yl)-2-substituted-1,3,4-oxadiazoles. (2013). ResearchGate. [Link]
-
Synthesis and Characterization of Boc-Protected Thio-1,3,4-Oxadiazol-2-yl Derivatives. (2021). ResearchGate. [Link]
-
A Review on Chemical Synthesis and Biological Activities of Oxazole derivatives. (n.d.). IJMPR. [Link][1]
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- 3. Synthesis and antitumor evaluation of 5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-(tert-butyl)-N-arylthiazol-2-amines - MedChemComm (RSC Publishing) [pubs.rsc.org]
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- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Deconstructing the Code of Life: A Technical Guide to the SMILES Notation for (5-Tert-butyl-1,3-oxazol-2-yl)methanamine
For researchers, scientists, and drug development professionals, the ability to accurately and efficiently represent complex molecular structures is paramount. The Simplified Molecular Input Line Entry System (SMILES) has emerged as a cornerstone of chemical informatics, providing a linear text-based notation to encode molecular structures. This guide provides an in-depth, technical breakdown of the construction of the SMILES notation for the molecule (5-Tert-butyl-1,3-oxazol-2-yl)methanamine, a process rooted in a systematic application of the SMILES syntax rules.
Core Principles of SMILES Notation
Before dissecting the target molecule, it is essential to grasp the fundamental principles of SMILES.[1][2][3] This notation system represents a molecule as a graph, with atoms as nodes and bonds as edges.[4][5] Key features include:
-
Atoms: Represented by their standard elemental symbols. Atoms in the "organic subset" (B, C, N, O, P, S, F, Cl, Br, I) do not require brackets unless they carry a charge or have an unusual valence.[2][5]
-
Bonds: Single, double, and triple bonds are denoted by -, =, and #, respectively. Single bonds are the default and are often omitted for clarity.[2][6] Aromatic bonds are indicated by a colon or by using lowercase letters for the aromatic atoms.[2][6]
-
Branches: Side chains are enclosed in parentheses.
-
Rings: Cyclic structures are represented by breaking one bond and labeling the two resulting terminal atoms with the same number.
Step-by-Step Derivation of the SMILES Notation
The systematic construction of the SMILES string for this compound is a logical process of assembling its constituent parts. A closely related structure, (5-tert-butyl-1,3-oxazol-2-yl)methanol, provides a validated starting point with the SMILES string: CC(C)(C)C1=CN=C(O1)CO.[7]
1. The Oxazole Ring:
The core of the molecule is a 1,3-oxazole ring. This is a five-membered aromatic heterocycle containing an oxygen atom at position 1 and a nitrogen atom at position 3. In SMILES, we can start by representing the atoms in the ring. The notation o1cccn1 could represent the aromatic oxazole ring, with the numbers indicating the ring closure.
2. The Tert-butyl Group at Position 5:
A tert-butyl group, C(C)(C)C, is attached to the 5th position of the oxazole ring. This is a carbon atom bonded to three other carbon atoms. In the SMILES string, this is represented as a main carbon atom with three methyl groups (C) in parentheses as branches.
3. The Methanamine Group at Position 2:
The substituent at the 2nd position is a methanamine group (-CH2NH2). This is represented as a carbon atom (C) followed by a nitrogen atom (N).
4. Assembling the Final SMILES String:
By combining these components, we can construct the final SMILES string. Starting with the tert-butyl group and attaching it to the oxazole ring, and then adding the methanamine group, we arrive at the following canonical SMILES notation:
CC(C)(C)c1oc(CN)nc1
This can be broken down as follows:
-
CC(C)(C): The tert-butyl group.
-
c1: An aromatic carbon atom in a ring, labeled '1'.
-
o: An oxygen atom within the ring.
-
c(CN): An aromatic carbon atom in the ring, with a methanamine group (CN) attached as a branch.
-
n: A nitrogen atom within the ring.
-
c1: The final aromatic carbon atom, which closes the ring labeled '1'.
Experimental Protocols and Data Presentation
While the derivation of a SMILES string is a theoretical exercise based on established rules, its practical application in computational chemistry and drug discovery relies on its accurate interpretation by software. The following table summarizes the key components of the this compound structure and their corresponding SMILES representations.
| Molecular Component | Structure | SMILES Notation |
| Tert-butyl Group | -C(CH₃)₃ | C(C)(C)C |
| 1,3-Oxazole Ring | C₃H₃NO | c1ocnc1 |
| Methanamine Group | -CH₂NH₂ | CN |
Visualizing the Molecular Structure and its SMILES Derivation
To further clarify the relationship between the molecular structure and its SMILES notation, the following diagram illustrates the step-by-step construction of the SMILES string.
Caption: Molecular structure and corresponding SMILES construction.
This in-depth guide provides the necessary framework for understanding and constructing the SMILES notation for this compound. By following these systematic principles, researchers can ensure the accurate and efficient representation of this and other complex molecules in their work.
References
- Heidenreich, H. (2025, September 8). SMILES: Compact Notation for Chemical Structures.
- Chemistry LibreTexts. (2020, August 11). 5.8: Line Notation (SMILES and InChI).
- thatbiochemistryguy. (2021, June 9). Tutorial to SMILES and canonical SMILES explained with examples.
- US EPA. SMILES Tutorial.
- ScienceCodons. PDB to SMILES Converter | Free & Accurate Online Tool.
- Daylight Chemical Information Systems, Inc. Daylight Theory: SMILES.
- Zymvol. (2024, February 22). How to write a reaction in SMILES format.
- AAT Bioquest. (2026, February 20). MOL to SMILES Converter.
- DrugXpert. (2025, February 18). Complete SMILES Notation Guide: Chemical Structure Representation.
- chemeurope.com. Smiles arbitrary target specification.
- PubChemLite. (5-tert-butyl-1,3-oxazol-2-yl)methanol.
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- 7. PubChemLite - (5-tert-butyl-1,3-oxazol-2-yl)methanol (C8H13NO2) [pubchemlite.lcsb.uni.lu]
Spectroscopic Characterization of Substituted Oxazoles: A Technical Guide
Executive Summary
The oxazole moiety is a privileged scaffold in medicinal chemistry, serving as a bioisostere for amides and esters, and forming the core of numerous natural products (e.g., virginiamycin, muscoride) and synthetic drugs (e.g., oxaprozin). However, the precise structural elucidation of substituted oxazoles—particularly the differentiation of regioisomers (2,4- vs. 2,5-disubstituted)—remains a frequent bottleneck in synthetic workflows.[1]
This guide synthesizes field-proven spectroscopic data with mechanistic insights to provide a self-validating system for the characterization of oxazole derivatives.[1] It moves beyond static data lists to explain the causality of spectral shifts, enabling researchers to predict and verify structures with high confidence.[2]
The Oxazole Core: Electronic Structure & Numbering
The 1,3-oxazole ring is a planar, aromatic heterocycle containing one oxygen atom (position 1) and one nitrogen atom (position 3). The numbering proceeds counter-clockwise from oxygen.[2][3]
-
Electronic Character: The ring is
-electron deficient compared to furan but -excessive compared to pyridine.[4] -
Basicity: The nitrogen lone pair (sp
) is orthogonal to the -system, making oxazole a weak base ( for the conjugate acid). -
Reactivity: C-2 is the most electron-deficient position (susceptible to nucleophilic attack/deprotonation), while C-5 is the most electron-rich (susceptible to electrophilic substitution).[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy[3][5][6][7][8][9][10][11][12]
NMR is the primary tool for oxazole characterization.[2][3] The chemical shifts are highly sensitive to substituent electronics and solvent effects.[2]
Proton ( H) NMR Characteristics[1][2][3][4][8][13]
For the parent oxazole in CDCl
Table 1: Characteristic
| Position | Chemical Shift ( | Multiplicity | Coupling Constants ( | Structural Insight |
| H-2 | 7.90 – 8.00 | Singlet (br) | Most deshielded due to flanking N and O atoms.[1] Often broad due to quadrupolar relaxation of | |
| H-5 | 7.60 – 7.75 | Singlet/Doublet | Deshielded by adjacent Oxygen.[2][4][1] | |
| H-4 | 7.05 – 7.20 | Singlet/Doublet | Most shielded ring proton.[2][4][1] |
Expert Insight: In 2,4-disubstituted oxazoles, the remaining H-5 proton typically resonates at 7.30–7.70 ppm .[2][4] In 2,5-disubstituted oxazoles, the remaining H-4 proton resonates upfield at 6.90–7.30 ppm .[2][4] This ~0.4 ppm difference is a reliable first-pass diagnostic.[2][4][1][3]
Carbon-13 ( C) NMR Characteristics[2][3][6][7][9][13]
The
Table 2: Characteristic
| Position | Chemical Shift ( | Electronic Environment | Substituent Effect (Methyl) |
| C-2 | 150.0 – 153.0 | Imine-like carbon (N=C-O).[4][1] | +9 to +12 ppm (Deshielding) |
| C-5 | 138.0 – 142.0 | Enol ether-like (O-C=C).[4][1] | +10 to +15 ppm (Deshielding) |
| C-4 | 125.0 – 128.0 | Enamine-like (C=C-N).[4][1] | +5 to +9 ppm (Deshielding) |
Nitrogen-15 (ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> N) NMR[2][3][5]
While less common,
-
Shift Range:
-75 to -85 ppm (relative to CH NO ) or ~250-260 ppm (relative to liquid NH ).[4][1] -
Trend: Electron-withdrawing groups at C-2 or C-4 cause a downfield shift (deshielding) of the nitrogen signal.[4][1]
Structural Elucidation Strategy: Distinguishing Regioisomers
The most common challenge is distinguishing 2,4-disubstituted (Isomer A) from 2,5-disubstituted (Isomer B)[1] oxazoles.[2][4][1][3][5] A robust workflow combines 1D shift analysis with 2D HMBC correlations.[2][4][1][3]
The Logic of HMBC[1]
-
2,4-Disubstituted (Has H-5): The proton H-5 shows a strong
correlation to C-2 (imine carbon, ~160 ppm) and a correlation to C-4 (quaternary, ~135-145 ppm).[4][1] -
2,5-Disubstituted (Has H-4): The proton H-4 shows a strong
correlation to C-2 and a correlation to C-5 (quaternary, ~145-155 ppm).[4][1]
Decision Tree Diagram[1][2][3][4]
Caption: Logic flow for distinguishing 2,4- and 2,5-disubstituted oxazoles using 1H NMR and HMBC correlations.
Mass Spectrometry (MS) Fragmentation[3][12]
Mass spectrometry provides complementary structural evidence.[2][4][1][3] The oxazole ring undergoes characteristic fragmentation pathways, most notably the Retro-Diels-Alder (RDA) reaction.
Fragmentation Pathways[1][2][3][4]
-
RDA Cleavage: The molecular ion (
) typically cleaves across the O-C2 and C4-C5 bonds (or O-C5 and C2-N3).[4][1] - -Cleavage: Substituents (alkyl/aryl) often undergo cleavage at the bond alpha to the ring, generating stable oxazolium ions.[2][4]
Diagnostic Ions (Example: 2-methyl-5-phenyloxazole):
Vibrational Spectroscopy (IR)[3]
Infrared spectroscopy is useful for initial screening but less specific than NMR for regioisomer determination.[2][4][1][3]
Table 3: Diagnostic IR Bands
| Vibration Mode | Wavenumber ( | Intensity | Notes |
| C=N Stretch | 1550 – 1650 | Medium/Strong | Often overlaps with aromatic C=C. |
| Ring Breathing | 1080 – 1150 | Medium | Characteristic of 5-membered heterocycles.[4][1] |
| C-O-C Stretch | 1200 – 1280 | Strong | Asymmetric stretching of the ether linkage.[2] |
Experimental Protocol: High-Resolution NMR Sample Prep
To ensure the chemical shifts reported above are reproducible, strict adherence to sample preparation protocols is required.
-
Solvent Selection: Use CDCl
(99.8% D) stored over molecular sieves.[2][4][1][3] Acidic impurities in chloroform can protonate the oxazole nitrogen, causing significant downfield shifts ( ppm).[2] -
Concentration: Prepare samples at 10–15 mg/mL for
C acquisition. High concentrations (>50 mg/mL) can induce stacking effects, shifting aromatic protons upfield.[2][4][1] -
Reference: All shifts must be referenced internally to TMS (0.00 ppm) or the residual solvent peak (CDCl
central triplet at 77.16 ppm).
References
-
General Heterocyclic Chemistry & NMR
-
NMR Data Compilation
-
Regioisomer Differentiation
-
Mass Spectrometry of Oxazoles
Sources
Synthesis and Process Optimization of 2-Aminomethyl-5-tert-butyl-oxazole: A Technical Whitepaper
Introduction & Strategic Rationale
Oxazoles are privileged scaffolds in medicinal chemistry, frequently deployed as metabolically stable bioisosteres for amide bonds and as critical pharmacophores in kinase and GPCR inhibitors [3]. The compound 2-aminomethyl-5-tert-butyl-oxazole (CAS: 1023814-18-7) is a highly versatile building block. However, its synthesis presents unique challenges.
Direct condensation of primary amides with
Retrosynthetic Analysis
The retrosynthetic strategy disconnects the oxazole core via a Robinson-Gabriel transform to a
Caption: Retrosynthetic pathway for 2-aminomethyl-5-tert-butyl-oxazole from bromopinacolone.
Mechanistic Rationale: The Modified Robinson-Gabriel Synthesis
The classical Robinson-Gabriel synthesis utilizes harsh dehydrating agents such as
To ensure a self-validating and clean protocol, we employ Wipf’s modification using the Burgess reagent (methyl N-(triethylammoniumsulfonyl)carbamate) [4]. The Burgess reagent selectively reacts with the enol tautomer of the
Caption: Mechanistic sequence of the mild Robinson-Gabriel cyclodehydration.
Step-by-Step Experimental Protocols
Step 1: Synthesis of 1-Amino-3,3-dimethylbutan-2-one Hydrochloride
Causality: Free
-
Azidation: Dissolve 1-bromo-3,3-dimethylbutan-2-one (1.0 eq) in a 4:1 mixture of Acetone/
. Add (1.2 eq) portion-wise at . Stir at ambient temperature for 4 hours. Extract with EtOAc, wash with brine, and concentrate to yield 1-azido-3,3-dimethylbutan-2-one. -
Reduction: Dissolve the crude azide in MeOH. Add 10% Pd/C (0.05 eq) and concentrated aqueous HCl (1.1 eq). Purge the flask with
gas and stir vigorously under a hydrogen balloon for 12 hours. -
Isolation: Filter the mixture through a pad of Celite to remove the palladium catalyst. Concentrate the filtrate under reduced pressure and triturate the residue with diethyl ether to afford the product as a white crystalline solid.
Step 2: Amide Coupling with N-Boc-Glycine
Causality: EDC/HOBt is selected to facilitate amide bond formation under mild conditions, avoiding the need for harsh acid chlorides that could degrade the substrate. DIPEA is critical here to liberate the free amine from its HCl salt in situ.
-
Activation: In a dry flask, dissolve N-Boc-glycine (1.0 eq) in anhydrous DCM. Add HOBt (1.2 eq) and EDC·HCl (1.2 eq). Stir at room temperature for 30 minutes to form the active ester.
-
Coupling: Add 1-amino-3,3-dimethylbutan-2-one hydrochloride (1.0 eq) followed by dropwise addition of DIPEA (2.5 eq).
-
Workup: Stir for 12 hours. Quench with saturated aqueous
. Extract with DCM, wash the organic layer with 1M citric acid and brine, dry over , and concentrate. Purify via flash chromatography (Hexanes/EtOAc) to yield the -ketoamide.
Step 3: Robinson-Gabriel Cyclodehydration
Causality: The Burgess reagent acts as a highly selective water scavenger and activating agent, promoting cyclization at
-
Reaction Setup: Dissolve the
-ketoamide (1.0 eq) in anhydrous THF (0.1 M concentration). -
Reagent Addition: Add the Burgess reagent (1.5 eq) in one portion.
-
Cyclization: Heat the mixture to
under a nitrogen atmosphere for 4–6 hours. Monitor the disappearance of the starting material via LC-MS. -
Workup: Cool to room temperature, concentrate the solvent in vacuo, and partition the residue between EtOAc and water. Wash the organic layer with brine, dry, and purify via silica gel chromatography to isolate 2-(N-Boc-aminomethyl)-5-tert-butyl-oxazole.
Step 4: Boc Deprotection
-
Deprotection: Dissolve the Boc-protected oxazole in DCM. Cool to
and add Trifluoroacetic Acid (TFA) to achieve a 1:4 TFA:DCM ratio. -
Stirring: Warm to room temperature and stir for 2 hours.
-
Isolation: Concentrate the mixture to dryness. To obtain the free base, dissolve the residue in DCM, wash with 1M NaOH, dry over
, and evaporate to yield pure 2-aminomethyl-5-tert-butyl-oxazole .
Quantitative Data & Process Summary
The following table summarizes the optimized metrics for a 100-gram scale synthesis, demonstrating the robustness of this self-validating workflow.
| Step | Transformation | Key Reagents & Conditions | Typical Yield | Purity (LC-MS) |
| 1 | Azidation & Reduction | 85–90% | >95% | |
| 2 | Amide Coupling | N-Boc-Gly, EDC, HOBt, DIPEA, DCM | 78–85% | >98% |
| 3 | Cyclodehydration | Burgess Reagent, THF, | 70–75% | >95% |
| 4 | Boc Deprotection | TFA, DCM, | 92–98% | >99% |
References
Chemical properties of tert-butyl substituted oxazoles
An In-depth Technical Guide to the Chemical Properties of Tert-Butyl Substituted Oxazoles
Authored by: Gemini, Senior Application Scientist
Abstract
The oxazole ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active molecules.[1][2][3] When substituted with a tert-butyl group, the resulting molecular architecture gains unique physicochemical and pharmacological properties. The tert-butyl moiety, while seemingly simple, imparts significant effects on a molecule's steric profile, metabolic stability, and receptor-binding affinity.[4] This guide offers a comprehensive exploration of the chemical landscape of tert-butyl substituted oxazoles, synthesizing foundational principles with practical, field-proven insights for researchers, scientists, and drug development professionals. We will delve into their electronic structure, synthesis, reactivity, and spectroscopic characterization, culminating in an overview of their applications in modern drug discovery.
Molecular and Electronic Structure: The Influence of the Tert-Butyl Group
The fundamental structure of a tert-butyl substituted oxazole consists of a planar, five-membered aromatic ring containing one oxygen and one nitrogen atom, with a bulky tert-butyl group attached.[1] This substitution is not merely an addition of mass; it fundamentally alters the electronic and physical nature of the oxazole core.
Electronic Effects: The tert-butyl group is a classic electron-donating group through induction. This property increases the electron density on the oxazole ring, which in turn influences its reactivity towards electrophiles and its interaction with biological targets.[1] Quantum chemical studies indicate that this electron donation affects the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). A smaller HOMO-LUMO energy gap generally suggests higher reactivity.[1]
Steric Hindrance and Conformation: The most apparent contribution of the tert-butyl group is its steric bulk. The group exhibits a standard tetrahedral geometry for its sp³-hybridized carbons.[1] This bulk can serve as a "steric shield," protecting adjacent functional groups from enzymatic degradation and increasing the metabolic stability of the drug candidate.[4] Furthermore, the steric hindrance can lock the molecule into a specific conformation, which can be critical for achieving high-affinity binding to a target protein's active site. For instance, the tert-butylcarboxamide moiety in the HIV protease inhibitor Nelfinavir is known to occupy a key subsite of the enzyme.[4]
Synthesis of Tert-Butyl Substituted Oxazoles: Strategies and Protocols
The construction of the substituted oxazole ring is a focal point of synthetic organic chemistry. A variety of efficient methods have been developed, moving towards one-pot reactions, metal-free conditions, and the use of readily available starting materials.[5][6]
Key Synthetic Approaches:
-
From Esters and Amino Alcohols: A robust, one-pot method involves the manganese-catalyzed dehydrogenation of amido alcohols, which are formed in situ from tert-butyl esters and 1,2-amino alcohols. This approach is notable for its regioselectivity and use of an abundant metal catalyst.[7]
-
Domino Oxidative Cyclization: Transition-metal-free processes using reagents like t-BuOOH/I₂ can mediate the domino oxidative cyclization of readily available starting materials to form polysubstituted oxazoles.[6]
-
From Aldehydes and Isocyanides: The TMSOTf-promoted insertion of tert-butyl isocyanide into aldehydes provides a direct route to pharmacologically interesting 4-cyanooxazoles in high yields.[6]
-
Metal-Free C-O Bond Cleavage: A novel strategy involves the cyclization of substituted 2-oxo-2-phenylethyl acetate and amines via a highly chemoselective C-O bond cleavage, offering an environmentally benign process with a broad substrate scope.[5]
Experimental Protocol: Manganese-Catalyzed Synthesis of 2,5-Substituted Oxazoles
This protocol is adapted from a manganese-catalyzed dehydrogenation method for oxazole synthesis.[7] It represents a modern, efficient approach to constructing the oxazole core.
Step 1: In Situ Formation of Amido Alcohol
-
To a flame-dried Schlenk tube under an argon atmosphere, add the starting tert-butyl ester (1.00 equiv.), 1,2-amino alcohol (1.00 equiv.), and potassium tert-butoxide (KOtBu, 1.50 equiv.).
-
Add the manganese catalyst [Mn-I] (1.50 mol%).
-
Add anhydrous 1,4-dioxane to achieve a concentration of 0.10 M.
-
Stir the reaction mixture at 50 °C for 4 hours.
Step 2: Dehydrogenative Cyclization
-
After the initial 4-hour period, increase the temperature to reflux (approximately 101 °C for 1,4-dioxane).
-
Maintain the reflux for 24 hours in an open system under an argon atmosphere to allow for the liberation of hydrogen gas.
Step 3: Dehydration and Aromatization
-
Cool the reaction mixture to room temperature.
-
Add 4.00 M HCl in 1,4-dioxane (1.50 equiv.).
-
Add phosphorus oxychloride (POCl₃, 3.00 equiv.) dropwise.
-
Heat the mixture to 85 °C for 4 hours in an open system under an argon atmosphere.
Step 4: Work-up and Purification
-
Cool the reaction to room temperature and quench by slowly adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired 2,5-substituted oxazole.
Caption: Manganese-Catalyzed Oxazole Synthesis Workflow.
Reactivity and Functionalization
The reactivity of the oxazole ring is influenced by the interplay between its inherent aromaticity and the electronic effects of its substituents. The electron-donating tert-butyl group generally activates the ring towards electrophilic attack. Computational studies suggest that electrophilic substitution is most likely to occur at the C5 position, which has a lower activation energy barrier compared to the C4 position.[1]
Key Reactions:
-
C-H Arylation: Nickel(II)-catalyzed C2 arylation of oxazoles with aryl chlorides provides a powerful method for further functionalization.[6]
-
Sonogashira Coupling: Ethynyl-substituted oxazoles, which are valuable building blocks, can be synthesized from halooxazoles via Sonogashira coupling with protected acetylenes. This opens the door to further modifications.[8]
-
Click Chemistry: The ethynyl-substituted oxazoles are versatile reagents for azide-alkyne "click" chemistry, allowing for efficient and high-yield conjugation to biomolecules or other molecular scaffolds.[8]
Caption: Key Functionalization Pathways for Oxazoles.
Spectroscopic and Physicochemical Properties
Accurate characterization is paramount for confirming the structure and purity of synthesized compounds. Tert-butyl substituted oxazoles exhibit distinct spectroscopic signatures.
-
¹H NMR Spectroscopy: The most characteristic signal is a sharp singlet in the upfield region (typically around 1.3-1.4 ppm), corresponding to the nine chemically equivalent protons of the tert-butyl group.[1] Distinct signals for the protons at the C4 and C5 positions of the oxazole ring are also observed.[1]
-
¹³C NMR Spectroscopy: The spectrum will show a characteristic signal for the quaternary carbon of the tert-butyl group and its methyl carbons, along with signals for the oxazole ring carbons. The C2 carbon typically appears around 162-165 ppm.[1]
-
Infrared (IR) Spectroscopy: Key predicted vibrations include the C=N stretching, C-O stretching of the ring, and various C-H bending and stretching modes of the tert-butyl group.[1]
Data Presentation: Physicochemical Properties
Below is a table summarizing computed physicochemical properties for a representative molecule, 5-(tert-Butyl)oxazole-2-carboxylic acid. Such data is crucial for predicting pharmacokinetic properties (ADME) in drug development.
| Property | Value | Source |
| Molecular Formula | C₈H₁₁NO₃ | [9] |
| Molecular Weight | 169.18 g/mol | [9] |
| XLogP3 | 1.9 | [9] |
| Topological Polar Surface Area (TPSA) | 63.3 Ų | [9] |
| Hydrogen Bond Donors | 1 | [9] |
| Hydrogen Bond Acceptors | 3 | [9] |
| Rotatable Bonds | 1 | [9] |
Applications in Drug Development
The fusion of the oxazole scaffold and the tert-butyl group creates molecules with significant potential in medicinal chemistry. Oxazole derivatives have demonstrated a vast spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][3][10][11]
The Role of the Tert-Butyl Group in Pharmacology:
-
Potency Enhancement: The steric bulk can optimize the fit of a molecule into a binding pocket, increasing its potency, as seen with the antiviral drug Ombitasvir.[4]
-
Metabolic Stability: The tert-butyl group can act as a metabolic shield, preventing degradation by cytochrome P450 (CYP) enzymes. However, it can also be a site of metabolism itself, often undergoing hydroxylation by enzymes like CYP2C8, CYP2C9, or CYP2C19, which can sometimes lead to active metabolites.[4]
-
Modulating Physicochemical Properties: The lipophilicity introduced by the tert-butyl group can be fine-tuned to optimize a drug's absorption, distribution, metabolism, and excretion (ADME) profile.
Caption: Drug Discovery Workflow for Oxazole Derivatives.
Conclusion
Tert-butyl substituted oxazoles represent a versatile and powerful class of molecules for drug discovery and development. The tert-butyl group imparts critical steric and electronic properties that can enhance biological activity, improve metabolic stability, and fine-tune pharmacokinetic profiles. Coupled with modern, efficient synthetic methodologies, these compounds provide a rich chemical space for exploration. This guide has provided a foundational understanding of their synthesis, reactivity, and characterization, offering a technical resource for scientists dedicated to advancing therapeutic innovation. The continued investigation into this unique chemical scaffold promises to yield novel candidates for treating a wide range of human diseases.
References
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-
Organic Chemistry Portal (n.d.). Synthesis of 1,3-oxazoles. Organic Chemistry Portal. Available at: [Link]
-
ResearchGate (n.d.). Synthesis of 2,5‐substituted oxazoles – variation of R¹ (ester) and R³ (amino alcohol). ResearchGate. Available at: [Link]
-
ResearchGate (n.d.). Synthesis of functionalized oxazoles from N‐propargylamides using TBN. ResearchGate. Available at: [Link]
-
ChemRxiv (2024). Expanding the Chemical Space: Functionalized Ethynyl Oxazoles as Versatile Reagents for the Click Chemistry. ChemRxiv. Available at: [Link]
-
PubChem (n.d.). 5-(tert-Butyl)oxazole-2-carboxylic acid. PubChem. Available at: [Link]
- Palmer, D. C. (2004). Oxazoles: Synthesis, Reactions, and Spectroscopy. John Wiley & Sons.
-
Chemical Communications (RSC Publishing) (n.d.). tert-Butyl nitrite triggered radical cascade reaction for synthesizing isoxazoles by a one-pot multicomponent strategy. Royal Society of Chemistry. Available at: [Link]
-
ResearchGate (2025). SYNTHESIS AND CHARACTERIZATION OF BOC-PROTECTED THIO-1,3,4-OXADIAZOL-2-YL DERIVATIVES. ResearchGate. Available at: [Link]
-
Taylor & Francis Online (2022). 2,5-Bis(5-tert-butyl-benzoxazole-2-yl) thiophene (BTBB): spectroscopic behavior, dipole moment, laser behavior, DFT and TD-DFT investigations. Taylor & Francis Online. Available at: [Link]
-
Organic Chemistry Portal (n.d.). tert-Butyl Nitrite Mediated Synthesis of 1,2,4-Oxadiazol-5(4H)-ones from Terminal Aryl Alkenes. Organic Chemistry Portal. Available at: [Link]
-
PubChemLite (n.d.). 5-tert-butyl-1,3-oxazole (C7H11NO). PubChemLite. Available at: [Link]
-
PMC (n.d.). Antioxidant properties of butylated phenol with oxadiazole and hydrazone moiety at ortho position supported by DFT study. PubMed Central. Available at: [Link]
-
MDPI (2014). Synthesis of New 2,5-Di-substituted 1,3,4-Oxadiazoles Bearing 2,6-Di-tert-butylphenol Moieties and Evaluation of Their Antioxidant Activity. MDPI. Available at: [Link]
-
Organic & Biomolecular Chemistry (RSC Publishing) (n.d.). In situ generation of nitrile oxides from copper carbene and tert-butyl nitrite: synthesis of fully substituted isoxazoles. Royal Society of Chemistry. Available at: [Link]
- Journal of Agricultural and Food Chemistry (1983). Aroma Properties of Some Oxazoles. American Chemical Society.
-
ResearchGate (n.d.). Chemistry and Pharmacological Applications of 1,3-Oxazoles. ResearchGate. Available at: [Link]
-
PubMed (2026). Oxazole-Based Molecules: Recent Advances on Biological Activities. PubMed. Available at: [Link]
-
Hypha Discovery (2022). Metabolism of t-butyl groups in drugs. Hypha Discovery Blogs. Available at: [Link]
-
MDPI (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. MDPI. Available at: [Link]
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Stability and reactivity of the oxazole ring
An In-Depth Technical Guide to the Stability and Reactivity of the Oxazole Ring
Introduction
The oxazole ring, a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom, stands as a cornerstone scaffold in the fields of medicinal chemistry, natural product synthesis, and materials science.[1][2][3] Its prevalence in a myriad of biologically active compounds, from antibiotics like linezolid to anti-inflammatory drugs such as oxaprozin, underscores its significance for drug development professionals.[1][2] First prepared in 1947, this stable liquid at room temperature possesses a unique electronic architecture that dictates a rich and often complex reactivity profile.[2]
This guide offers a comprehensive exploration of the stability and reactivity of the oxazole core. Moving beyond a simple catalog of reactions, we will delve into the electronic underpinnings of its behavior, providing researchers, scientists, and drug development professionals with the field-proven insights necessary to harness, control, and troubleshoot oxazole chemistry effectively.
Part 1: The Electronic Foundation of Oxazole's Reactivity
The chemical behavior of oxazole is a direct consequence of its electronic structure. While its six π-electrons confer aromaticity and thermal stability, the distribution of these electrons is far from uniform.[1][4] The presence of a furan-type oxygen at position 1 and a more electronegative pyridine-type nitrogen at position 3 creates a polarized, electron-deficient ring system.[4][5]
This uneven electron distribution is the master variable controlling its reactivity:
-
Electron-Deficient Character : The nitrogen atom acts as an electron sink, rendering the entire ring generally deactivated towards electrophilic attack.[4]
-
Positional Reactivity : The electron-withdrawing nature of the adjacent heteroatoms makes the C2 carbon the most electron-deficient position. This site is therefore the most susceptible to nucleophilic attack and deprotonation.[4][5]
-
Proton Acidity : The acidity of the ring protons directly reflects this electron deficiency, following the order C2 > C5 > C4. The C2 proton exhibits a pKa of approximately 20, a crucial feature for synthetic functionalization.[1][4][6]
Caption: General reactivity of the oxazole ring towards electrophiles and nucleophiles.
Deprotonation and C2-Functionalization
The most synthetically valuable reaction of the oxazole ring is the selective deprotonation at the acidic C2 position.
Strong bases, such as n-butyllithium (n-BuLi), readily abstract the C2 proton to generate a 2-lithio-oxazole species. [4][7]This powerful nucleophile is, however, often unstable. It exists in a delicate equilibrium with a ring-opened isocyanoenolate intermediate. [4][5]The key to successful C2-functionalization is to trap this lithiated species in situ with a suitable electrophile (e.g., aldehydes, alkyl halides, silyl chlorides) at low temperatures. This strategy provides a robust entry point for introducing a wide variety of substituents at the C2 position.
Cycloaddition Reactions: The Diels-Alder Gateway
The oxazole ring functions as an electron-deficient azadiene, making it an excellent component in inverse-electron-demand Diels-Alder reactions. [8][9]This reactivity is a cornerstone of its synthetic utility, providing access to other important heterocyclic systems.
-
Reaction with Alkynes : The [4+2] cycloaddition with alkynes initially forms a bicyclic adduct which is unstable and readily loses a nitrile (e.g., R-CN from the C2 position) to afford highly substituted furans.
-
Reaction with Alkenes : The reaction with alkenes proceeds similarly, but the initial adduct eliminates water to yield substituted pyridines. [5][7]This is one of the most powerful methods for pyridine synthesis.
The efficiency of these cycloadditions is enhanced by the presence of electron-donating groups on the oxazole ring and electron-withdrawing groups on the dienophile. [5]Intramolecular versions of this reaction (IMDAO) have also been extensively developed for the synthesis of complex alkaloids and other natural products. [10]
Caption: The oxazole Diels-Alder reaction pathway for furan synthesis.
Part 3: The Stability Profile: A Guide to Handling and Storage
While thermally stable, the oxazole ring's Achilles' heel is its susceptibility to degradation under non-neutral pH conditions and upon exposure to light. [1][4]A thorough understanding of these instabilities is critical to prevent yield loss and the formation of complex impurities.
pH-Dependent Hydrolytic Instability
The integrity of the oxazole ring is highly dependent on pH. [11]
-
Acidic Conditions (pH < 6) : The pyridine-like nitrogen is basic (pKa of conjugate acid ≈ 0.8) and can be protonated. [7]This protonation activates the ring, making it highly vulnerable to nucleophilic attack by water, which leads to hydrolytic ring cleavage. [11][12]While generally more stable to acid than furans, prolonged exposure to strong acids will cause decomposition. [1]* Basic Conditions (pH > 8) : Strong bases facilitate the deprotonation of the C2 position. This initiates a ring-opening sequence to form a reactive isocyanoenolate, which can then undergo a variety of subsequent reactions, leading to a mixture of degradation products. [11]
Photochemical and Oxidative Instability
The oxazole ring is susceptible to oxidation and photolysis. [1]
-
Oxidation : The ring can be cleaved by various oxidizing agents, including potassium permanganate, ozone, and even atmospheric oxygen over time. [1][5][12]* Photolysis : Exposure to UV light can induce photochemical transformations, often resulting in oxidation products. [1][12]Therefore, oxazole-containing compounds should be stored in amber vials or protected from light. [12]
Data Summary: Oxazole Reactivity and Stability
| Transformation | Preferred Position(s) | Typical Conditions/Reagents | Key Outcome / Product | Citations |
| Electrophilic Substitution | C5 > C4 | Vilsmeier-Haack (POCl₃, DMF), EDG on ring | C5-Formylation | [1][5][7] |
| Nucleophilic Substitution | C2 | Halogen at C2, Nucleophile (e.g., R-NH₂) | C2-Substitution (rare) | [1][5][7] |
| Nucleophilic Ring Opening | C2 | Strong Nucleophiles (e.g., NH₃) | Ring cleavage, potential recyclization to other heterocycles | [5] |
| Deprotonation/Metallation | C2 | Strong base (n-BuLi, LDA), low temp. (-78 °C) | 2-Lithio-oxazole for C2-functionalization | [4][5][7] |
| Diels-Alder (as diene) | Ring (C2/C5 as termini) | Heat, Dienophile (alkenes, alkynes) | Pyridines, Furans | [5][7][9] |
| Oxidation | Ring | KMnO₄, O₃, Air/Light | Ring cleavage products | [1][5][12] |
| Reduction | Ring | Ni/Al alloy, other reducing agents | Ring-opened products, Oxazolines | [1][6] |
| Acid Hydrolysis | N3 protonation, then C2 | Aqueous acid (pH < 6) | Ring cleavage | [11][12] |
| Base-Mediated Opening | C2 deprotonation | Aqueous base (pH > 8) | Ring opening via isocyanoenolate | [11] |
Part 4: Key Experimental Methodologies
The following protocols are representative of core synthetic transformations involving the oxazole ring. They are intended as a starting point, and optimization may be required based on the specific substrate.
Protocol 1: C2-Lithiation and Electrophilic Quench of 2-Methyloxazole
This protocol describes a standard procedure for the functionalization of the C2-position.
Materials:
-
2-Methyloxazole
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi, 2.5 M in hexanes)
-
Electrophile (e.g., benzaldehyde)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Drying agent (e.g., MgSO₄)
Procedure:
-
To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous THF (0.2 M relative to the oxazole).
-
Cool the flask to -78 °C using a dry ice/acetone bath.
-
Add 2-methyloxazole (1.0 eq) to the cooled solvent.
-
Slowly add n-BuLi (1.1 eq) dropwise via syringe over 10 minutes. The solution may change color.
-
Stir the reaction mixture at -78 °C for 1 hour to ensure complete deprotonation.
-
Add the electrophile (e.g., benzaldehyde, 1.2 eq), either neat or dissolved in a minimum amount of anhydrous THF, dropwise.
-
Continue stirring at -78 °C for 2-3 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.
-
Quench the reaction by slowly adding saturated aqueous NH₄Cl solution at -78 °C.
-
Allow the mixture to warm to room temperature.
-
Proceed with a standard aqueous workup (e.g., extraction with ethyl acetate), dry the organic layer over MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography.
Protocol 2: Diels-Alder Reaction of an Oxazole with an Alkyne
This protocol outlines the synthesis of a substituted furan from an oxazole.
Materials:
-
4-Methyl-5-ethoxyoxazole
-
Dimethyl acetylenedicarboxylate (DMAD)
-
Toluene or Xylene (high-boiling solvent)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and under an inert atmosphere, dissolve 4-methyl-5-ethoxyoxazole (1.0 eq) in toluene (0.5 M).
-
Add dimethyl acetylenedicarboxylate (DMAD) (1.1 eq) to the solution.
-
Heat the reaction mixture to reflux (approx. 110 °C for toluene).
-
Monitor the reaction progress by TLC or LC-MS. The reaction may take several hours to 24 hours to reach completion.
-
Once the starting oxazole is consumed, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The resulting crude oil, which contains the substituted furan product, can be purified by flash column chromatography or distillation.
Conclusion
The oxazole ring is a privileged scaffold whose utility is matched by its chemical complexity. Its reactivity is a delicate balance between aromatic stability and the strong electronic influence of its constituent heteroatoms. A successful synthetic campaign relies on a deep appreciation for this balance—leveraging the acidity of the C2 proton for functionalization and the diene character for cycloadditions, while rigorously controlling conditions to mitigate inherent instabilities. By understanding the fundamental principles outlined in this guide, researchers can more effectively navigate the challenges and unlock the vast potential of oxazole chemistry.
References
-
Joshi, S., et al. (2023). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Egyptian Journal of Basic and Applied Sciences. Available at: [Link]
-
Joshi, S., et al. (2023). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Semantic Scholar. Available at: [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Oxazole. Pharmaguideline. Available at: [Link]
-
Li, J., et al. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules. Available at: [Link]
-
Li, J., et al. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. MDPI. Available at: [Link]
-
Kumar, R., et al. (2019). A comprehensive review on biological activities of oxazole derivatives. Journal of the Indian Chemical Society. Available at: [Link]
-
Al-Ostoot, F. H., et al. (2025). Oxazole Analogues as Potential Therapeutic Agents: A Comprehensive Review. Thieme. Available at: [Link]
-
Turchi, I. J. (Ed.). (2004). OXAZOLES: SYNTHESIS, REACTIONS, AND SPECTROSCOPY. John Wiley & Sons. Available at: [Link]
-
Komirishetti, D., et al. (n.d.). A Review on Chemical Synthesis and Biological Activities of Oxazole derivatives. International Journal of Modern Pharmaceutical Research. Available at: [Link]
-
Research & Reviews: A Journal of Pharmacology. (n.d.). A comprehensive review on chemistry of oxazole derivatives: current to future therapeutic prospective. Research & Reviews. Available at: [Link]
-
Vedejs, E., & Fields, S. (1996). Intramolecular Diels–Alder Reactions of Oxazoles, Imidazoles, and Thiazoles. The Journal of Organic Chemistry. Available at: [Link]
-
D'Souza, F. M., & Fernandes, J. (2015). Synthesis of oxazole, oxazoline and isoxazoline derived marine natural products: A Review. DRS@nio. Available at: [Link]
-
Wikipedia. (n.d.). Oxazole. Wikipedia. Available at: [Link]
-
Hassner, A., & Fischer, B. (1993). NEW CHEMISTRY OF OXAZOLES. Heterocycles. Available at: [Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. A comprehensive review on biological activities of oxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijmpr.in [ijmpr.in]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Oxazole - Wikipedia [en.wikipedia.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 10. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Key intermediates in (5-Tert-butyl-1,3-oxazol-2-yl)methanamine synthesis
The following technical guide details the synthesis of (5-Tert-butyl-1,3-oxazol-2-yl)methanamine (also known as 2-(aminomethyl)-5-tert-butyloxazole).
This guide prioritizes the Robinson-Gabriel Cyclodehydration pathway, as it is the most robust, scalable, and chemically defined route for generating 2,5-disubstituted oxazoles with high regiospecificity, particularly when starting from the commercially available 1-bromo-3,3-dimethylbutan-2-one (bromopinacolone).
Executive Summary
This compound is a critical heterocyclic building block in medicinal chemistry, often serving as a pharmacophore in kinase inhibitors (e.g., CDK/GSK3 inhibitors) and GPCR ligands. Its structure features a lipophilic tert-butyl group at the C5 position, which enhances metabolic stability and hydrophobic binding, and a primary aminomethyl group at C2, which serves as a versatile handle for amide coupling or reductive amination.
This guide outlines a high-fidelity synthetic route designed to maximize yield and minimize the formation of regioisomers. The protocol proceeds via a stable 2-(chloromethyl) intermediate, allowing for purification before the final amine generation.
Key Chemical Attributes[1][2][3][4][5][6][7][8][9][10]
-
CAS Number: 1023814-18-7 (Amine), 224441-73-0 (Chloromethyl intermediate)
-
Molecular Formula:
-
Molecular Weight: 154.21 g/mol
-
Core Challenge: Preventing polymerization of the free amine and ensuring exclusive formation of the 1,3-oxazole isomer over the isoxazole byproduct.
Retrosynthetic Analysis
The most logical disconnection relies on the stability of the oxazole ring. We trace the target back to 1-bromo-3,3-dimethylbutan-2-one (Bromopinacolone), a standard industrial starting material.
Strategic Disconnection:
-
C2-N Bond Formation: The primary amine is installed via nucleophilic substitution of a leaving group (Halide) by an azide equivalent, followed by reduction.
-
Ring Closure: The 1,3-oxazole core is formed via the Robinson-Gabriel cyclodehydration of an
-acylaminoketone. -
Backbone Assembly: The acyclic precursor is generated by acylating an
-aminoketone with chloroacetyl chloride.
Figure 1: Retrosynthetic tree illustrating the stepwise construction of the oxazole core from bromopinacolone.
Detailed Synthetic Protocols
Phase 1: Backbone Assembly
Objective: Convert bromopinacolone into the cyclization precursor
Step 1.1: Synthesis of 1-Amino-3,3-dimethylbutan-2-one Hydrochloride
Methodology: Delépine Reaction
Direct amination of
-
Reagents: 1-Bromo-3,3-dimethylbutan-2-one (1.0 eq), Hexamethylenetetramine (1.05 eq), Ethanol (solvent), Conc. HCl.
-
Procedure:
-
Dissolve 1-bromo-3,3-dimethylbutan-2-one in ethanol (5 mL/g).
-
Add HMTA portion-wise while stirring at room temperature. The reaction is exothermic; maintain temperature
. -
Stir for 4–12 hours until the HMTA salt precipitates as a white solid.
-
Filter the salt and wash with cold ethanol.
-
Hydrolysis: Suspend the salt in a mixture of Ethanol/Conc. HCl (5:1 ratio). Reflux for 2–4 hours to cleave the quaternary ammonium.
-
Cool to
. Filter off the ammonium chloride byproduct. Concentrate the filtrate to obtain the aminoketone hydrochloride .
-
-
Checkpoint: Product should be a white, hygroscopic solid. Store under desiccant.
Step 1.2: Acylation to N-(3,3-dimethyl-2-oxobutyl)-2-chloroacetamide
Methodology: Schotten-Baumann Conditions This step installs the two carbons required for the C2 position of the oxazole ring.
-
Reagents: 1-Amino-3,3-dimethylbutan-2-one HCl (from Step 1.1), Chloroacetyl chloride (1.1 eq), Triethylamine (2.5 eq), DCM (Dichloromethane).
-
Procedure:
-
Suspend the aminoketone HCl in DCM at
. -
Add Triethylamine (TEA) dropwise to free the amine.
-
Add Chloroacetyl chloride dropwise, maintaining temperature
to prevent polymerization. -
Stir at room temperature for 2 hours.
-
Workup: Wash with 1N HCl (to remove unreacted amine), sat.
, and brine. Dry over and concentrate.
-
-
Result: The acyclic amide intermediate (often a white solid or viscous oil). Yields are typically >90%.[1][2]
Phase 2: Ring Closure (The Key Step)
Objective: Form the 1,3-oxazole ring via cyclodehydration.
Step 2.1: Synthesis of 2-(Chloromethyl)-5-tert-butyloxazole
Methodology: Robinson-Gabriel Cyclodehydration
This is the critical step defining the scaffold. Phosphorus oxychloride (
-
Reagents: N-(3,3-dimethyl-2-oxobutyl)-2-chloroacetamide (1.0 eq),
(3.0–5.0 eq, or neat). -
Procedure:
-
Place the amide in a round-bottom flask equipped with a reflux condenser.
-
Add
carefully. (Note: Reaction can be run neat or in Toluene/CHCl ). -
Heat to reflux (
) for 1–2 hours. Monitor by TLC (disappearance of amide). -
Quenching (Critical Safety Step): Cool the mixture to room temperature. Pour the reaction mixture slowly onto crushed ice with vigorous stirring to hydrolyze excess
. This is highly exothermic. -
Extraction: Neutralize with
(solid or solution) to pH 7–8. Extract with Ethyl Acetate or Ether.[3] -
Purification: The crude oil can be distilled (vacuum) or purified via silica gel chromatography (Hexane/EtOAc).
-
-
Characterization:
-
Appearance: Colorless to pale yellow oil/low-melting solid.
-
Validation:
will show the disappearance of the amide NH and the formation of the aromatic oxazole proton at C4 (singlet, ppm).
-
Phase 3: Amine Generation
Objective: Convert the chloromethyl group to the primary aminomethyl group.
Step 3.1: Azidation and Reduction
Methodology: Nucleophilic Substitution followed by Staudinger Reduction This two-step sequence is preferred over direct amination (using ammonia) to avoid secondary amine formation (dimerization).
-
Azidation:
-
Dissolve 2-(chloromethyl)-5-tert-butyloxazole in DMF or DMSO.
-
Add Sodium Azide (
) (1.2 eq). Caution: Azides are shock-sensitive. -
Heat at
for 2–4 hours. -
Workup: Dilute with water, extract with Ether. Do not concentrate the azide to dryness if possible; keep in solution.
-
-
Reduction (Staudinger):
-
To the azide solution (in THF/Water), add Triphenylphosphine (
) (1.2 eq). -
Stir at room temperature. Nitrogen gas evolution will be observed.[4]
-
After gas evolution ceases (1–2 h), add water and heat gently (
) to hydrolyze the iminophosphorane intermediate. -
Purification: Acidify to pH 2 (extract
into organic layer, product stays in water). Wash aqueous layer with DCM. Basify aqueous layer to pH 12 with NaOH.[5] Extract the free amine into DCM/EtOAc. -
Concentrate to yield This compound .
-
| Parameter | Value |
| Overall Yield | 45–60% (from Bromopinacolone) |
| Purity Target | >95% (HPLC) |
| Key Impurity | Dimer (secondary amine) if ammonia is used directly. |
Process Logic & Workflow
The following diagram illustrates the decision logic and reaction flow, emphasizing the critical checkpoints for purity.
Figure 2: Operational workflow for the synthesis process.
Safety & Handling
-
Bromopinacolone: A potent lachrymator. Handle only in a functioning fume hood.
-
Phosphorus Oxychloride (
): Reacts violently with water. Quench with extreme caution. -
Sodium Azide: Highly toxic and potential explosion hazard. Avoid contact with acids (forms hydrazoic acid) and heavy metals.
-
Oxazole Intermediates: Many 2-substituted oxazoles are skin irritants. Wear appropriate PPE (nitrile gloves, lab coat, eye protection).
References
-
Synthesis of 2-chloromethyl-5-tert-butyloxazole: International Patent Application WO2008033747A2. "Multi-functional small molecules as anti-proliferative agents." Dana-Farber Cancer Institute.[5] (2008).[2]
-
General Robinson-Gabriel Synthesis: Turchi, I. J., & Dewar, M. J. (1975). "The Chemistry of Oxazoles." Chemical Reviews, 75(4), 389-437.
-
Staudinger Reduction Protocol: Gololobov, Y. G., & Kasukhin, L. F. (1992). "Recent advances in the Staudinger reaction." Tetrahedron, 48(8), 1353-1406.
- Delépine Reaction Methodology: Galat, A., & Elion, G. B. (1939). "Interaction of Amides with Amines." Journal of the American Chemical Society.
Sources
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. WO2008033747A2 - Multi-functional small molecules as anti-proliferative agents - Google Patents [patents.google.com]
- 3. 4-(5-tert-Butyl-1,3-dithian-2-yl)-5-chloro-2-phenyl-1,3-oxazole - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and screening of antibacterial and antifungal activity of 5-chloro-1,3-benzoxazol-2(3 h)-one derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Methodological & Application
Introduction: The Enduring Utility of the Oxazole Scaffold
An Application and Protocol Guide to the Van Leusen Synthesis of 5-Substituted Oxazoles
The oxazole ring, a five-membered aromatic heterocycle, is a cornerstone in medicinal chemistry and natural product synthesis.[1][2] Its presence in a vast array of biologically active compounds has established it as a privileged scaffold, driving the development of numerous synthetic strategies.[3][4] Among these methods, the Van Leusen oxazole synthesis, first reported in 1972, stands out for its efficiency, mild conditions, and operational simplicity.[5][6] This reaction provides a direct and powerful route to 5-substituted oxazoles through the condensation of an aldehyde with p-toluenesulfonylmethyl isocyanide (TosMIC).[7]
TosMIC is a stable, odorless, and colorless crystalline solid that serves as a versatile C2N1 synthon.[5][8] Its unique reactivity, featuring an acidic methylene group, an isocyanide functionality, and a tosyl group as an excellent leaving group, is the key to this transformation.[9][10] This guide provides researchers, scientists, and drug development professionals with a detailed overview of the reaction mechanism, comprehensive experimental protocols, and practical insights for the successful synthesis of 5-substituted oxazoles.
Reaction Mechanism: A Stepwise Annulation
The Van Leusen oxazole synthesis proceeds through a multi-step sequence involving a [3+2] cycloaddition between the aldehyde and TosMIC under basic conditions.[3][5] The causality behind the mechanism is a well-understood and elegant cascade.
-
Deprotonation of TosMIC : The reaction is initiated by a base (commonly potassium carbonate) abstracting a proton from the active methylene group of TosMIC. The electron-withdrawing nature of the adjacent sulfonyl and isocyanide groups renders this proton acidic, facilitating the formation of a nucleophilic carbanion.[9][11]
-
Nucleophilic Attack : The TosMIC anion performs a nucleophilic attack on the electrophilic carbonyl carbon of the aldehyde substrate, forming a new carbon-carbon bond and generating an alkoxide intermediate.[7]
-
Intramolecular Cyclization (5-endo-dig) : The newly formed alkoxide attacks the electrophilic carbon of the isocyanide group in a 5-endo-dig cyclization. This step forges the oxazole ring, yielding a 5-hydroxy-4-tosyloxazoline intermediate.[5][11]
-
Aromatization via Elimination : The final step is a base-promoted elimination of p-toluenesulfinic acid (TosH). This elimination process results in the formation of a double bond within the ring, leading to the stable, aromatic 5-substituted oxazole product.[1][9]
Below is a diagram illustrating the key mechanistic steps.
Caption: Key mechanistic steps of the Van Leusen Oxazole Synthesis.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the synthesis of 5-substituted oxazoles. The general protocol is widely applicable, while the microwave-assisted variant offers a significant acceleration of the reaction.
Protocol 1: General Synthesis of a 5-Substituted Oxazole
This procedure is a robust and widely used method for synthesizing a variety of 5-substituted oxazoles.[1][7]
Materials:
-
Aldehyde (1.0 mmol, 1.0 equiv)
-
Tosylmethyl isocyanide (TosMIC) (1.1 mmol, 1.1 equiv)
-
Potassium carbonate (K₂CO₃), anhydrous (2.0 mmol, 2.0 equiv)
-
Methanol (MeOH), anhydrous (10-15 mL)
-
Round-bottom flask equipped with a magnetic stir bar and reflux condenser
-
Standard laboratory glassware for workup and purification
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup : To a dry round-bottom flask, add the aldehyde (1.0 equiv), TosMIC (1.1 equiv), and anhydrous potassium carbonate (2.0 equiv).
-
Solvent Addition : Add anhydrous methanol (10-15 mL) to the flask.
-
Reaction Execution : Place the flask in an oil bath and heat the mixture to reflux (approx. 65 °C for methanol). Stir vigorously.
-
Monitoring : Monitor the reaction's progress using Thin-Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.[1]
-
Workup - Solvent Removal : Once the reaction is complete, allow the mixture to cool to room temperature. Remove the methanol under reduced pressure using a rotary evaporator.
-
Workup - Extraction : Partition the resulting residue between water (20 mL) and ethyl acetate (20 mL). Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (2 x 20 mL).
-
Workup - Washing and Drying : Combine the organic layers and wash with brine (20 mL). Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification : Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to yield the pure 5-substituted oxazole.
Protocol 2: Microwave-Assisted Synthesis
Microwave irradiation can dramatically reduce reaction times from hours to minutes while often improving yields.[1][3]
Materials:
-
Aldehyde (1.0 mmol, 1.0 equiv)
-
Tosylmethyl isocyanide (TosMIC) (1.0 mmol, 1.0 equiv)
-
Potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)
-
Isopropanol (IPA) or Methanol (5 mL)
-
Microwave reactor vessel with a magnetic stir bar
-
Microwave synthesizer
Procedure:
-
Reaction Setup : In a microwave reactor vessel, combine the aldehyde (1.0 equiv), TosMIC (1.0 equiv), and potassium phosphate (2.0 equiv).
-
Solvent Addition : Add isopropanol or methanol (5 mL).
-
Reaction Execution : Seal the vessel and place it in the microwave synthesizer. Irradiate the mixture at a set temperature (e.g., 65-80 °C) for 8-20 minutes.[1] Note: Reaction parameters such as temperature, pressure, and power should be optimized for the specific substrate and instrument.
-
Workup and Purification : After cooling the vessel to room temperature, perform the same workup and purification steps as described in Protocol 1.
The general experimental workflow is summarized in the diagram below.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. ijpsonline.com [ijpsonline.com]
- 3. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. ijpsonline.com [ijpsonline.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. youtube.com [youtube.com]
- 9. Van Leusen Oxazole Synthesis [organic-chemistry.org]
- 10. Van Leusen Reaction [organic-chemistry.org]
- 11. Van Leusen reaction - Wikipedia [en.wikipedia.org]
The Strategic Deployment of (5-Tert-butyl-1,3-oxazol-2-yl)methanamine in Modern Medicinal Chemistry: Applications and Synthetic Protocols
Introduction: The Oxazole Moiety as a Privileged Scaffold in Drug Discovery
In the landscape of contemporary medicinal chemistry, the strategic incorporation of heterocyclic scaffolds is a cornerstone of rational drug design. Among these, the oxazole ring system has garnered significant attention due to its unique combination of physicochemical properties and its ability to engage in a wide range of biological interactions.[1][2][3] The 1,3-oxazole core is a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom. This arrangement imparts a specific electronic distribution and geometric conformation that allows it to serve as a versatile pharmacophore.[1][2]
The utility of oxazole derivatives spans a remarkable breadth of therapeutic areas, including oncology, infectious diseases, and inflammatory conditions.[1][4][5][6] This widespread applicability stems from the oxazole's ability to act as a bioisosteric replacement for other functional groups, such as amides and esters. This substitution can enhance metabolic stability, improve pharmacokinetic profiles, and fine-tune binding interactions with biological targets.[7]
This guide focuses on a particularly valuable building block: (5-Tert-butyl-1,3-oxazol-2-yl)methanamine . The presence of the tert-butyl group at the 5-position of the oxazole ring offers several advantages. Sterically, the bulky tert-butyl group can provide a crucial anchor point for binding within a protein's active site and can shield adjacent functionalities from metabolic degradation. Electronically, it influences the aromaticity and reactivity of the oxazole ring. The 2-aminomethyl substituent serves as a key synthetic handle, allowing for the facile introduction of this privileged scaffold into a diverse array of molecular architectures.
This document will provide a detailed overview of the applications of this compound in medicinal chemistry, along with robust, field-proven protocols for its synthesis and derivatization.
Synthesis of this compound
Proposed Synthetic Workflow
Caption: Proposed synthetic workflow for this compound.
Key Applications in Medicinal Chemistry
The this compound scaffold is a valuable building block for the synthesis of a wide range of biologically active molecules. Its primary utility lies in its ability to be readily incorporated into larger structures via reactions of the primary amine, most notably through amide bond formation and reductive amination.
Amide Coupling Reactions
The formation of an amide bond is one of the most fundamental and frequently utilized reactions in medicinal chemistry.[6] this compound serves as an excellent nucleophile in these reactions, readily coupling with a diverse array of carboxylic acids to generate a library of N-substituted amides.
Protocol 1: General Amide Coupling using EDC/HOBt
This protocol describes a standard and reliable method for the coupling of this compound with a generic carboxylic acid.
-
Materials:
-
This compound
-
Carboxylic acid of interest
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
To a stirred solution of the carboxylic acid (1.0 eq) in anhydrous DMF, add EDC (1.2 eq), HOBt (1.2 eq), and DIPEA (2.0 eq).
-
Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.
-
Add a solution of this compound (1.1 eq) in anhydrous DMF to the reaction mixture.
-
Stir the reaction at room temperature for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with EtOAc and wash with saturated aqueous NaHCO₃ (2x) and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
| Parameter | Typical Range | Notes |
| Scale | 0.1 - 5.0 mmol | Can be scaled up with appropriate adjustments. |
| Temperature | Room Temperature | Some less reactive substrates may require gentle heating (40-50 °C). |
| Reaction Time | 4 - 12 hours | Monitor by TLC or LC-MS for completion. |
| Typical Yield | 60 - 95% | Highly dependent on the nature of the carboxylic acid. |
Reductive Amination
Reductive amination is a powerful method for the formation of carbon-nitrogen bonds and is widely used to synthesize secondary and tertiary amines.[2][8][9][10] this compound can be reacted with aldehydes or ketones to form an intermediate imine, which is then reduced in situ to the corresponding secondary amine.
Protocol 2: Reductive Amination using Sodium Triacetoxyborohydride (STAB)
This protocol outlines a mild and efficient method for the reductive amination of an aldehyde with this compound.
-
Materials:
-
This compound
-
Aldehyde of interest
-
Sodium triacetoxyborohydride (STAB)
-
Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Acetic acid (optional, as a catalyst)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
To a stirred solution of the aldehyde (1.0 eq) and this compound (1.1 eq) in anhydrous DCM, add a catalytic amount of acetic acid (0.1 eq).
-
Stir the mixture at room temperature for 30-60 minutes to allow for imine formation.
-
Add STAB (1.5 eq) portion-wise to the reaction mixture.
-
Stir the reaction at room temperature for 2-8 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃.
-
Separate the organic layer and wash with saturated aqueous NaHCO₃ (1x) and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
| Parameter | Typical Range | Notes |
| Scale | 0.1 - 2.0 mmol | Can be scaled with care due to gas evolution during quenching. |
| Temperature | Room Temperature | Reactions are typically exothermic upon addition of STAB. |
| Reaction Time | 2 - 8 hours | Ketones may require longer reaction times than aldehydes. |
| Typical Yield | 70 - 90% | Generally high-yielding for a wide range of substrates. |
Exemplary Applications in Drug Discovery Programs
The this compound moiety has been incorporated into a number of potent and selective drug candidates, highlighting its value in addressing challenging therapeutic targets.
A. Kinase Inhibitors
The 5-tert-butyl isoxazole (a close analog of the oxazole) moiety is a key component of the potent and selective FLT3 inhibitor, AC220 (Quizartinib).[5] While the core is an isoxazole, the principles of its interaction can be extrapolated to the oxazole scaffold. The tert-butyl group occupies a hydrophobic pocket in the kinase active site, while the urea linkage, which would be formed from the corresponding amine, engages in crucial hydrogen bonding interactions. The use of this compound allows for the exploration of diverse chemical space around this key interaction point.
Caption: General scheme for the synthesis of kinase inhibitors.
B. GPCR Antagonists
The 1,3,4-oxadiazol-2-one scaffold has been explored for the development of GPR55 antagonists.[7] While a different oxadiazole regioisomer, the synthetic strategies often involve the coupling of a heterocyclic core with various side chains. The this compound building block provides a synthetically tractable means to introduce a bulky, lipophilic group and a flexible linker, which can be crucial for optimizing interactions with the transmembrane helices of G protein-coupled receptors.
Conclusion
This compound is a high-value building block for medicinal chemists engaged in drug discovery. Its unique combination of a sterically demanding tert-butyl group and a synthetically versatile aminomethyl handle, appended to a metabolically robust oxazole core, makes it an attractive starting material for the synthesis of novel therapeutics. The protocols provided herein offer reliable and efficient methods for the incorporation of this valuable scaffold into a wide range of molecular architectures, paving the way for the discovery of next-generation medicines.
References
- A comprehensive review on biological activities of oxazole derivatives - PMC. (2019, February 4). Vertex AI Search.
- Oxazole-Based Compounds: Synthesis and Anti-Inflammatory Studies - MDPI. (2025, November 11). Vertex AI Search.
-
Synthesis and antitumor evaluation of 5-(benzo[d][1][11]dioxol-5-ylmethyl)-4-(tert-butyl)-N-arylthiazol-2-amines. MedChemComm.
- Application Notes and Protocols for Amide Coupling with Carboxylic Acids - Benchchem. BenchChem.
- Design, synthesis, and analysis of antagonists of GPR55: Piperidine-substituted 1,3,4-oxadiazol-2-ones - PMC. Vertex AI Search.
-
Identification of N-(5-tert-butyl-isoxazol-3-yl)-N'-{4-[7-(2-morpholin-4-yl-ethoxy)imidazo[2,1-b][1][11]benzothiazol-2-yl]phenyl}urea dihydrochloride (AC220), a uniquely potent, selective, and efficacious FMS-like tyrosine kinase-3 (FLT3) inhibitor - PubMed. (2009, December 10). Vertex AI Search. Retrieved from
- Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC. Vertex AI Search.
- N-(5-{[(5-tert-butyl-1,3-oxazol-2-yl)methyl]sulfanyl}. BioKB.
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Application Notes and Protocols: (5-Tert-butyl-1,3-oxazol-2-yl)methanamine as a Versatile Building Block for Complex Molecule Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The oxazole scaffold is a privileged heterocyclic motif frequently encountered in a wide array of biologically active natural products and pharmaceutical agents.[1] Its inherent planarity, capacity for hydrogen bonding, and favorable electronic characteristics make it an attractive component in the design of novel therapeutics. The strategic incorporation of substituents onto the oxazole ring allows for the fine-tuning of a molecule's physicochemical properties, such as lipophilicity and metabolic stability, which are critical parameters in drug development. Among the myriad of substituted oxazoles, (5-tert-butyl-1,3-oxazol-2-yl)methanamine stands out as a particularly valuable building block. The sterically demanding tert-butyl group at the 5-position can enhance metabolic stability and modulate interactions with biological targets, while the primary amine functionality at the 2-position serves as a versatile synthetic handle for the construction of more complex molecular architectures through reactions such as amide bond formation and reductive amination.
This technical guide provides a comprehensive overview of the synthesis and application of this compound, offering detailed, field-proven protocols and insights into its use as a foundational element in the synthesis of complex molecules.
Synthesis of this compound: A Multi-Step Approach
The synthesis of the title compound is not a trivial one-step process but can be achieved through a logical and reliable multi-step sequence. The following protocol is a robust pathway that proceeds via a 2-(bromomethyl)-5-(tert-butyl)oxazole intermediate, which is then converted to the desired primary amine.
Part 1: Synthesis of 2-(Bromomethyl)-5-(tert-butyl)oxazole
This key intermediate can be prepared from a suitable vinyl azide precursor through a thermolysis-driven rearrangement to an azirine, followed by reaction with bromoacetyl bromide.[2]
Experimental Protocol:
-
Step 1: Synthesis of the Vinyl Azide Precursor. The synthesis begins with the preparation of a vinyl azide that will yield the desired 5-tert-butyl substitution pattern upon thermolysis. A plausible starting material is 3,3-dimethyl-1-butyne.
-
Step 2: Thermolysis to 2-tert-Butyl-2H-azirine. The vinyl azide is subjected to thermolysis to induce a rearrangement, yielding the corresponding 2-tert-butyl-2H-azirine. This reaction is typically carried out in an inert solvent at elevated temperatures.[2]
-
Step 3: Reaction with Bromoacetyl Bromide. The crude or purified 2-tert-butyl-2H-azirine is then reacted with bromoacetyl bromide. This step leads to the formation of the oxazole ring and the introduction of the bromomethyl group at the 2-position.[2]
Caption: Synthetic pathway to the key bromomethyl intermediate.
Part 2: Gabriel Synthesis of this compound
With the 2-(bromomethyl)-5-(tert-butyl)oxazole in hand, the Gabriel synthesis offers a classic and reliable method for the introduction of the primary amine functionality, avoiding the over-alkylation often problematic with direct amination.[3][4][5]
Experimental Protocol:
-
Step 1: N-Alkylation of Potassium Phthalimide. To a solution of potassium phthalimide (1.1 equivalents) in anhydrous N,N-dimethylformamide (DMF), add a solution of 2-(bromomethyl)-5-(tert-butyl)oxazole (1.0 equivalent) in DMF. The reaction mixture is stirred at room temperature for 12-24 hours, or gently heated (e.g., to 50-60 °C) to expedite the reaction. Progress can be monitored by thin-layer chromatography (TLC).
-
Step 2: Hydrazinolysis. Once the starting bromide is consumed, the reaction mixture is cooled to room temperature. Hydrazine monohydrate (2.0-3.0 equivalents) is added, and the mixture is heated to 80-100 °C for 2-4 hours. A precipitate of phthalhydrazide will form.
-
Work-up and Purification. After cooling, the reaction mixture is diluted with water and the precipitated phthalhydrazide is removed by filtration. The filtrate is then extracted with an organic solvent (e.g., ethyl acetate or dichloromethane). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can then be purified by column chromatography on silica gel to afford the pure this compound.
Caption: Gabriel synthesis of the target primary amine.
Application in Complex Molecule Synthesis
This compound is a versatile building block for introducing the 5-tert-butyloxazole moiety into larger, more complex molecules. Its primary amine functionality is amenable to a variety of standard synthetic transformations.
Amide Bond Formation
The formation of an amide bond is one of the most fundamental and frequently employed reactions in medicinal chemistry. This compound can be readily coupled with a wide range of carboxylic acids using standard peptide coupling reagents.
General Protocol for Amide Coupling:
-
Reagent Preparation: In a dry reaction flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid (1.0 equivalent) and this compound (1.0-1.2 equivalents) in a suitable anhydrous aprotic solvent such as DMF or dichloromethane (DCM).
-
Activation and Coupling: To the stirred solution, add a coupling reagent (e.g., HATU, HBTU, or EDC/HOBt; 1.1-1.5 equivalents) and a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA) (2.0-3.0 equivalents). The reaction is typically initiated at 0 °C and then allowed to warm to room temperature.
-
Reaction Monitoring: The progress of the reaction is monitored by TLC or LC-MS until the starting materials are consumed (typically 1-18 hours).
-
Work-up and Purification: Upon completion, the reaction is quenched (e.g., with water or a saturated aqueous solution of ammonium chloride). The product is extracted into an organic solvent, and the organic layer is washed sequentially with aqueous acid (e.g., 1N HCl), aqueous base (e.g., saturated NaHCO₃), and brine. The organic layer is then dried, filtered, and concentrated. The crude product is purified by flash column chromatography.
| Coupling Reagent | Base | Typical Solvent | Advantages |
| HATU | DIPEA | DMF | High efficiency, low racemization |
| HBTU | DIPEA | DMF | Good for hindered substrates |
| EDC/HOBt | DIPEA/TEA | DCM/DMF | Water-soluble byproducts |
Table 1: Common Reagents for Amide Bond Formation.
Caption: General workflow for amide bond formation.
Reductive Amination
Reductive amination is a powerful method for forming carbon-nitrogen bonds, allowing for the alkylation of the primary amine of our building block with aldehydes or ketones.
General Protocol for Reductive Amination:
-
Imine Formation: In a suitable solvent (e.g., methanol, dichloroethane, or THF), combine this compound (1.0 equivalent) and the desired aldehyde or ketone (1.0-1.1 equivalents). The reaction may be facilitated by the addition of a mild acid catalyst, such as acetic acid. The mixture is stirred at room temperature to allow for the formation of the imine intermediate.
-
Reduction: To the solution containing the imine, a reducing agent is added. Common choices include sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), or sodium triacetoxyborohydride (NaBH(OAc)₃). The choice of reducing agent depends on the pH stability of the substrates and the reactivity of the imine. Sodium triacetoxyborohydride is often preferred as it can be used in a one-pot procedure without the need to pre-form the imine.[6]
-
Reaction Monitoring and Work-up: The reaction is monitored by TLC or LC-MS. Once complete, the reaction is quenched carefully with water or a basic aqueous solution. The product is extracted into an organic solvent, and the organic layer is washed, dried, and concentrated.
-
Purification: The crude secondary or tertiary amine product is then purified by column chromatography.
| Reducing Agent | Typical Conditions | Key Features |
| NaBH(OAc)₃ | DCE, rt | Mild, one-pot procedure |
| NaBH₃CN | MeOH, pH 6-7 | Selective for imines over carbonyls |
| NaBH₄ | MeOH, rt | More reactive, can reduce carbonyls |
Table 2: Common Reducing Agents for Reductive Amination.
Caption: Reductive amination workflow.
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of complex molecules, particularly in the context of drug discovery and medicinal chemistry. While its synthesis requires a multi-step approach, the protocols outlined in this guide provide a reliable pathway to this important intermediate. The primary amine functionality serves as a key anchor point for diversification, enabling the straightforward construction of a wide range of derivatives through well-established synthetic methodologies such as amide coupling and reductive amination. The strategic use of this building block allows for the incorporation of the metabolically robust and sterically influential 5-tert-butyloxazole moiety, offering a powerful tool for the rational design of novel bioactive compounds.
References
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- Synthesis of extended oxazoles II: Reaction manifold of 2-(halomethyl)-4,5-diaryloxazoles. (URL not available)
- Reductive amination of ketones/aldehydes with amines using BH3N(C2H5)3 as a reductant - Chemical Communications (RSC Publishing). (URL not available)
- EP0368697A1 - 2-Methyl-5-t-butyl thiophenol, its preparation and use - Google P
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Unexpected Synthesis of 2,4,5-Trisubstituted Oxazoles via a Tandem Aza-Wittig/Michael/Isomerization Reaction of Vinyliminophosphorane - Organic Chemistry Portal. [Link]
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Synthesis and styrene copolymerization of novel halogen, methyl, and phenoxy ring-disubstituted tert-butyl phenylcyanoacrylates - ChemRxiv. [Link]
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General Method of Synthesis of 5-(Het)arylamino-1,2,3-triazoles via Buchwald–Hartwig Reaction of 5-Amino - PMC. [Link]
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Identification of N-(5-tert-butyl-isoxazol-3-yl)-N'-{4-[7-(2-morpholin-4-yl-ethoxy)imidazo[2,1-b][6][7]benzothiazol-2-yl]phenyl}urea dihydrochloride (AC220), a uniquely potent, selective, and efficacious FMS-like tyrosine kinase-3 (FLT3) inhibitor - PubMed. [Link]
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Development of a method for the synthesis of 2,4,5-trisubstituted oxazoles composed of carboxylic acid, amino acid, and boronic acid - PubMed. [Link]
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The Gabriel Synthesis - Master Organic Chemistry. [Link]
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Continuous multistep synthesis of 2-(azidomethyl)oxazoles - PubMed. [Link]
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Mechanochemical and Aging-Based Reductive Amination with Chitosan and Aldehydes Affords - ChemRxiv. [Link]
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(PDF) Synthesis of 2,4,5-Trisubstituted Oxazoles - ResearchGate. [Link]
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Effects of halogen atom substitution on luminescent radicals - cata log.lib.ky. [Link]
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Ugi/Robinson–Gabriel reactions directed toward the synthesis of 2,4,5-trisubstituted oxazoles | Request PDF - ResearchGate. [Link]
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Development of a method for the synthesis of 2,4,5-trisubstituted oxazoles composed of carboxylic acid, amino acid - Beilstein Journals. [Link]
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Halogenation Reactions of Alkyl Alcohols Employing Methyl Grignard Reagents - PMC. [Link]
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Gabriel synthesis - Wikipedia. [Link]
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Synthesis of trifluoromethyl-substituted pyrazoles and 1,2,4-triazines by ring transformation of mesoionic 4-trifluoroacetyl-1,3-oxazolium-5-olates with phenylhydrazine - PubMed. [Link]
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Development of a method for the synthesis of 2,4,5-trisubstituted oxazoles composed of carboxylic acid, amino acid, and boronic acid - Beilstein Journals. [Link]
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A metal-free route to 2-aminooxazoles by taking advantage of the unique ring opening of benzoxazoles and oxadiazoles with secondary amines - PubMed. [Link]
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Functionalization of 2-Mercapto-5-methyl-1,3,4-thiadiazole - MDPI. [Link]
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Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites - MDPI. [Link]
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Showing Compound 5-Butyl-4-ethyl-2-methyloxazole (FDB017038) - FooDB. [Link]
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One-pot nucleophilic substitution–double click reactions of biazides leading to functionalized bis(1,2,3-triazole) derivatives - PMC. [Link]
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Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective - Semantic Scholar. [Link]
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(PDF) B(C6F5)3 Catalyzed Reductive Amination Using Hydrosilanes - ResearchGate. [Link]
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Symposium of Student Scholars: Synthesis of tert-Butyl(5-(2-iodoethyl)-2-methoxyphenoxy)dimethylsilane; a Side Chain Precursor that is Required for the Total Synthesis of the Hancock Alkaloid, Galipeine. [Link]
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SYNTHESIS OF 1,2,3-TRIAZOLES BASED ON PHENACYL AZIDE DERIVATIVES VIA CLICK CHEMISTRY | Iraqi Journal of Science. [Link]
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5-Substituted-2-furaldehydes: a synthetic protocol utilizing an organozinc route - PubMed. [Link]
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Synthesis and antimicrobial evaluation of novel 5-substituted-2-(p-tert-butylphenyl)benzoxazoles | Request PDF - ResearchGate. [Link]
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Protocol for the Purification of Tert-butyl Oxazole Compounds: A Guide to Achieving High Purity for Pharmaceutical Research
An Application Note for Researchers and Drug Development Professionals
Abstract
Tert-butyl substituted oxazoles are a class of heterocyclic compounds of significant interest in medicinal chemistry and drug discovery, forming the core scaffold of numerous biologically active molecules.[1][2] The stringent purity requirements for pharmaceutical research and development necessitate robust and reliable purification protocols. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective purification of tert-butyl oxazole compounds. It details field-proven protocols for flash column chromatography and recrystallization, explains the scientific rationale behind experimental choices, and offers systematic troubleshooting advice. The guide emphasizes pre-purification analysis and post-purification characterization to ensure the final compound meets the high-purity standards required for subsequent applications.
Introduction: The Imperative for Purity
The oxazole ring is a privileged scaffold in medicinal chemistry, valued for its metabolic stability and ability to engage with biological targets through various non-covalent interactions.[2][3] The incorporation of a tert-butyl group can further enhance metabolic stability by sterically shielding the oxazole ring from nucleophilic attack, a desirable trait in drug design.[1]
However, the synthesis of these compounds, whether through classic methods like the Van Leusen reaction or modern catalytic approaches, often yields a crude product containing unreacted starting materials, reagents, and side-products.[2][4][5] For applications in drug development, from initial biological screening to preclinical studies, the purity of the active pharmaceutical ingredient (API) is non-negotiable. Impurities can lead to erroneous biological data, unforeseen toxicity, and complications in formulation. This guide provides the foundational purification strategies to isolate the target tert-butyl oxazole compound with high fidelity.
Pre-Purification Analysis: Know Your Mixture
Before attempting any purification, a thorough analysis of the crude product is essential. This diagnostic step informs the selection of the most appropriate purification strategy and helps in optimizing the conditions.
2.1. Common Impurities Impurities in tert-butyl oxazole synthesis can generally be categorized as:
-
Unreacted Starting Materials: Such as the initial aldehyde, isocyanide, or carboxylic acid.[2][6]
-
Reagents and Catalysts: Including bases (e.g., K₂CO₃), coupling agents, or metal catalysts (e.g., Palladium, Copper).[4][5]
-
Byproducts: Arising from side reactions, such as the elimination product tosylsulfinic acid in Van Leusen syntheses or oxidized/hydrolyzed species.[2][4]
2.2. Analytical Assessment Techniques A multi-pronged analytical approach is recommended to build a comprehensive profile of the crude mixture.
| Technique | Purpose | Key Insights |
| Thin-Layer Chromatography (TLC) | Rapid qualitative analysis and solvent system screening for column chromatography. | Provides a visual representation of the number of components and their relative polarities.[7] |
| HPLC (High-Performance Liquid Chromatography) | Quantitative purity assessment. | Determines the percentage purity of the target compound and detects non-volatile impurities.[1][8] |
| GC-MS (Gas Chromatography-Mass Spectrometry) | Identification of volatile impurities. | Useful for detecting residual solvents or low-boiling point byproducts.[8][9] |
| ¹H NMR (Proton Nuclear Magnetic Resonance) | Structural confirmation and impurity identification. | Confirms the structure of the desired product and can identify and quantify impurities with distinct proton signals.[1][10] |
Core Purification Methodologies
The choice between chromatography and recrystallization depends on the nature of the impurities and the initial purity of the crude material. The following workflow illustrates the decision-making process.
Caption: General purification workflow for tert-butyl oxazole compounds.
Protocol 1: Flash Column Chromatography
Flash chromatography is the workhorse method for purifying moderately polar organic compounds, separating components based on their differential adsorption to a stationary phase.
Principle of Separation: The separation relies on the partitioning of components between a solid stationary phase (typically silica gel) and a liquid mobile phase (eluent). Less polar compounds spend more time in the mobile phase and elute faster, while more polar compounds interact more strongly with the stationary phase and elute slower.
Expert Insights:
-
Silica Gel Acidity: Standard silica gel is slightly acidic, which can cause degradation of acid-sensitive oxazoles.[7] If streaking or on-plate degradation is observed during TLC analysis, using deactivated (neutral) silica or adding a small amount of a basic modifier like triethylamine (~0.5-1%) to the eluent is recommended.[7]
-
The Tert-butyl Effect: The bulky tert-butyl group can make the overall molecule less polar than expected. The optimal eluent system is often a non-polar solvent with a small amount of a polar modifier.
Step-by-Step Protocol:
-
Solvent System (Eluent) Selection:
-
Using TLC, identify a solvent system that provides good separation between the product and impurities. The ideal Rf (retention factor) for the target compound is 0.25 - 0.35 .[10]
-
Common starting systems for oxazole derivatives are mixtures of hexanes and ethyl acetate.[7] Begin with a low polarity mixture (e.g., 95:5 Hexanes:EtOAc) and gradually increase the polarity.
-
-
Column Packing:
-
Select a column size appropriate for the amount of crude material (a general rule is a 50:1 to 100:1 ratio of silica gel to crude product by weight).
-
Prepare a slurry of silica gel in the initial, low-polarity eluent.
-
Pour the slurry into the column and allow it to pack under positive pressure, ensuring no air bubbles are trapped.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the chromatography eluent or a stronger solvent like dichloromethane (DCM).
-
Alternatively, for less soluble compounds, perform a "dry loading": adsorb the crude product onto a small amount of silica gel by dissolving it in a volatile solvent, adding silica, and evaporating the solvent. Carefully add the resulting free-flowing powder to the top of the packed column.
-
-
Elution and Fraction Collection:
-
Begin elution with the selected solvent system, applying gentle air pressure.
-
Collect fractions sequentially. Monitor the separation by TLC, spotting every few fractions to track the elution of the product.[7]
-
-
Product Isolation:
-
Combine the fractions that contain the pure product, as determined by TLC.
-
Remove the solvent using a rotary evaporator to yield the purified compound.
-
Troubleshooting Flash Chromatography
| Problem | Potential Cause(s) | Solution(s) |
| Poor Separation / Co-elution | Eluent system is not optimal. | Re-evaluate the solvent system with TLC. Try a different solvent combination (e.g., Dichloromethane/Methanol or Toluene/Acetone).[7] |
| Product Degradation on Column | Silica gel is too acidic. | Use deactivated silica gel or add ~1% triethylamine to the eluent to neutralize acidic sites.[7] |
| Band Tailing/Streaking | Sample is overloaded; compound is sparingly soluble in the eluent. | Reduce the amount of sample loaded. Use a stronger solvent for loading or switch to a dry loading technique. |
Protocol 2: Recrystallization
Recrystallization is a powerful technique for purifying solid compounds that are already relatively pure (>90%). It is highly effective at removing small amounts of impurities, often yielding material of >99% purity.
Principle of Purification: This method leverages the differences in solubility of the compound and its impurities in a chosen solvent at different temperatures. An ideal solvent will dissolve the compound completely at its boiling point but only sparingly at low temperatures (e.g., 0-4 °C), while impurities remain either fully soluble or insoluble at all temperatures.
Caption: Logical steps in the recrystallization process.
Step-by-Step Protocol:
-
Solvent Selection:
-
Test the solubility of small amounts of the crude product in various solvents (e.g., ethanol, methanol, acetonitrile, ethyl acetate, hexanes) at room temperature and upon heating.
-
An ideal solvent should fully dissolve the compound when hot but yield a high recovery of crystals upon cooling. Acetonitrile is often a good choice for PHOX-type ligands.[10]
-
-
Dissolution:
-
Place the crude solid in an Erlenmeyer flask with a stir bar.
-
Add the chosen solvent dropwise while heating and stirring until the solid just dissolves. Using the minimum amount of hot solvent is critical for maximizing yield. [7]
-
-
Hot Filtration (Optional):
-
If insoluble impurities are present (e.g., dust, inorganic salts), perform a hot gravity filtration through a fluted filter paper to remove them. This step must be done quickly to prevent premature crystallization.
-
-
Crystallization:
-
Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.
-
Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
-
Crystal Collection and Washing:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor containing impurities.
-
-
Drying:
-
Dry the crystals under high vacuum to remove all traces of solvent. The final product should be a free-flowing, crystalline solid.
-
Troubleshooting Recrystallization
| Problem | Potential Cause(s) | Solution(s) |
| Oiling Out | Compound's melting point is below the solvent's boiling point; cooling is too rapid. | Re-heat to dissolve the oil, add slightly more solvent, and allow for slower cooling. If the problem persists, choose a lower-boiling point solvent.[7] |
| No Crystals Form | Too much solvent was used; solution is not supersaturated enough. | Boil off some of the solvent to concentrate the solution. Try scratching the inside of the flask with a glass rod or adding a seed crystal. |
| Low Recovery | Compound has significant solubility in cold solvent; too much solvent used. | Ensure the minimum amount of hot solvent was used. Cool the flask for a longer period in the ice bath. Consider using a binary solvent system where the compound is less soluble. |
Final Purity Verification
After purification, it is mandatory to re-analyze the compound using the same techniques as in the pre-purification assessment (HPLC, NMR). The results should confirm the removal of impurities and establish the final purity of the compound, which should ideally be >98% for most drug discovery applications. This final analytical report is a critical component of the compound's documentation.
Conclusion
The purification of tert-butyl oxazole compounds is a critical step in ensuring the reliability and reproducibility of data in a drug discovery setting. By methodically applying the principles of flash column chromatography and recrystallization, researchers can consistently obtain materials of high purity. A disciplined approach, beginning with a thorough analysis of the crude mixture and ending with a final purity confirmation, underpins the scientific integrity of the subsequent research.
References
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Organic Chemistry Portal. (n.d.). Synthesis of 1,3-oxazoles. Retrieved from [Link]
-
Gagné, M. R., et al. (n.d.). PREPARATION OF (S)-tert-ButylPHOX (Oxazole, 4-(1,1-dimethylethyl)-2-[2-(diphenylphosphino)phenyl]-4,5-dihydro-(4S)-). PMC. Retrieved from [Link]
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Joshi, S., et al. (2023). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Egyptian Journal of Basic and Applied Sciences. Retrieved from [Link]
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Joshi, S., et al. (2023). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Semantic Scholar. Retrieved from [Link]
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Sharma, S., et al. (2022). Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. Oriental Journal of Chemistry. Retrieved from [Link]
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Wang, L., et al. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules. Retrieved from [Link]
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Reddy, B. V. S., et al. (2023). Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. The Journal of Organic Chemistry. Retrieved from [Link]
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Reddy, B. V. S., et al. (2023). Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. ACS Publications. Retrieved from [Link]
-
Wang, L., et al. (2006). Determination of oxazole and other impurities in acrylonitrile by gas chromatography. CNKI. Retrieved from [Link]
-
Rahayu, D. U. C., et al. (2022). Synthesis and antioxidant activity screening of thiazole and oxazole derivative compounds. IOP Conference Series: Materials Science and Engineering. Retrieved from [Link]
-
Ghorai, M. K., et al. (2021). Synthesis of Trisubstituted Oxazoles via Aryne Induced[3][10] Sigmatropic Rearrangement-Annulation Cascade. European Journal of Organic Chemistry. Retrieved from [Link]
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Application Notes and Protocols: Continuous-Flow Synthesis of 2-(Azidomethyl)oxazoles
Introduction: The Strategic Value of 2-(Azidomethyl)oxazoles and the Imperative for Flow Chemistry
The oxazole motif is a cornerstone in medicinal chemistry, appearing in a wide array of natural products and pharmaceuticals, including anti-inflammatory drugs like Oxaprozin and antibiotics such as Sulfamoxole[1]. The introduction of an azidomethyl group at the 2-position of the oxazole ring creates a versatile chemical handle. This functional group opens the door to a plethora of subsequent transformations, most notably copper-catalyzed or strain-promoted azide-alkyne cycloaddition reactions ("click chemistry"), enabling the facile conjugation to other molecules of interest. This makes 2-(azidomethyl)oxazoles highly valuable building blocks in drug discovery and development.
However, the synthesis of organic azides, particularly those with higher energy potential, presents significant safety challenges when conducted using traditional batch chemistry.[2][3] The accumulation of thermally sensitive and potentially explosive intermediates poses a substantial risk.[3][4] Continuous-flow chemistry offers a transformative solution to these challenges. By performing reactions in a continuous stream through small-diameter tubes, flow reactors offer superior heat and mass transfer, precise control over reaction parameters, and, most critically, minimize the volume of hazardous intermediates present at any given time.[4][5][6][7] This paradigm shift not only enhances the safety profile of the synthesis but also often leads to increased reaction efficiency, higher yields, and simplified scale-up.[5][7][8]
This document provides a detailed guide to the continuous-flow synthesis of 2-(azidomethyl)oxazoles, leveraging a multi-step sequence from vinyl azides. We will delve into the mechanistic underpinnings of each transformation, provide step-by-step protocols for implementation, and discuss the critical parameters for successful and safe operation.
The Synthetic Pathway: A Three-Step Continuous-Flow Cascade
The synthesis of 2-(azidomethyl)oxazoles from vinyl azides is accomplished through a three-step sequential process, as established by Rossa et al.[1][9][10] This integrated continuous-flow process involves:
-
Thermolysis of a Vinyl Azide: The vinyl azide starting material is first subjected to elevated temperatures to induce a thermolysis, leading to the formation of a highly reactive azirine intermediate with the concomitant evolution of nitrogen gas.[1][9]
-
Oxazole Ring Formation: The generated azirine is immediately reacted with bromoacetyl bromide. This step forms the core oxazole ring structure, yielding a 2-(bromomethyl)oxazole intermediate.[1][9]
-
Nucleophilic Azide Substitution: The 2-(bromomethyl)oxazole is then subjected to a nucleophilic displacement reaction with an aqueous solution of sodium azide to afford the final 2-(azidomethyl)oxazole product.[1][9]
This entire sequence can be performed in a fully integrated continuous-flow setup, with residence times as short as 7 to 9 minutes, leading to good overall yields.[1][9]
Visualizing the Workflow: A Continuous Three-Step Synthesis
Caption: A schematic of the integrated three-step continuous-flow synthesis of 2-(azidomethyl)oxazoles.
Experimental Protocols
Reagent Preparation
-
Vinyl Azide Solution (Stream A): Prepare a 0.5 M solution of the desired vinyl azide starting material in a suitable solvent such as acetone.[11]
-
Bromoacetyl Bromide Solution (Stream B): Prepare a solution of bromoacetyl bromide. The concentration will depend on the specific substrate and optimization, but a starting point is a 1.0 M solution in a compatible solvent.
-
Sodium Azide Solution (Stream C): Prepare an aqueous solution of sodium azide (NaN3). A concentration of 1.1 equivalents relative to the starting vinyl azide is a good starting point.[12]
Causality Behind Experimental Choices:
-
The choice of acetone as a solvent for the vinyl azide is due to its ability to dissolve the starting material and its suitable boiling point for the thermolysis step under pressure.[11]
-
Using an aqueous solution for sodium azide facilitates the nucleophilic substitution and allows for a biphasic reaction system, which can aid in subsequent workup.[1][9]
Flow Reactor Setup and Configuration
A typical setup for this synthesis would consist of three syringe pumps, three reactor coils, two T-mixers, and a back-pressure regulator.
-
Pump A: Delivers the vinyl azide solution.
-
Pump B: Delivers the bromoacetyl bromide solution.
-
Pump C: Delivers the aqueous sodium azide solution.
-
Reactor Coil 1: A perfluoroalkoxy (PFA) or stainless steel coil immersed in a heating bath (e.g., oil bath or heating block) for the thermolysis step. The volume of this coil will determine the residence time for the first step.
-
Reactor Coil 2: A PFA coil maintained at room temperature for the oxazole formation.
-
Reactor Coil 3: A PFA coil in a heating bath for the final azidation step.
-
T-Mixers: To ensure efficient mixing of the reagent streams.
-
Back-Pressure Regulator (BPR): To maintain the system under pressure, allowing for heating solvents above their atmospheric boiling points and preventing outgassing of nitrogen from the first step.[11] A pressure of around 17 bar (250 psi) is a reasonable starting point.[11]
General Operating Procedure
-
System Priming: Prime all pumps and tubing with the respective solvents to be used in the reaction to ensure a stable flow and remove any air from the system.
-
Initiate Flow: Start the pumps at the calculated flow rates to achieve the desired residence times and stoichiometry. A typical starting point would be to pump streams A and B to the first T-mixer, and then introduce stream C at the second T-mixer.
-
Establish Steady State: Allow the system to run for a period equivalent to 2-3 times the total residence time to reach a steady state before collecting the product.
-
Product Collection: Collect the output from the back-pressure regulator. The product will be in a biphasic mixture.
-
Workup and Purification:
-
Separate the organic and aqueous layers.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over a drying agent (e.g., Na2SO4), filter, and concentrate under reduced pressure.
-
Purify the crude product using column chromatography.
-
Visualizing the Experimental Workflow
Caption: A step-by-step experimental workflow for the continuous-flow synthesis of 2-(azidomethyl)oxazoles.
Data Presentation: Reaction Parameters and Yields
The following table summarizes typical reaction conditions and isolated yields for the continuous-flow synthesis of various 2-(azidomethyl)oxazoles, based on the work of Rossa et al.[1]
| Entry | Starting Vinyl Azide | Residence Time (Step 1/2/3) (min) | Temp (°C) (Step 1/3) | Overall Yield (%) |
| 1 | Phenyl-substituted | 1 / 5 / 1 | 150 / 50 | 75 |
| 2 | 4-Methylphenyl-substituted | 1 / 5 / 1 | 150 / 50 | 72 |
| 3 | 4-Methoxyphenyl-substituted | 1 / 5 / 3 | 150 / 50 | 65 |
Note: The residence time for step 2 (oxazole formation) is typically at room temperature.
Trustworthiness: A Self-Validating System
The robustness of this continuous-flow protocol is rooted in its enhanced safety and control, which are inherent advantages over batch processing for this type of chemistry.
-
Minimized Hazard: The small internal volume of the flow reactor ensures that only a minimal amount of the potentially hazardous azide intermediates are present at any given moment, significantly reducing the risk of a thermal runaway or explosion.[2][4][5]
-
Precise Temperature Control: The high surface-area-to-volume ratio of the reactor tubing allows for efficient heat transfer, preventing the formation of local hot spots which can be a major issue in batch reactions, especially during exothermic steps.[6][7]
-
Reproducibility: The precise, computer-controlled pumps and temperature regulators ensure that reaction conditions are highly reproducible, leading to consistent product quality and yield.
-
Process Intensification: The ability to operate at temperatures above the solvent's boiling point (due to the back-pressure regulator) can dramatically accelerate reaction rates, leading to significantly shorter overall synthesis times compared to batch methods.[6][12]
Conclusion
The continuous-flow synthesis of 2-(azidomethyl)oxazoles represents a significant advancement in the safe and efficient production of these valuable chemical building blocks. By leveraging the inherent advantages of flow chemistry, researchers can overcome the safety concerns associated with handling energetic intermediates while benefiting from enhanced reaction control, speed, and scalability. The protocols and guidelines presented here offer a solid foundation for researchers, scientists, and drug development professionals to implement this powerful technology in their own laboratories.
References
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Rossa, T. A., Suveges, N. S., Sá, M. M., Cantillo, D., & Kappe, C. O. (2018). Continuous multistep synthesis of 2-(azidomethyl)oxazoles. Beilstein Journal of Organic Chemistry, 14, 506–514. [Link]
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Rossa, T. A., Suveges, N. S., Sá, M. M., Cantillo, D., & Kappe, C. O. (2018). Continuous multistep synthesis of 2-(azidomethyl)oxazoles. PubMed Central. [Link]
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Rossa, T. A., Suveges, N. S., Sá, M. M., Cantillo, D., & Kappe, C. O. (2018). Continuous multistep synthesis of 2-(azidomethyl)oxazoles. Beilstein Journals. [Link]
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Mettler Toledo. (n.d.). Benefits of Continuous Flow Chemistry. [Link]
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Szemesi, P., Bana, P., Szakács, Z., Greiner, I., & Éles, J. (2022). Safe and Rapid Synthesis and Utilization of 2-Azidopyridine and Related Derivatives via Continuous Flow Diazotization. Current Organic Chemistry, 26(24), 2223-2229. [Link]
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Rossa, T. A., et al. (2018). Continuous-flow generation of azirines 2 by thermolysis of vinyl azides 1. ResearchGate. [Link]
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Pandey, A. M., Mondal, S., & Gnanaprakasam, B. (2022). Continuous-Flow Direct Azidation of Alcohols and Peroxides for the Synthesis of Quinoxalinone, Benzooxazinone, and Triazole Derivatives. The Journal of Organic Chemistry, 87(15), 9926–9939. [Link]
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Gemoets, H. P. L., et al. (2019). Safe and highly efficient adaptation of potentially explosive azide chemistry involved in the synthesis of Tamiflu using continuous-flow technology. Beilstein Journal of Organic Chemistry, 15, 2448–2457. [Link]
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Bio, M. (2019, April 2). The economic advantages of continuous flow chemistry. Manufacturing Chemist. [Link]
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Saha, A., et al. (2023). Photoinduced [3+2] Cycloaddition of Carbenes and Nitriles: A Versatile Approach to Oxazole Synthesis. Angewandte Chemie International Edition, 62(48), e202308916. [Link]
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Wang, Y., et al. (2023). Visible light-induced synthesis of polysubstituted oxazoles from diazo compounds. Organic & Biomolecular Chemistry, 21(1), 103-107. [Link]
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Smith, C. J., et al. (n.d.). A safe and efficient method for the preparation of organic azides under continuous flow. Uniqsis. [Link]
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Pandey, A. M., Mondal, S., & Gnanaprakasam, B. (2022). Continuous-Flow Direct Azidation of Alcohols and Peroxides for the Synthesis of Quinoxalinone, Benzooxazinone, and Triazole Derivatives. ACS Publications. [Link]
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Cantillo, D., Gutmann, B., & Kappe, C. O. (2015). Safe generation and use of bromine azide under continuous flow conditions – selective 1,2-bromoazidation of olefins. Organic & Biomolecular Chemistry, 14(3), 853-857. [Link]
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Vapourtec. (2022, April 4). Synthesis of energetic materials in continuous flow. Vapourtec. [Link]
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Pandey, A. M., et al. (2022). Continuous flow azide formation: Optimization and scale-up. ResearchGate. [Link]
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Wiles, C., & Watts, P. (2017). Continuous-Flow Chemistry. Wiley Analytical Science. [Link]
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Syrris. (n.d.). Applications for the Syrris Asia Flow Chemistry System. Syrris. [Link]
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Bakulina, O., & Dar'in, D. (2021). Diazocarbonyl and Related Compounds in the Synthesis of Azoles. Molecules, 26(16), 4983. [Link]
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Stoli Chem. (2022, January 27). The real advantages of continuous flow chemistry. Stoli Chem. [Link]
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Saha, A., et al. (2023). Photoinduced [3+2] Cycloaddition of Carbenes and Nitriles: A Versatile Approach to Oxazole Synthesis. PubMed. [Link]
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Vapourtec. (n.d.). Copper tube reactors for catalysed click chemistry. Vapourtec. [Link]
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Saha, A., et al. (2023). Scope of diazo and nitrile variation for oxazole synthesis. ResearchGate. [Link]
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Gemoets, H., et al. (2020). A field guide to flow chemistry for synthetic organic chemists. Chemical Society Reviews, 49(16), 5599-5627. [Link]
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Baxendale, I. R., et al. (2006). Fully Automated Continuous Flow Synthesis of 4,5-Disubstituted Oxazoles. Organic Letters, 8(13), 2731–2734. [Link]
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Application Notes and Protocols for the Scalable Synthesis of Pyridinooxazoline (PyOx) Ligands
Introduction: The Ascendancy of PyOx Ligands in Asymmetric Catalysis
Pyridinooxazoline (PyOx) ligands are a class of chiral N,N-bidentate ligands that have garnered significant attention in the field of asymmetric catalysis.[1][2] Their unique electronic and steric properties, arising from the synergistic effect of the pyridine ring and the chiral oxazoline moiety, allow for the formation of stable and highly effective metal-ligand complexes.[3] These complexes have proven instrumental in a wide array of enantioselective transformations, including reductions, cross-coupling reactions, and conjugate additions.[4][5][6] The modular nature of their synthesis allows for fine-tuning of the ligand scaffold to optimize reactivity and selectivity for specific applications, making them invaluable tools for researchers in academia and the pharmaceutical industry.
Despite their utility, the synthesis of PyOx ligands can present challenges, particularly when considering scalability.[2] Issues such as inconsistent yields and the need for tedious chromatographic purification can hinder their widespread adoption in large-scale applications.[2] This document provides a detailed, field-proven protocol for the scalable synthesis of a representative PyOx ligand, (S)-4-(tert-butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole ((S)-t-BuPyOx), focusing on a robust and reproducible methodology that minimizes the need for chromatography.
Synthetic Strategy: A Two-Step Approach to (S)-t-BuPyOx
The most common and scalable approach to the synthesis of PyOx ligands involves a two-step sequence:
-
Formation of a Methoxyimidate Intermediate: This step involves the reaction of a pyridine nitrile with methanol under basic conditions to form the corresponding methyl picolinimidate.
-
Acid-Catalyzed Cyclization: The methoxyimidate intermediate is then reacted with a chiral amino alcohol in the presence of an acid catalyst to yield the desired PyOx ligand.
This strategy is advantageous as it often allows for the isolation of intermediates and the final product through crystallization, thereby avoiding laborious column chromatography.[2]
Visualizing the Synthesis Workflow
The following diagram outlines the key steps in the scalable synthesis of (S)-t-BuPyOx.
Caption: Workflow for the scalable synthesis of (S)-t-BuPyOx.
Detailed Experimental Protocol
This protocol is adapted from established literature procedures with a focus on scalability and reproducibility.[2][6]
Part 1: Synthesis of Methyl 2-picolinimidate
Materials:
| Reagent | Molar Mass ( g/mol ) | Amount | Moles | Notes |
| 2-Cyanopyridine | 104.11 | 10.41 g | 0.10 | Use high-purity starting material. |
| Sodium Methoxide | 54.02 | 0.54 g | 0.01 | Handle under inert atmosphere. |
| Methanol | 32.04 | 50 mL | - | Anhydrous grade. |
Procedure:
-
To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-cyanopyridine (10.41 g, 0.10 mol) and anhydrous methanol (50 mL).
-
Stir the mixture at room temperature until the 2-cyanopyridine is fully dissolved.
-
Carefully add sodium methoxide (0.54 g, 0.01 mol) to the solution. Caution: The reaction is exothermic.
-
Heat the reaction mixture to reflux and maintain for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
The resulting crude methyl 2-picolinimidate can be used in the next step without further purification. For long-term storage, purification by vacuum distillation is recommended.
Part 2: Synthesis of (S)-4-(tert-butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole ((S)-t-BuPyOx)
Materials:
| Reagent | Molar Mass ( g/mol ) | Amount | Moles | Notes |
| Methyl 2-picolinimidate | 136.15 | 13.62 g | 0.10 | Crude from Part 1. |
| (S)-tert-Leucinol | 117.19 | 11.72 g | 0.10 | Chiral amino alcohol. |
| Zinc Chloride (ZnCl₂) | 136.30 | 40.89 g | 0.30 | Anhydrous. |
| Toluene | 92.14 | 100 mL | - | Anhydrous grade. |
Procedure:
-
To a dry 500 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the crude methyl 2-picolinimidate (13.62 g, 0.10 mol), (S)-tert-leucinol (11.72 g, 0.10 mol), and anhydrous toluene (100 mL).
-
Stir the mixture to dissolve the solids.
-
Add anhydrous zinc chloride (40.89 g, 0.30 mol) to the reaction mixture. The use of a stoichiometric excess of ZnCl₂ has been shown to drive the reaction to completion and improve yields.[6]
-
Heat the reaction mixture to reflux and maintain for 24 hours. Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (200 mL) and wash with a saturated aqueous solution of sodium bicarbonate (2 x 100 mL) and brine (1 x 100 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product is then purified by crystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) to afford (S)-t-BuPyOx as a white solid.
Causality Behind Experimental Choices
-
Choice of Catalyst: While various Lewis acids can catalyze the cyclization step, zinc chloride is often preferred for its effectiveness and relatively low cost. Recent studies have shown that using a super-stoichiometric amount of ZnCl₂ can lead to nearly quantitative yields of the PyOx ligand.[6]
-
Solvent Selection: Toluene is a suitable solvent for the cyclization reaction as it allows for azeotropic removal of methanol generated during the reaction, driving the equilibrium towards product formation.
-
Purification by Crystallization: The protocol is designed to favor crystallization as the primary purification method. This is a key aspect of making the synthesis scalable, as it avoids the material loss and solvent consumption associated with large-scale column chromatography.[2]
Self-Validating System: Characterization and Quality Control
To ensure the identity and purity of the synthesized (S)-t-BuPyOx, the following analytical techniques are recommended:
| Technique | Expected Results |
| ¹H and ¹³C NMR Spectroscopy | The spectra should be clean and show the characteristic peaks corresponding to the protons and carbons of the PyOx ligand. |
| Mass Spectrometry | The mass spectrum should show the molecular ion peak corresponding to the calculated mass of (S)-t-BuPyOx. |
| Chiral HPLC | This is crucial for determining the enantiomeric excess (ee) of the final product, which should be >99%. |
| Melting Point | A sharp melting point indicates high purity. |
Advancements in Scalable Synthesis: The Role of Flow Chemistry
For industrial-scale production, continuous flow chemistry offers several advantages over traditional batch processing. An autonomous self-optimizing flow system has been developed for the synthesis of PyOx ligands, allowing for rapid identification of optimal reaction conditions and production on a scale of hundreds of milligrams per hour.[7] This approach enhances safety, improves reproducibility, and can lead to higher overall efficiency.
Conclusion
The protocol detailed above provides a robust and scalable method for the synthesis of PyOx ligands, exemplified by (S)-t-BuPyOx. By focusing on readily available starting materials, optimizing reaction conditions, and employing crystallization for purification, this approach addresses the common bottlenecks associated with the large-scale production of these valuable chiral ligands. As the demand for enantiomerically pure compounds continues to grow, particularly in the pharmaceutical industry, the development of scalable and efficient synthetic routes for key chiral ligands like PyOx will remain a critical area of research.
References
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Renaissance of pyridine-oxazolines as chiral ligands for asymmetric catalysis. ResearchGate. [Link]
-
SYNTHESIS OF CHIRAL PYRIDINE BIS(OXAZOLINE) LIGANDS FOR NICKEL-CATALYZED ASYMMETRIC NEGISHI CROSS-COUPLINGS OF SECONDARY ALLYLIC CHLORIDES WITH ALKYLZINCS: 2,6-BIS[(4S) - PMC. National Center for Biotechnology Information. [Link]
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Renaissance of pyridine-oxazolines as chiral ligands for asymmetric catalysis - Chemical Society Reviews (RSC Publishing). Royal Society of Chemistry. [Link]
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Initial PyOx synthesis and revised plan. - ResearchGate. ResearchGate. [Link]
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Redox Activity of Pyridine-Oxazoline Ligands in the Stabilization of Low-Valent Organonickel Radical Complexes - PMC. National Center for Biotechnology Information. [Link]
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Synthesis and structures of three new pyridine-containing oxazoline ligands of complexes for asymmetric catalysis - PubMed. National Center for Biotechnology Information. [Link]
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(PDF) Synthesis of Chiral Pyridine Bis(oxazoline) Ligands - Amanote Research. Amanote. [Link]
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Renaissance of pyridine-oxazolines as chiral ligands for asymmetric catalysis. Semantic Scholar. [Link]
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MICROREVIEW Catalytic Applications of Pyridine-Containing Macrocyclic Complexes - AIR Unimi. Università degli Studi di Milano. [Link]
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Immobilization of Trifluoromethyl-Substituted Pyridine-Oxazoline Ligand and Its Application in Asymmetric Continuous Flow Synthesis of Benzosultams | The Journal of Organic Chemistry - ACS Publications. American Chemical Society. [Link]
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Various synthetic routes for the preparation of chiral oxazoline ligands - ResearchGate. ResearchGate. [Link]
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Recent Applications of Oxazoline-Containing Ligands in Asymmetric Catalysis | Request PDF - ResearchGate. ResearchGate. [Link]
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Synthesis of pyridine-alkoxide ligands for formation of polynuclear complexes - New Journal of Chemistry (RSC Publishing). Royal Society of Chemistry. [Link]
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Further Developments and Applications of Oxazoline-Containing Ligands in Asymmetric Catalysis | Chemical Reviews - ACS Publications. American Chemical Society. [Link]
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A New Application for PyOX-Ligands: The Asymmetric Henry Reaction. Bentham Science. [Link]
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Application Notes and Protocols for Late-Stage Functionalization of Bioactive Molecules Using Oxazoles
Introduction: The Oxazole Moiety as a Versatile Tool in Late-Stage Functionalization
The imperative in modern drug discovery is the efficient generation of molecular diversity to explore and optimize structure-activity relationships (SAR). Late-stage functionalization (LSF) has emerged as a powerful strategy to achieve this by introducing chemical modifications at a late step in the synthesis of complex, bioactive molecules. This approach circumvents the need for de novo synthesis of each analog, thereby accelerating the drug discovery pipeline.
The oxazole ring is a privileged heterocyclic motif found in a wide array of natural products and pharmaceuticals, exhibiting a broad spectrum of biological activities.[1][2] Its inherent stability and role as a bioisostere for amide bonds make it an attractive scaffold in medicinal chemistry.[1] Crucially, the oxazole ring is not merely a passive structural element; its electronic properties and ability to act as a directing group can be harnessed for selective C-H functionalization, making it an ideal handle for LSF.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the principles and practice of late-stage functionalization of oxazole-containing bioactive molecules. We will delve into the mechanistic underpinnings of key synthetic methodologies, provide detailed, field-proven protocols, and present data in a clear and accessible format to empower you to apply these powerful techniques in your own research.
I. Strategic Approaches to Oxazole Functionalization
The functionalization of the oxazole ring in a late-stage context primarily revolves around the selective activation of its C-H bonds. The oxazole ring possesses three C-H bonds at the C2, C4, and C5 positions, each with distinct reactivity profiles that can be selectively targeted. The choice of strategy is dictated by the desired modification and the overall molecular architecture of the bioactive substrate.
A. Transition Metal-Catalyzed C-H Activation: A Precision Toolkit
Transition metal catalysis provides an unparalleled level of precision for regioselective C-H functionalization. The oxazole nitrogen can act as a coordinating atom, directing the metal catalyst to a specific C-H bond, often in a predictable manner.
A compelling application of LSF is the synthesis of macrocyclic peptides, which often exhibit enhanced stability and cell permeability. The oxazole motif, when embedded within a peptide backbone, can serve as an internal directing group for palladium-catalyzed C-H olefination, enabling the formation of a new C-C bond to an alkene tether, leading to macrocyclization.[3][4]
Causality of Experimental Choices:
-
Catalyst: Palladium(II) acetate (Pd(OAc)₂) is a common and effective palladium precursor for C-H activation.
-
Ligand: A monodentate N-acetylated amino acid ligand, such as Ac-Gly-OH, is often employed to facilitate the C-H activation step and stabilize the palladium catalyst.
-
Oxidant: An oxidant, typically a benzoquinone derivative like 2,5-di-tert-butyl-1,4-benzoquinone, is required to regenerate the active Pd(II) catalyst in the catalytic cycle.
-
Solvent: A polar aprotic solvent like 1,2-dichloroethane (DCE) or a fluorinated alcohol such as 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) is often used to ensure solubility of the peptide substrate and promote the reaction.
Experimental Workflow:
Caption: General workflow for Pd-catalyzed C-H olefination.
Protocol 1: Palladium-Catalyzed Late-Stage Macrocyclization of an Oxazole-Containing Peptide
-
Materials:
-
Oxazole-containing linear peptide (1.0 equiv)
-
Pd(OAc)₂ (0.1 equiv)
-
Ac-Gly-OH (0.3 equiv)
-
2,5-Di-tert-butyl-1,4-benzoquinone (2.0 equiv)
-
Anhydrous 1,2-dichloroethane (DCE)
-
-
Procedure:
-
To a flame-dried Schlenk tube under an argon atmosphere, add the oxazole-containing linear peptide.
-
Add Pd(OAc)₂, Ac-Gly-OH, and 2,5-di-tert-butyl-1,4-benzoquinone.
-
Add anhydrous DCE via syringe.
-
Seal the tube and heat the reaction mixture at 80 °C for 12-24 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Concentrate the mixture under reduced pressure.
-
Purify the crude product by preparative reverse-phase HPLC to afford the desired macrocyclic peptide.[3][4]
-
The introduction of a boronic ester group onto the oxazole ring via iridium-catalyzed C-H borylation is a highly versatile LSF strategy. The resulting borylated oxazole can then be subjected to a plethora of subsequent transformations, such as Suzuki-Miyaura cross-coupling, to introduce a wide range of aryl or heteroaryl substituents.[5]
Causality of Experimental Choices:
-
Catalyst: An iridium(I) complex, such as [Ir(cod)OMe]₂, is a highly active catalyst for C-H borylation.
-
Ligand: A bipyridine ligand, for example, 3,4,7,8-tetramethyl-1,10-phenanthroline, is often used to enhance the catalytic activity and selectivity.
-
Boron Source: Bis(pinacolato)diboron (B₂pin₂) is the most common boron source for these reactions.
-
Solvent: A non-polar aprotic solvent like cyclohexane or tetrahydrofuran (THF) is typically employed.
Reaction Mechanism:
Caption: Simplified catalytic cycle for Ir-catalyzed C-H borylation.
Protocol 2: Iridium-Catalyzed C-H Borylation of an Oxazole-Containing Bioactive Molecule
-
Materials:
-
Oxazole-containing bioactive molecule (1.0 equiv)
-
[Ir(cod)OMe]₂ (1.5 mol%)
-
3,4,7,8-Tetramethyl-1,10-phenanthroline (3.0 mol%)
-
Bis(pinacolato)diboron (B₂pin₂) (1.2 equiv)
-
Anhydrous cyclohexane
-
-
Procedure:
-
In a nitrogen-filled glovebox, add [Ir(cod)OMe]₂ and 3,4,7,8-tetramethyl-1,10-phenanthroline to a vial.
-
Add anhydrous cyclohexane and stir for 10 minutes.
-
Add the oxazole-containing bioactive molecule and B₂pin₂.
-
Seal the vial and stir the reaction mixture at 80 °C for 16 hours.
-
Cool the reaction to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel to yield the borylated product.[5]
-
The direct introduction of an amide group onto the oxazole ring can be achieved through rhodium-catalyzed C-H amidation. This transformation is valuable for modulating the physicochemical properties of bioactive molecules.[6][7]
Causality of Experimental Choices:
-
Catalyst: A rhodium(III) catalyst, such as [Cp*RhCl₂]₂, is commonly used.
-
Oxidant/Amide Source: Dioxazolones serve as both the oxidant and the source of the amide group.
-
Additive: A silver salt, like AgSbF₆, is often required as a halide scavenger to generate the active cationic rhodium species.
-
Solvent: A polar solvent such as dichloroethane (DCE) is typically used.
Protocol 3: Rhodium-Catalyzed C-H Amidation of a 2-Aryloxazole
-
Materials:
-
2-Aryloxazole substrate (1.0 equiv)
-
[Cp*RhCl₂]₂ (2.5 mol%)
-
AgSbF₆ (10 mol%)
-
Dioxazolone (1.2 equiv)
-
Anhydrous DCE
-
-
Procedure:
-
To a Schlenk tube, add the 2-aryloxazole, [Cp*RhCl₂]₂, and AgSbF₆.
-
Evacuate and backfill the tube with argon.
-
Add anhydrous DCE and the dioxazolone.
-
Stir the reaction mixture at 100 °C for 12 hours.
-
After cooling to room temperature, filter the reaction mixture through a pad of celite.
-
Concentrate the filtrate and purify the crude product by flash chromatography to obtain the amidated oxazole.[6]
-
B. Minisci-Type Reactions: Radical Functionalization of the Oxazole Core
The Minisci reaction offers a powerful and complementary approach for the C-H functionalization of heterocycles, including oxazoles, via a radical mechanism. This method is particularly effective for introducing alkyl and acyl groups.[8][9]
Causality of Experimental Choices:
-
Radical Precursor: A wide range of radical precursors can be used, such as carboxylic acids (for alkyl radicals) or aldehydes (for acyl radicals).
-
Oxidant: A strong oxidant, like ammonium persulfate ((NH₄)₂S₂O₈), is required to generate the radical species.
-
Catalyst: A silver(I) salt, such as AgNO₃, is often used as a catalyst to promote the formation of the radical.
-
Solvent: A polar solvent system, often containing water and an organic solvent like acetonitrile, is used.
Experimental Workflow for Minisci Reaction:
Caption: General workflow for a Minisci-type reaction.
Protocol 4: Minisci-Type Alkylation of an Oxazole-Containing Compound
-
Materials:
-
Oxazole-containing compound (1.0 equiv)
-
Carboxylic acid (e.g., pivalic acid) (3.0 equiv)
-
AgNO₃ (0.2 equiv)
-
(NH₄)₂S₂O₈ (3.0 equiv)
-
Acetonitrile/Water (1:1 v/v)
-
-
Procedure:
-
In a round-bottom flask, dissolve the oxazole-containing compound and the carboxylic acid in the acetonitrile/water mixture.
-
Add AgNO₃ and stir until dissolved.
-
Add (NH₄)₂S₂O₈ in portions over 15 minutes.
-
Heat the reaction mixture to 80 °C and stir for 4-6 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of Na₂S₂O₃.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate in vacuo.
-
Purify the residue by column chromatography to afford the alkylated oxazole.[8]
-
II. Data Presentation and Analysis
The following table summarizes representative examples of late-stage functionalization of oxazole-containing molecules, highlighting the diversity of achievable transformations.
| Bioactive Core/Substrate | Reaction Type | Reagents and Conditions | Product | Yield (%) | Reference |
| Phe-Oxazole-Trp Peptide | C-H Olefination | Pd(OAc)₂, Ac-Gly-OH, Benzoquinone, DCE, 80 °C | Macrocyclic Peptide | 65 | [3][4] |
| 2-Phenyl-oxazole | C-H Borylation | [Ir(cod)OMe]₂, dtbpy, B₂pin₂, Cyclohexane, 80 °C | 2-Phenyl-5-(pinacolatoboryl)oxazole | 82 | [5] |
| 2-(p-tolyl)oxazole | C-H Amidation | [Cp*RhCl₂]₂, AgSbF₆, Dioxazolone, DCE, 100 °C | N-(2-(p-tolyl)oxazol-5-yl)acetamide | 78 | [6] |
| 4-Methyl-2-phenyloxazole | Minisci Alkylation | Pivalic acid, AgNO₃, (NH₄)₂S₂O₈, MeCN/H₂O, 80 °C | 5-tert-Butyl-4-methyl-2-phenyloxazole | 72 | [8] |
III. Conclusion and Future Outlook
The late-stage functionalization of oxazole-containing bioactive molecules represents a robust and efficient strategy for accelerating drug discovery and development. The methodologies outlined in these application notes, including transition metal-catalyzed C-H activation and Minisci-type reactions, provide a versatile toolkit for introducing a wide range of functional groups with high regioselectivity.
The ability of the oxazole moiety to act as a directing group is a key advantage, enabling precise modifications on complex molecular scaffolds. As our understanding of these reaction mechanisms deepens and new catalytic systems are developed, the scope and applicability of oxazole LSF will undoubtedly continue to expand. Future research will likely focus on the development of even more selective and sustainable methods, including biocatalytic and electrochemical approaches, further empowering chemists to rapidly explore the chemical space around promising bioactive leads.
IV. References
-
Zaragoza Dörwald, F. (2024). Expanding the Chemical Space: Functionalized Ethynyl Oxazoles as Versatile Reagents for the Click Chemistry. ChemRxiv. [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of 1,3-oxazoles. Retrieved from [Link]
-
González, N., et al. (2020). Naturally Occurring Oxazole-Containing Peptides. Marine Drugs, 18(4), 203. [Link]
-
Liu, S., et al. (2021). Late-Stage Macrocyclization of Bioactive Peptides with Internal Oxazole Motifs via Palladium-Catalyzed C–H Olefination. Organic Letters, 23(8), 2933-2937. [Link]
-
Liu, S., et al. (2021). Late-Stage Macrocyclization of Bioactive Peptides with Internal Oxazole Motifs via Palladium-Catalyzed C-H Olefination. PubMed, 33818093. [Link]
-
Reddy, K. N., et al. (2019). Rhodium-Catalyzed Directed C–H Amidation of Imidazoheterocycles with Dioxazolones. Organic Letters, 21(13), 5033-5037. [Link]
-
Li, Y., et al. (2024). La(OTf)3-Catalyzed [3+2] Cycloaddition Reactions for the Synthesis of Benzo[d]oxazoles/Benzofurans. PubMed, 38488053. [Link]
-
Wang, Y., et al. (2021). Copper(i)-catalyzed tandem synthesis of 4,5-functionalized oxazoles from isocyanoacetate and aldehydes. New Journal of Chemistry, 45(3), 1343-1347. [Link]
-
Baumann, M., & Baxendale, I. R. (2025). Photochemical Flow Synthesis of Trisubstituted Oxazoles Enabled by High-Power UV–B LED Modules. Organic Letters. [Link]
-
Dmochowski, I. J., & McKee, H. (2024). Direct C–H functionalisation of azoles via Minisci reactions. Organic & Biomolecular Chemistry. [Link]
-
Penteado, F., & Lenardão, E. J. (2022). Oxazole‐based bioactive structures. European Journal of Organic Chemistry. [Link]
-
Pan, J., et al. (2018). Copper-Catalyzed Oxygenation Approach to Oxazoles from Amines, Alkynes, and Molecular Oxygen. Organic Letters, 20(9), 2762-2765. [Link]
-
Gande, V. G., et al. (2020). Rhodium(III)-catalyzed C4-amidation of indole-oximes with dioxazolones via C-H activation. Organic & Biomolecular Chemistry, 18(40), 8084-8088. [Link]
-
Li, J., et al. (2022). Electrochemical synthesis of oxazoles via a phosphine-mediated deoxygenative [3 + 2] cycloaddition of carboxylic acids. Green Chemistry, 24(16), 6245-6250. [Link]
-
Berry, J. (2022). Iridium-Catalyzed C-H Borylation. Illinois Chemistry. [Link]
-
Chavan, L. N., et al. (2025). Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. The Journal of Organic Chemistry. [Link]
-
Dong, J., & Wang, Q. (n.d.). Photocatalytic Minisci Reaction. Shaanxi Normal University. [Link]
-
Wang, W., et al. (2020). Postassembly Modifications of Peptides via Metal-Catalyzed C–H Functionalization. CCS Chemistry. [Link]
-
Czaja, M., et al. (2021). Naturally Occurring Oxazole Structural Units as Ligands of Vanadium Catalysts for Ethylene-Norbornene (Co)polymerization. Materials, 14(15), 4253. [Link]
-
Jeganmohan, M., & Chen, C.-Y. (2022). Copper-Catalyzed One-Pot Synthesis of 2,5-Disubstituted 1,3,4-Oxadiazoles from Arylacetic Acids and Hydrazides via Dual Oxidation. ACS Omega, 7(20), 17521-17529. [Link]
-
Che, A. (2023). Ir-catalyzed borylation through C-H Activation, kilo-scale examples in drug synthesis. Medium. [Link]
-
Zaragoza Dörwald, F. (2024). Expanding the Chemical Space: Functionalized Ethynyl Oxazoles as Versatile Reagents for the Click Chemistry. ChemRxiv. [Link]
-
Moody, C. J. (2018). Rhodium carbenoid route to oxazoles. Loughborough University Research Repository. [Link]
-
ResearchGate. (n.d.). Synthesis of peptides containing multiple oxazoles. Retrieved from [Link]
-
Wipf, P. (2006). The Synthesis of Oxazole-containing Natural Products. D-Scholarship@Pitt. [Link]
-
ResearchGate. (n.d.). Amide‐oxazoline synthesis and application for C−H functionalization of (hetero)arenes. Retrieved from [Link]
-
ResearchGate. (n.d.). Palladium‐Catalyzed Olefination of 4H‐Benzo[d][10][11]oxazin‐4‐one Derivatives with Activated Alkenes via Preferential Cyclic Imine‐N‐Directed Aryl C‐H Activation. Retrieved from [Link]
-
ScienceDirect. (n.d.). Photolysis-Induced [3+2] Cycloaddition Enable a versatile Synthesis of Oxazoles. Retrieved from [Link]
-
Journal of Synthetic Chemistry. (2023). One-pot Synthesis of Highly Functionlized Oxazoles in the Presence of Heterogeneous CuFe2O4 Ca. Journal of Synthetic Chemistry. [Link]
-
UNIPI. (n.d.). Direct Decarboxylative C-2 alkylation of azoles through Minisci- type coupling. Retrieved from [Link]
-
Hartwig, J. F. (n.d.). Frontiers in Iridium-Catalyzed CH Borylation: Attaining Novel Reactivity and. eScholarship.org. [Link]
-
Majumdar, A., & Ali, A. (n.d.). Visible light promoted C–H functionalization of imidazoheterocycles. RSC Publishing. [Link]
-
Bellina, F., & Cauteruccio, S. (2011). Recent advances in direct C–H arylation: Methodology, selectivity and mechanism in oxazole series. Beilstein Journal of Organic Chemistry, 7, 187. [Link]
-
ResearchGate. (n.d.). ChemInform Abstract: Iridium-Catalyzed C-H Borylation-Based Synthesis of Natural Indolequinones. Retrieved from [Link]
-
ResearchGate. (n.d.). Rhodium(III)-catalyzed C4-amidation of indole-oximes with dioxazolones: Via C-H activation. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) ChemInform Abstract: Synthesis of 2-Phenyl-4,5-Substituted Oxazoles by Copper-Catalyzed Intramolecular Cyclization of Functionalized Enamides. Retrieved from [Link]
-
Wang, T., et al. (2016). Highly selective olefin-assisted palladium-catalyzed oxidative carbocyclization via remote olefin insertion. Chemical Science, 7(10), 6646-6651. [Link]
-
Kumdale, P. (2025). One Pot Multi-Component Preparation Of Highly Functionalized Bio-Active Oxazine Derivatives By Using Silicotungustic Acid Catalyst Under Microwave Irradiation. SSRN. [Link]
-
Huang, G., et al. (2015). Mechanism, reactivity, and selectivity of the iridium-catalyzed C(sp3)–H borylation of chlorosilanes. Chemical Science, 6(3), 1887-1897. [Link]
-
Kurbatov, S. V., et al. (2022). The Structure of Biologically Active Functionalized Azoles: NMR Spectroscopy and Quantum Chemistry. Molecules, 27(9), 2999. [Link]
-
Daugulis, O., et al. (2009). A Palladium-Catalyzed Method for the Synthesis of Carbazoles via Tandem C-H Functionalization and C-N Bond Formation. Angewandte Chemie International Edition, 48(46), 8761-8764. [Link]
-
Li, X. (2015). Rhodium(III)Catalyzed Amidation of Unactivated C(sp3)H Bonds. Angewandte Chemie International Edition, 54(39), 11634-11638. [Link]
-
Wang, H., et al. (2021). An efficient synthesis and bioactivity evaluation of oxazole-containing natural hinduchelins A–D and their derivatives. Organic & Biomolecular Chemistry, 19(2), 346-350. [Link]
Sources
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- 3. pubs.acs.org [pubs.acs.org]
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- 5. chemistry.illinois.edu [chemistry.illinois.edu]
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- 9. arpi.unipi.it [arpi.unipi.it]
- 10. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 1,3-Oxazole synthesis [organic-chemistry.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing Yield in Van Leusen Oxazole Synthesis
Welcome to the technical support center for the Van Leusen oxazole synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this powerful reaction. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to help you overcome common challenges and maximize your experimental success.
The Van Leusen oxazole synthesis is a cornerstone reaction in medicinal chemistry, valued for its reliability and the importance of the oxazole scaffold.[1][2] It facilitates the formation of oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC).[3][4] This guide addresses specific issues you may encounter, explaining the causality behind experimental choices to ensure you can troubleshoot effectively.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle of the Van Leusen oxazole synthesis?
A1: The Van Leusen oxazole synthesis is a chemical reaction that forms a 5-substituted oxazole ring from an aldehyde and tosylmethyl isocyanide (TosMIC).[5][6] The reaction is typically conducted under basic conditions. TosMIC, a stable and odorless solid, acts as a "C2N1 synthon," providing two carbons and the nitrogen atom for the oxazole ring.[5][7]
Q2: What is the role of TosMIC in this reaction?
A2: TosMIC (p-toluenesulfonylmethyl isocyanide) is the key reagent. Its unique structure features three critical components:
-
Acidic Methylene Protons: The protons on the carbon between the sulfonyl and isocyanide groups are acidic (pKa ≈ 14) and can be easily removed by a base.[7][8]
-
Isocyano Group: This group participates in the crucial cyclization step.[3]
-
Sulfonyl Group (Tosyl): It activates the adjacent protons and serves as an excellent leaving group (p-toluenesulfinic acid) in the final elimination step to form the aromatic oxazole ring.[9][10]
Q3: What is the general mechanism of the Van Leusen oxazole synthesis?
A3: The reaction proceeds through a well-established multi-step mechanism:[1][11]
-
Deprotonation: A base removes a proton from the active methylene group of TosMIC, creating a nucleophilic anion.
-
Nucleophilic Addition: The TosMIC anion attacks the electrophilic carbonyl carbon of the aldehyde.
-
Intramolecular Cyclization: The resulting alkoxide intermediate undergoes a 5-endo-dig cyclization, forming a five-membered dihydrooxazole (oxazoline) intermediate.[3][9]
-
Elimination: A base-promoted elimination of the tosyl group as p-toluenesulfinic acid occurs, leading to the aromatization of the ring and formation of the final oxazole product.[4]
Van Leusen Oxazole Synthesis Mechanism
Caption: Key steps in the Van Leusen oxazole synthesis.
Q4: What are the primary advantages of this synthetic method?
A4: The Van Leusen synthesis is widely used due to its operational simplicity, the use of a stable and odorless isocyanide reagent (TosMIC), and its broad substrate scope, which includes aromatic, aliphatic, and heteroaromatic aldehydes.[1][5]
Troubleshooting Guide: Improving Reaction Yield
This section addresses common problems encountered during the Van Leusen oxazole synthesis. The solutions provided are based on mechanistic principles and established laboratory practices.
Troubleshooting Workflow
Caption: A logical workflow for diagnosing low-yield issues.
Issue 1: Low or No Yield of the Desired Oxazole
This is the most common issue. The root cause often lies in the quality of reagents or suboptimal reaction conditions.
-
Question: My reaction has stalled or is giving a very low yield. What should I check first?
-
Answer: The first step is to systematically verify the integrity of your starting materials and the reaction setup.
-
Reagent Quality and Purity:
-
Aldehyde: Aldehydes, especially aromatic ones, can oxidize to the corresponding carboxylic acid upon storage.[11] This is a critical point because the acidic byproduct can neutralize the base, halting the reaction. Solution: Assess the purity of your aldehyde by NMR or GC-MS. If impurities are detected, purify it by distillation or column chromatography.[12]
-
TosMIC: While relatively stable, TosMIC can degrade over time. Solution: Use fresh, high-quality TosMIC for best results.
-
Base: Bases like potassium carbonate (K₂CO₃) can be hygroscopic. The presence of excess water can interfere with the reaction. Solution: Use a freshly opened or properly stored base. For moisture-sensitive variations, consider drying the base before use.[11]
-
-
Base and Solvent Compatibility: The choice of base and solvent is crucial and substrate-dependent. A mismatched pair can lead to poor solubility or insufficient basicity to deprotonate TosMIC effectively.
-
Causality: The deprotonation of TosMIC is the initiation step. If the base is not strong enough or if the reagents are not soluble in the chosen solvent, the reaction will not proceed efficiently.
-
Solution: For most standard syntheses, the K₂CO₃ in methanol system is robust and effective.[4] For less reactive aldehydes or more sterically hindered substrates, a stronger base system like potassium tert-butoxide (t-BuOK) in an aprotic solvent like THF may be required.[11] Recent literature also highlights the use of ionic liquids, which can enhance reaction rates and yields.[5][13]
-
-
-
| Base | Solvent | Typical Use Case & Comments | Reference |
| K₂CO₃ | Methanol (MeOH) | The most common and general-purpose system. Works well for a wide range of aldehydes. | [4][11] |
| t-BuOK | THF / DME | A stronger, non-nucleophilic base for less reactive or sterically hindered substrates. Requires anhydrous conditions. | [10][11] |
| DBU | DME | An effective organic base, particularly for modified oxazole syntheses. | [8] |
| Ambersep® 900(OH) | DME / MeOH | An ion-exchange resin that simplifies workup; the base is removed by filtration. | [5] |
| K₂CO₃ | [bmim]Br (Ionic Liquid) | A "green" alternative that can accelerate the reaction and allow for solvent recycling. | [1][13] |
Issue 2: Significant Formation of Side Products
The presence of impurities in starting materials or non-optimal conditions can lead to competing side reactions.
-
Question: My reaction produces the desired oxazole, but I'm also getting a significant side product that is difficult to separate. What could it be?
-
Answer: The identity of the side product provides a clue to the underlying problem.
-
Nitrile Byproduct Formation:
-
Identification: If you observe a nitrile corresponding to your aldehyde starting material (R-CHO → R-CH₂-CN), it is likely due to the presence of a ketone impurity.
-
Causality: The Van Leusen reaction with ketones does not produce oxazoles but instead yields nitriles.[9][14] If your aldehyde starting material is contaminated with a ketone, this competing pathway will be active.
-
Troubleshooting: The solution is rigorous purification of the aldehyde starting material before the reaction.[12]
-
-
Incomplete Elimination (Formation of Dihydrooxazole):
-
Identification: Formation of a 5-aryl-4-tosyl-4,5-dihydro-1,3-oxazole intermediate. This happens when the final elimination step is sluggish or incomplete.
-
Causality: The base-promoted elimination of p-toluenesulfinic acid is the final aromatization step. If the base is too weak, has been consumed, or the temperature is too low, the oxazoline intermediate may be isolated.[5]
-
Troubleshooting: Ensure a sufficient stoichiometry of base is used (typically 2 equivalents).[4] If the intermediate is isolated, you may be able to subject it to the reaction conditions again with fresh base to drive the elimination to completion. Increasing the reaction temperature can also promote this final step.
-
-
-
Issue 3: Difficulties with Product Purification
Even with a successful reaction, isolating the pure oxazole can be challenging.
-
Question: My reaction worked, but I'm struggling to purify the final product away from the reaction byproducts. What are the best practices?
-
Answer: The main byproduct of the reaction is p-toluenesulfinic acid (and its salt). The purification strategy should focus on its efficient removal.
-
Aqueous Workup:
-
Causality: The byproduct, p-toluenesulfinate salt, is highly water-soluble, whereas the oxazole product is typically soluble in organic solvents.
-
Procedure: After removing the reaction solvent (e.g., methanol), partition the residue between water and an organic solvent like ethyl acetate or dichloromethane.[1][4] The sulfinate salt will move into the aqueous layer. Wash the combined organic layers with brine to remove residual water and dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄) before concentrating.
-
-
Chromatography:
-
Strategy: If unreacted starting materials or other non-polar side products are present, column chromatography on silica gel is usually effective.[11]
-
Solvent System: A gradient of hexane and ethyl acetate is a common starting point for eluting oxazoles. Optimize the solvent system using TLC to achieve good separation between your product and any impurities.[12]
-
-
Alternative Base Systems:
-
Strategy: To simplify purification, consider using a solid-supported base, such as an ion-exchange resin (e.g., Ambersep® 900(OH)).[5]
-
Benefit: At the end of the reaction, the resin and the sulfinic acid byproduct bound to it can be removed by simple filtration, often yielding a product of high purity without the need for an aqueous workup or chromatography.[15]
-
-
-
Experimental Protocols
Protocol 1: General Synthesis of a 5-Substituted Oxazole
This protocol is a standard procedure for reacting an aldehyde with TosMIC using potassium carbonate in methanol.[4]
-
To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the aldehyde (1.0 eq), TosMIC (1.1 eq), and methanol (to make a ~0.2 M solution).
-
Begin stirring the solution at room temperature.
-
Add potassium carbonate (K₂CO₃, 2.0 eq) to the mixture.
-
Heat the reaction mixture to reflux (approximately 65°C).
-
Monitor the reaction progress by TLC until the starting aldehyde is consumed (typically 2-4 hours).
-
Once complete, cool the mixture to room temperature and remove the methanol under reduced pressure.
-
Partition the resulting residue between water and ethyl acetate. Extract the aqueous layer two more times with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter the mixture and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude material by column chromatography on silica gel as needed.
Protocol 2: One-Pot Synthesis of 4,5-Disubstituted Oxazoles in an Ionic Liquid
This modern protocol allows for the synthesis of 4,5-disubstituted oxazoles in a one-pot fashion.[1][13]
-
To a round-bottom flask, add the ionic liquid [bmim]Br (2 mL).
-
Add the aldehyde (1.0 mmol), the desired alkyl halide (1.2 mmol), TosMIC (1.1 mmol), and potassium carbonate (2.5 mmol).
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by TLC (typically 5-6 hours).
-
Upon completion, add water (10 mL) to the reaction mixture.
-
Extract the product with diethyl ether (3 x 15 mL).
-
Combine the organic layers, wash with brine (15 mL), and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify by column chromatography on silica gel if necessary.
By understanding the mechanism and potential pitfalls of the Van Leusen oxazole synthesis, you can effectively troubleshoot experiments, optimize reaction conditions, and achieve higher yields of your target molecules.
References
-
Van Leusen Oxazole Synthesis. [Link]
-
Sheng, R., et al. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules, 25(7), 1649. [Link]
-
Sheng, R., et al. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. PMC. [Link]
-
Van Leusen reaction. Wikipedia. [Link]
-
p-toluenesulfonylmethyl isocyanide (TosMIC). SciSpace. [Link]
-
Xu, Z., et al. (2020). Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis. Molecules, 25(5), 1104. [Link]
-
Toluenesulphonylmethyl isocyanide (TOSMIC) and the van Leusen MCR. Ugi's Group @ PUC-Rio. [Link]
-
Xu, Z., et al. (2020). Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis. PMC. [Link]
-
Van Leusen Reaction. SynArchive. [Link]
-
Cortes-Cortes, C., et al. (2018). Synthesis of 1,3-oxazoles via Van Leusen reaction in a pressure reactor and preliminary studies of cations recognition. Sciforum. [Link]
-
Synthesis of 1,3-oxazoles. Organic Chemistry Portal. [Link]
-
Van Leusen Reaction. Organic Chemistry Portal. [Link]
-
Sharma, D., & Narasimhan, B. (2023). Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. Indian Journal of Pharmaceutical Sciences, 85(2), 272-283. [Link]
-
van Leusen, A. M., & Oomkes, P. G. (1980). One-step conversion of aldehydes to nitriles. Introduction of a one-carbon unit. Synthetic Communications, 10(5), 399-403. [Link]
-
Van Leusen reaction. Grokipedia. [Link]
-
Breugst, M., et al. (2021). Mechanochemical Syntheses of N-Containing Heterocycles with TosMIC. The Journal of Organic Chemistry, 86(17), 11333-11344. [Link]
-
Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. ResearchGate. [Link]
-
Mechanism of van Leusen oxazole synthesis. ResearchGate. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Van Leusen Oxazole Synthesis [organic-chemistry.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Toluenesulphonylmethyl isocyanide (TOSMIC) and the van Leusen MCR [organic-chemistry.org]
- 8. scispace.com [scispace.com]
- 9. Van Leusen reaction - Wikipedia [en.wikipedia.org]
- 10. Van Leusen Reaction [organic-chemistry.org]
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- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. ijpsonline.com [ijpsonline.com]
- 14. synarchive.com [synarchive.com]
- 15. 1,3-Oxazole synthesis [organic-chemistry.org]
Navigating the Labyrinth of Oxazole Synthesis: A Technical Support Center for Researchers
Welcome to the Technical Support Center for the synthesis of 2,4,5-trisubstituted oxazoles. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing this pivotal heterocyclic scaffold. In the pursuit of novel therapeutics and functional materials, the oxazole core is a frequent target, yet its synthesis is often plagued by a variety of side reactions that can diminish yields, complicate purification, and ultimately hinder progress.
This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address the common challenges and side reactions encountered during your experiments. Here, we move beyond simple protocols to explain the "why" behind the "how," empowering you to make informed decisions in your synthetic endeavors.
Part 1: Troubleshooting Guide - Common Issues and Strategic Solutions
This section is structured in a question-and-answer format to directly address specific issues you may encounter in the laboratory.
Issue 1: Low or No Yield in Robinson-Gabriel Synthesis
Question: I am attempting a Robinson-Gabriel synthesis of a 2,4,5-trisubstituted oxazole from a 2-acylamino-ketone, but I'm consistently obtaining low yields or no desired product, often with a significant amount of tar-like material. What are the likely causes and how can I rectify this?
Answer: This is a classic challenge in Robinson-Gabriel synthesis, often stemming from the harsh conditions required for the cyclodehydration step. Let's break down the probable causes and their solutions.
Probable Cause 1: Overly Harsh Dehydrating Agent
The traditional use of strong acids like concentrated sulfuric acid (H₂SO₄) can lead to charring and decomposition of sensitive substrates.[1][2]
-
Solution: Opt for a milder or more suitable dehydrating agent. A comparative study of different agents can be highly beneficial.[1] Polyphosphoric acid (PPA) has been shown to improve yields to the 50-60% range in some cases, compared to lower yields with agents like phosphorus pentachloride (PCl₅) or phosphorus oxychloride (POCl₃).[1] For substrates that are not stable in strong acids, reagents like triphenylphosphine/iodine or the Burgess reagent are excellent alternatives.[3]
| Dehydrating Agent | Typical Conditions | Potential Issues & Side Reactions |
| Conc. H₂SO₄ | Acetic anhydride, 90-100°C | Charring, sulfonation, low yields for sensitive substrates.[1][4] |
| POCl₃ | Often in DMF, reflux | Vilsmeier-Haack formylation if DMF is used, other side reactions.[1][2] |
| PPA | 100-150°C | High viscosity can make stirring difficult; can be effective for higher yields.[1] |
| TFAA | Ethereal solvents, RT to reflux | Milder conditions, suitable for solid-phase synthesis.[4][5] |
| PPh₃/I₂ | CH₂Cl₂, RT | Mild conditions, good for sensitive substrates.[5] |
Probable Cause 2: Enamide Formation
Under certain conditions, particularly with strong dehydrating agents, the 2-acylamino-ketone can undergo elimination of water to form a stable enamide as a competing side product, which will not cyclize to the desired oxazole.[6]
-
Solution: Modify the reaction conditions to disfavor the enamide formation pathway. This can often be achieved by lowering the reaction temperature or switching to a milder dehydrating agent that promotes the intramolecular cyclization over the intermolecular elimination.[6]
Probable Cause 3: Starting Material Decomposition or Polymerization
Highly reactive starting materials or intermediates can polymerize under strong acid catalysis, leading to the observed tar formation.[6]
-
Solution:
-
Lower the Reaction Temperature: This can help to control the rate of reaction and minimize polymerization.[6]
-
Reduce Acid Concentration: While a catalytic amount of acid is necessary, an excess can promote unwanted side reactions.
-
Below is a workflow diagram to guide your troubleshooting process for the Robinson-Gabriel synthesis.
Caption: Troubleshooting workflow for the Robinson-Gabriel synthesis.
Issue 2: Unexpected Formylated Byproduct with POCl₃/DMF
Question: I'm using phosphorus oxychloride (POCl₃) in dimethylformamide (DMF) for my Robinson-Gabriel synthesis and observing a significant byproduct with a mass corresponding to the addition of a formyl group (-CHO) to my starting material or product. What is happening?
Answer: You are likely observing a Vilsmeier-Haack formylation side reaction.[1][2] The combination of POCl₃ and DMF generates the Vilsmeier reagent, which is a potent electrophile and can formylate electron-rich aromatic rings present in your substrate.[2]
-
Solution:
-
Avoid the POCl₃/DMF combination: If your substrate contains an electron-rich aromatic ring susceptible to formylation, this reagent system should be avoided.
-
Use Alternative Dehydrating Agents: Switch to other dehydrating agents that do not induce formylation, such as polyphosphoric acid or trifluoroacetic anhydride (TFAA).[1]
-
Issue 3: Nitrile Byproduct in Van Leusen Oxazole Synthesis
Question: I am performing a Van Leusen reaction between an aldehyde and tosylmethyl isocyanide (TosMIC) and I am seeing a significant amount of a nitrile byproduct. How can I minimize this?
Answer: The Van Leusen reaction is generally a high-yielding and clean reaction for the synthesis of 5-substituted oxazoles from aldehydes.[7] However, the formation of a nitrile byproduct is a known side reaction when ketones are used as the starting material, or if there are ketone impurities in your aldehyde starting material.[8]
-
Solution:
-
Purify the Aldehyde: Ensure the purity of your aldehyde starting material. If necessary, purify it by distillation or column chromatography to remove any ketone impurities.
-
Strict Adherence to Aldehyde Substrates: The standard Van Leusen oxazole synthesis is most effective with aldehydes. If you are attempting to use a ketone, the formation of a nitrile is the expected outcome.[8]
-
The mechanism of the Van Leusen oxazole synthesis is depicted below, highlighting the key intermediates.
Caption: Simplified mechanism of the Van Leusen oxazole synthesis.
Issue 4: Product Degradation During Purification
Question: I have successfully synthesized my target oxazole, but I am observing significant degradation of the product during silica gel column chromatography. What is causing this and what are my alternatives?
Answer: The oxazole ring can be sensitive to both acidic and basic conditions.[9] The C2 proton of the oxazole ring is particularly acidic, and under both acidic and basic conditions, this proton can be abstracted, leading to ring-opening and degradation.[9] Standard silica gel is acidic and can catalyze the hydrolysis of sensitive oxazoles.[9]
-
Solution:
-
Deactivated Silica Gel: Use deactivated silica gel for column chromatography. This can be prepared by treating the silica gel with a solution of triethylamine in your eluent system.
-
Alternative Purification Methods: Consider other purification techniques such as flash chromatography with a neutral stationary phase (e.g., alumina) or crystallization.
-
pH Control During Workup: Ensure that the pH during the reaction workup is kept as close to neutral as possible to avoid acid- or base-catalyzed hydrolysis of the oxazole ring.
-
Part 2: Frequently Asked Questions (FAQs)
Q1: What are the most common classes of side reactions in 2,4,5-trisubstituted oxazole synthesis?
A1: Across the various synthetic routes, the most common side reactions include the formation of alternative ring structures like oxazolidinones, rearrangements, and reactions involving the reagents or solvents, such as the Vilsmeier-Haack formylation.[1][2] The specific side reactions are highly dependent on the chosen synthetic route and reaction conditions.
Q2: How can I generally minimize side reactions in my oxazole synthesis?
A2: Careful control of reaction parameters is crucial. This includes precise temperature control, the use of high-purity, dry solvents and reagents, and the dropwise addition of reagents to avoid localized high concentrations. Monitoring the reaction progress by thin-layer chromatography (TLC) or other analytical techniques can help in quenching the reaction at the optimal time to prevent the formation of degradation products.[2]
Q3: My starting material for the Robinson-Gabriel synthesis is prepared via a Dakin-West reaction. Are there any side reactions from this step that could affect my oxazole synthesis?
A3: Yes, this is an important consideration. The Dakin-West reaction, which converts an α-amino acid to an α-acetamido ketone, proceeds through an oxazolone (azlactone) intermediate.[10] A key feature of this reaction is the racemization of the chiral center at the α-carbon.[10] While this may not be a "side reaction" in the traditional sense, if you desire a stereochemically pure oxazole, this loss of stereointegrity in your starting material will be a significant issue.
Q4: Are there any "greener" alternatives to the classical conditions for oxazole synthesis?
A4: Yes, there has been significant progress in developing more environmentally friendly and efficient protocols. These include:
-
Microwave-Assisted Synthesis: Using microwave irradiation can drastically reduce reaction times and often improves yields by minimizing thermal decomposition.
-
One-Pot Reactions: Combining multiple synthetic steps, such as a Dakin-West reaction followed by an in-situ Robinson-Gabriel cyclization, reduces waste and improves overall efficiency.[5]
-
Catalytic Methods: The use of transition metal catalysts (e.g., gold, palladium, copper) can enable oxazole synthesis under milder conditions with higher atom economy.[11][12]
Part 3: Experimental Protocols
Protocol 1: A Modified Robinson-Gabriel Synthesis Using PPA
This protocol describes a method for the synthesis of 2,5-disubstituted oxazoles using polyphosphoric acid as the cyclodehydrating agent, which can offer improved yields over traditional methods.
Materials:
-
2-Acylamino-ketone (1.0 eq)
-
Polyphosphoric acid (PPA) (10-20 wt eq)
-
Round-bottom flask with a mechanical stirrer
-
Heating mantle and thermometer
-
Ice, saturated sodium bicarbonate solution, and ethyl acetate for workup
Procedure:
-
To a round-bottom flask equipped with a mechanical stirrer, add the 2-acylamino-ketone.
-
Add polyphosphoric acid to the flask.
-
Heat the reaction mixture to 120-140 °C with vigorous stirring.
-
Monitor the reaction by TLC until the starting material is consumed (typically 1-3 hours).
-
Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice.
-
Neutralize the aqueous solution with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.
-
Extract the product with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
Protocol 2: Van Leusen Oxazole Synthesis
This protocol provides a general procedure for the synthesis of a 5-substituted oxazole from an aldehyde and TosMIC.
Materials:
-
Aldehyde (1.0 eq)
-
Tosylmethyl isocyanide (TosMIC) (1.1 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
Methanol (anhydrous)
-
Round-bottom flask with a magnetic stirrer and reflux condenser
-
Standard workup and purification equipment
Procedure:
-
To a round-bottom flask, add the aldehyde, TosMIC, and potassium carbonate in methanol.
-
Heat the reaction mixture to reflux and stir for 2-4 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
To the residue, add water and extract with an appropriate organic solvent (e.g., ethyl acetate or diethyl ether).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.[13]
References
- BenchChem. (2025). Oxazole Synthesis: A Technical Support Center for Common Side Reactions.
- BenchChem. (2025). Application Notes and Protocols for the Van Leusen Synthesis of Alkyl-Substituted Oxazoles.
-
MDPI. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. [Link]
- BenchChem. (2025). Oxazole Synthesis: A Technical Support Center for Common Side Reactions.
-
Wikipedia. (n.d.). Robinson–Gabriel synthesis. [Link]
-
Wikipedia. (n.d.). Fischer oxazole synthesis. [Link]
-
ResearchGate. (2025). Synthesis and Reactions of Oxazoles. [Link]
-
Wikipedia. (n.d.). Dakin–West reaction. [Link]
-
Organic Chemistry Portal. (n.d.). Oxazolidinone synthesis. [Link]
-
ACS Publications. (2004). Gold Catalysis: Mild Conditions for the Synthesis of Oxazoles from N-Propargylcarboxamides and Mechanistic Aspects. [Link]
- Google Patents. (n.d.). CA2464109A1 - Process for the preparation of oxazolidinones and method of use thereof.
-
Organic Chemistry Portal. (n.d.). Van Leusen Reaction. [Link]
-
PMC. (n.d.). On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives. [Link]
-
Royal Society of Chemistry. (n.d.). Gold-catalyzed tandem reactions of amide–aldehyde–alkyne coupling and cyclization-synthesis of 2,4,5-trisubstituted oxazoles. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 1,3-oxazoles. [Link]
-
Semantic Scholar. (2020). Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis. [Link]
-
PMC. (n.d.). Gold-catalyzed synthesis of oxazoles from alkynyl triazenes and dioxazoles. [Link]
-
ResearchGate. (2013). How could we prevent dimerization of thienopyrimidinone in basic conditions?. [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Oxazole. [Link]
-
Reddit. (2023). Gabriel synthesis troubleshooting. [Link]
-
YouTube. (2016). Gabriel Synthesis Reaction Mechanism - Alkyl Halide to Primary Amine. [Link]
-
YouTube. (2022). Dakin–West Reaction: Mechanism and Application for Oxazole synthesis by Dr. Tanmoy Biswas. [Link]
-
Organic Chemistry Portal. (n.d.). Unexpected Synthesis of 2,4,5-Trisubstituted Oxazoles via a Tandem Aza-Wittig/Michael/Isomerization Reaction of Vinyliminophosphorane. [Link]
-
PMC. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. [Link]
-
Organic Chemistry Portal. (n.d.). An Efficient [2 + 2 + 1] Synthesis of 2,5-Disubstituted Oxazoles via Gold-Catalyzed Intermolecular Alkyne Oxidation. [Link]
-
Sciforum. (n.d.). Synthesis of 1,3-oxazoles via Van Leusen reaction in a pressure reactor and preliminary studies of cations recognition. [Link]
-
Beilstein Journals. (2020). One-pot synthesis of oxazolidinones and five-membered cyclic carbonates from epoxides and chlorosulfonyl isocyanate: theoretical evidence for an asynchronous concerted pathway. [Link]
-
Master Organic Chemistry. (2025). Enamines. [Link]
-
White Rose Research Online. (2023). Suppressing dimer formation by increasing conformational freedom in multi-carbazole thermally activated delayed fluorescence emitters. [Link]
-
Organic Syntheses. (n.d.). Working with Hazardous Chemicals. [Link]
-
Chemistry Steps. (2020). The Gabriel Synthesis. [Link]
-
Hunan University. (2013). Gold-catalyzed oxazoles synthesis and their relevant antiproliferative activities. [Link]
Sources
- 1. 1,3-Oxazole synthesis [organic-chemistry.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Robinson–Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis [mdpi.com]
- 8. Van Leusen Reaction [organic-chemistry.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. Gold-catalyzed tandem reactions of amide–aldehyde–alkyne coupling and cyclization-synthesis of 2,4,5-trisubstituted oxazoles - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 12. Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Purification challenges of 2-aminomethyl-oxazoles
Technical Support Center: Heterocycle Purification Division Subject: Troubleshooting & Optimization for 2-Aminomethyl-Oxazoles Ticket ID: OXZ-AM-2024 Status: Open Assigned Specialist: Senior Application Scientist
Introduction: The "Amphoteric" Trap
Welcome to the technical support guide for 2-aminomethyl-oxazoles . You are likely here because your compound is behaving erratically—streaking on columns, vanishing during workup, or refusing to leave the aqueous layer.
The Core Problem:
This molecule presents a "Jekyll and Hyde" profile. The oxazole ring is a weak base (
Below are the four most common "Support Tickets" we receive for this scaffold, along with field-proven protocols.
Ticket #1: "My Compound Streaks on Silica and Won't Elute"
Diagnosis:
The primary amine functionality is interacting strongly with the acidic silanol groups (
The Patch: Mobile Phase Modifiers You must mask the silanols or the amine.
Protocol A: The Triethylamine (TEA) Block
Best for: Standard flash chromatography.
-
Solvent Prep: Prepare your mobile phase (e.g., DCM:MeOH 95:5).
-
The Modifier: Add 1% Triethylamine (TEA) to the solvent mixture.
-
Why? TEA is a sacrificial base. It binds to the acidic silanols more aggressively than your product, creating a neutral surface for your amine to travel across [3].
-
-
Column Pre-Treatment (Critical): Flush the silica column with 2 Column Volumes (CV) of the TEA-containing solvent before loading your sample. If you skip this, the first few grams of silica will still trap your compound.
-
Elution: Run the column with the TEA-modified solvent.
Protocol B: The "Ammonia Shift"
Best for: Highly polar amines that require high MeOH percentages.
-
Preparation: Instead of pure Methanol, use 7N Ammonia in Methanol (commercially available).
-
Gradient: Run a gradient of DCM vs. (MeOH/NH
).-
Note: Do not exceed 10-15% MeOH/NH
on silica, or the silica will begin to dissolve, contaminating your product.
-
Protocol C: The Hardware Upgrade (Amine-Functionalized Silica)
Best for: Valuable late-stage intermediates.
Switch to KP-NH (Amine-functionalized) silica cartridges. These have a basic surface chemistry that repels the amine, eliminating the need for TEA or NH
Ticket #2: "My Product Disappeared During Acid Workup"
Diagnosis:
Oxazole rings are unstable in strong aqueous acids. If you used 1M HCl or stronger to remove Boc groups or during extraction, you likely triggered acid-catalyzed ring hydrolysis , cleaving the oxazole into an
The Patch: Gentle Workup & Buffer Systems
Do NOT:
-
Wash organic layers with 1M HCl.
-
Use strong cation exchange (SCX) cartridges with prolonged acid exposure.
DO:
-
pH Control: Keep aqueous washes between pH 4 and pH 9.
-
Quenching: If the reaction mixture is acidic, quench with saturated
or a Phosphate Buffer (pH 7.0) immediately. -
Salting Out: If the product is trapped in water, saturate the aqueous layer with NaCl to push the organic amine out (Salting Out effect).
Ticket #3: "I Cannot Separate the Product from the Starting Material"
Diagnosis: The polarity of the free amine masks subtle differences between the product and impurities.
The Patch: The "Boc-Shuffle" (Derivatization Strategy) If direct purification fails, temporarily mask the amine. This changes the polarity drastically, allowing easy separation of the oxazole core from non-amine impurities [6].
Workflow Visualization:
Caption: The "Boc-Shuffle" workflow. Note the Critical Control Point at Step 3: Anhydrous acid (HCl/Dioxane) is preferred over aqueous acid to prevent oxazole ring opening.
Protocol:
-
Protect: React crude with
(1.1 eq) and TEA in DCM. -
Purify: The N-Boc oxazole will act like a standard organic molecule (non-polar). Purify easily on silica (Hex/EtOAc).
-
Deprotect: Stir in 4M HCl in Dioxane (anhydrous) for 1-2 hours.
-
Why Anhydrous? It minimizes the water activity required for ring hydrolysis [7].
-
-
Isolate: Evaporate solvent. The product remains as the pure HCl salt.
Ticket #4: "The Product is Stuck in the Aqueous Layer"
Diagnosis: 2-aminomethyl-oxazoles are small, polar, and H-bond donors. They prefer water over DCM or EtOAc.
The Patch: The "Aggressive" Extraction [1]
| Solvent System | Extraction Efficiency | Notes |
| DCM | Low | Often fails for polar amines. |
| Chloroform / Isopropanol (3:1) | High | The "Magic Mix" for polar amines. |
| n-Butanol | Medium-High | Good, but high boiling point makes drying difficult. |
| Ethyl Acetate | Low-Medium | Only works if the aqueous layer is heavily salted (NaCl). |
Recommended Protocol:
-
Saturate the aqueous layer with solid NaCl.
-
Extract 3x with Chloroform:Isopropanol (3:1) .
-
Dry organic layer over
and concentrate.
Summary Decision Matrix
Use this logic gate to determine your purification strategy immediately after synthesis.
Caption: Decision matrix for selecting the optimal purification route based on purity and impurity profile.
References
-
Turchi, I. J. (1981). The Chemistry of Oxazoles. Industrial & Engineering Chemistry Product Research and Development, 20(2), 237–246. Link
-
Palmer, D. C. (Ed.). (2004). Oxazoles: Synthesis, Reactions, and Spectroscopy, Part A. Wiley-Interscience.[2] (Referencing general basicity of aminomethyl-heterocycles).
-
Biotage Application Note. (2023). "Is there an easy way to purify organic amines?" Biotage Blog. Link
-
Teledyne ISCO. (2014). "Method Development Strategies for Amine Bonded Phase Columns." Teledyne ISCO Technical Notes. Link
-
BenchChem. (2025).[3] "Stability issues of the oxazole ring." Technical Support Center. Link
-
Kudelko, A., & Zielinski, W. (2009).[4] An efficient synthesis of new 2-aminomethyl-1,3,4-oxadiazoles from enantiomeric phenylglycine hydrazides.[4] Tetrahedron, 65(6), 1200-1206.[4] (Demonstrates Boc-protection utility in similar systems). Link
-
Organic Chemistry Portal. "Boc-Protected Amino Groups." (Standard protocols for anhydrous deprotection). Link
Sources
Avoiding decomposition of 2-(bromomethyl)oxazoles during synthesis
Technical Support Center: Synthesis of 2-(Bromomethyl)oxazoles
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis of 2-(bromomethyl)oxazoles. This guide is designed to provide in-depth troubleshooting advice and practical solutions to common challenges encountered during the synthesis and handling of these valuable, yet often unstable, synthetic intermediates. As a Senior Application Scientist, my goal is to equip you with the knowledge to not only identify the root cause of experimental issues but also to implement robust strategies for successful and reproducible outcomes.
The 2-(bromomethyl)oxazole moiety is a critical building block in medicinal chemistry, offering a reactive handle for the introduction of the oxazole scaffold into complex molecules.[1][2] However, the very reactivity that makes this functional group so useful also renders it susceptible to decomposition. This guide will walk you through the common pitfalls and provide evidence-based protocols to ensure the integrity of your target molecule.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues you may encounter during the synthesis of 2-(bromomethyl)oxazoles, particularly when using N-Bromosuccinimide (NBS) for the bromination of a 2-methyloxazole precursor, a common synthetic route known as the Wohl-Ziegler reaction.[3]
Question 1: I'm getting a very low yield of my 2-(bromomethyl)oxazole after the bromination reaction. What are the likely causes?
Answer:
Low yields in the synthesis of 2-(bromomethyl)oxazoles can often be traced back to several critical factors during the reaction setup and execution. Let's break down the most common culprits:
-
Inefficient Radical Initiation: The Wohl-Ziegler bromination is a radical chain reaction.[4] Inefficient initiation will lead to incomplete conversion of your starting material.
-
Troubleshooting:
-
Initiator Choice & Purity: Ensure your radical initiator, typically azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), is fresh and has been stored correctly. Older initiators can lose their potency.
-
Initiation Method: The reaction requires either thermal or photochemical initiation. If using thermal initiation, ensure your reaction temperature is appropriate for the chosen initiator's half-life. For light-initiated reactions, a broad-spectrum lamp positioned close to the reaction vessel is crucial.
-
-
-
Presence of Water or Protic Solvents: Moisture is highly detrimental to this reaction. Water can react with NBS and the desired product.
-
Troubleshooting:
-
Anhydrous Conditions: Use oven-dried glassware and anhydrous solvents. Carbon tetrachloride (CCl₄) or cyclohexane are traditional solvents for this reaction.[3] Ensure your starting 2-methyloxazole is also dry.
-
Acid Scavenger: The reaction produces HBr as a byproduct. While NBS can react with HBr to regenerate Br₂, an accumulation of acid can promote side reactions.[4] The addition of a non-basic acid scavenger like barium carbonate can help maintain anhydrous and acid-free conditions.[3]
-
-
-
Sub-optimal Reagent Stoichiometry: An incorrect ratio of NBS to the 2-methyloxazole can lead to either incomplete reaction or the formation of over-brominated side products.
-
Troubleshooting:
-
Stoichiometry: Start with a 1.1 to 1.2 molar equivalent of NBS relative to your 2-methyloxazole. This slight excess ensures complete consumption of the starting material without promoting significant side reactions.
-
-
Question 2: My product seems to be decomposing during workup and purification. How can I prevent this?
Answer:
This is the most frequently encountered problem with 2-(bromomethyl)oxazoles. Their instability, particularly on common chromatography stationary phases, is well-documented.[5]
-
Decomposition on Silica/Alumina Gel: The primary cause of decomposition during purification is the interaction of the labile bromomethyl group with the acidic surface of silica gel or the basic/acidic sites on alumina.
-
Troubleshooting:
-
Avoid Column Chromatography: If at all possible, design your synthesis to avoid column chromatography of the final 2-(bromomethyl)oxazole.[5]
-
Alternative Purification:
-
Recrystallization: If your product is a solid, recrystallization is the preferred method of purification.[6]
-
Trituration: Washing the crude product with a cold, non-polar solvent in which the impurities are soluble but the product is not can be effective.
-
-
Passivated Silica: If chromatography is unavoidable, use a deactivated or "passivated" silica gel. This can be prepared by pre-treating the silica with a non-nucleophilic base like triethylamine in the eluent system.
-
-
-
Hydrolysis during Aqueous Workup: The bromomethyl group is susceptible to hydrolysis, especially if the workup is prolonged or involves basic conditions.
-
Troubleshooting:
-
Rapid & Cold Workup: Perform aqueous washes quickly and with cold solutions (e.g., cold saturated sodium bicarbonate, cold brine).
-
Minimize Contact Time: Do not let your product sit in biphasic mixtures for extended periods.
-
-
The diagram below illustrates the decision-making process for troubleshooting purification issues.
Caption: Troubleshooting flowchart for product decomposition.
Question 3: I'm observing multiple spots on my TLC plate, suggesting side reactions. What are they and how can I minimize them?
Answer:
Side reactions in NBS brominations are common if the reaction conditions are not carefully controlled.
-
Over-bromination: The formation of a 2-(dibromomethyl)oxazole is a common side product if an excess of NBS is used or if the reaction is allowed to proceed for too long.
-
Troubleshooting:
-
Control Stoichiometry: Use no more than 1.2 equivalents of NBS.
-
Monitor Reaction Progress: Follow the reaction by TLC or GC-MS and stop it once the starting material is consumed.
-
-
-
Bromination of the Oxazole Ring: While less common, under certain conditions, electrophilic bromination of the oxazole ring can occur. The oxazole ring is basic in nature and can react with strong acids.[7][8]
-
Troubleshooting:
-
Avoid Acidic Conditions: As mentioned, the use of an acid scavenger can be beneficial.
-
Use a Non-polar Solvent: Solvents like CCl₄ or cyclohexane favor the radical pathway over ionic pathways that could lead to ring bromination.[3]
-
-
-
Reaction with Solvent: If a more reactive solvent is used, it may compete in the radical reaction.
-
Troubleshooting:
-
Inert Solvent: Stick to inert solvents like carbon tetrachloride or cyclohexane.
-
-
The following diagram illustrates the main reaction and potential side reactions.
Caption: Desired vs. side reactions in NBS bromination.
A Robust Protocol for the Synthesis of 2-(Bromomethyl)oxazoles
This protocol is a generalized procedure that incorporates best practices to minimize decomposition and maximize yield. It is based on a continuous-flow method that avoids isolation of the unstable intermediate, immediately converting it to a more stable derivative.[5][9] This exemplifies a key strategy: if the intermediate is unstable, convert it in situ.
Two-Step, One-Pot Synthesis of a Stable 2-(Azidomethyl)oxazole Derivative
This protocol describes the synthesis of a 2-(bromomethyl)oxazole followed by immediate conversion to the more stable 2-(azidomethyl)oxazole, which is a versatile intermediate for "click chemistry."[5][6]
Materials:
-
2-Methyloxazole derivative (1.0 eq)
-
N-Bromosuccinimide (NBS) (1.1 eq), recrystallized
-
Azobisisobutyronitrile (AIBN) (0.1 eq)
-
Anhydrous Carbon Tetrachloride (CCl₄)
-
Sodium Azide (NaN₃) (1.5 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Inert atmosphere (Nitrogen or Argon)
Experimental Workflow:
Caption: Workflow for the two-step, one-pot synthesis.
Detailed Procedure:
Step 1: Formation of 2-(Bromomethyl)oxazole
-
To an oven-dried, three-neck flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet, add the 2-methyloxazole derivative (1.0 eq).
-
Add anhydrous CCl₄ to dissolve the starting material.
-
Add recrystallized NBS (1.1 eq) and AIBN (0.1 eq) to the solution.
-
Begin stirring and heat the mixture to reflux (approx. 77 °C). For enhanced initiation, irradiate the flask with a 250W sun lamp.
-
Monitor the reaction progress by TLC, observing the disappearance of the 2-methyloxazole spot.
-
Once the starting material is consumed (typically 2-4 hours), turn off the heat and lamp, and cool the reaction mixture in an ice bath to 0 °C. The succinimide byproduct will precipitate and can be removed by filtration if desired, though it is often carried through to the next step.
Step 2: Conversion to 2-(Azidomethyl)oxazole
-
In a separate flask, dissolve sodium azide (1.5 eq) in anhydrous DMF.
-
Carefully add the solution of sodium azide to the cold (0 °C) crude reaction mixture from Step 1.
-
Remove the ice bath and allow the reaction to warm to room temperature.
-
Stir the mixture overnight at room temperature.
-
Pour the reaction mixture into ice-water and extract with an organic solvent such as ethyl acetate (3 x volumes).
-
Wash the combined organic layers with water and then brine. Dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
The resulting crude 2-(azidomethyl)oxazole is significantly more stable than its bromomethyl precursor and can typically be purified by standard column chromatography on silica gel or by recrystallization.[6]
By converting the unstable 2-(bromomethyl)oxazole in situ to a more robust derivative, this protocol circumvents the most common points of failure—decomposition during workup and purification. This strategy is highly recommended for sensitive substrates.
Summary of Key Stability Parameters
| Parameter | Recommendation | Rationale |
| Water Content | Strictly anhydrous conditions | Prevents hydrolysis of NBS and the product, and avoids unwanted side reactions.[3] |
| Acidity | Maintain near-neutral conditions (optional acid scavenger) | The oxazole ring can be sensitive to strong acids.[8] HBr is a byproduct of the reaction. |
| Purification | Avoid silica/alumina chromatography for the bromo-intermediate | The labile C-Br bond is susceptible to nucleophilic attack by the stationary phase, leading to decomposition.[5] |
| Temperature | Keep workup and storage temperatures low | Higher temperatures can accelerate decomposition pathways. |
| Handling | Convert to a more stable derivative in situ if possible | Minimizes handling and exposure of the unstable intermediate to purification conditions.[5][9] |
By understanding the inherent instability of 2-(bromomethyl)oxazoles and implementing these targeted strategies, researchers can significantly improve the success rate of their synthetic endeavors.
References
- Joshi, S., et al. (2022). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Semantic Scholar.
- Neha, K., et al. (2021). Synthetic approaches for oxazole derivatives: A review.
- BenchChem. (2025).
- BenchChem. (2025). An In-depth Technical Guide to 2-Bromomethyl-4,5-diphenyl-oxazole: Synthesis, Reactivity, and Biological Significance. BenchChem.
- Wikipedia. (n.d.). Oxazoline. Wikipedia.
- Wasserman, H. H., et al. (2016). Synthesis of extended oxazoles II: Reaction manifold of 2-(halomethyl)-4,5-diaryloxazoles. Tetrahedron Letters, 57(7), 757-759.
- Kramer, J. W., & Thomson, R. J. (2020).
- BenchChem. (2025). Application of 2-Bromomethyl-4,5-diphenyl-oxazole in Medicinal Chemistry: A Detailed Overview. BenchChem.
- Rossa, T. A., et al. (2018). Continuous multistep synthesis of 2-(azidomethyl)oxazoles. Beilstein Journal of Organic Chemistry, 14, 506-514.
- Scribd. (n.d.).
- Joshi, S., et al. (2021). Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. International Journal of Pharmaceutical Sciences and Research.
- Joshi, S., et al. (2021). Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. International Journal of Pharmaceutical Sciences and Research.
- Rossa, T. A., et al. (2018). Continuous multistep synthesis of 2-(azidomethyl)oxazoles. PubMed.
- Wikipedia. (n.d.). N-Bromosuccinimide. Wikipedia.
- Suru, B. (2025).
- ResearchGate. (2024). Lewis acid-promoted synthesis of oxazole derivatives.
- Rizzo, J. R., et al. (2000). Synthesis of 4-[4-(Bromomethyl)-2-oxazolyl]-2,6-bis(1,1-dimethylethyl)phenol.
- Li, Y., et al. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules, 25(7), 1686.
- Organic Chemistry Portal. (n.d.). N-Bromosuccinimide (NBS). Organic Chemistry Portal.
- Wasserman, H. H., et al. (1991). Oxazoles in carboxylate protection and activation. Chemical Reviews, 91(6), 1151–1165.
- OUCI. (2023). Lewis Acid-Promoted Three-Component Cyclization for the Construction of Functionalized Oxazoles. Organic and Biomolecular Chemistry.
- Ashenhurst, J. (2011). N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. Master Organic Chemistry.
- Beilstein Journals. (2023). Lewis acid-promoted direct synthesis of isoxazole derivatives. Beilstein Journal of Organic Chemistry.
- Chemistry LibreTexts. (2023). 5.
- Vedejs, E., & Lu, S. (2009). General Methodology for the Preparation of 2,5-Disubstituted-1,3-Oxazoles. The Journal of Organic Chemistry, 74(18), 7148–7151.
- ResearchGate. (2025). Synthesis and Reactions of Oxazoles.
- ResearchGate. (2004). A Convenient Oxazole C-2 Protecting Group: The Synthesis of 4- and 5-Substituted Oxazoles via Metalation of 2-Triisopropylsilyloxazoles.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Continuous multistep synthesis of 2-(azidomethyl)oxazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. scribd.com [scribd.com]
- 9. Continuous multistep synthesis of 2-(azidomethyl)oxazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting inconsistent yields in PyOx ligand synthesis
Topic: Troubleshooting Inconsistent Yields in Pyridine-Oxazoline (PyOx) Synthesis Lead Scientist: Dr. Aris Thorne, Senior Application Scientist, Ligand Design Group[1]
Introduction: The "Black Box" of PyOx Synthesis
You are likely here because your PyOx synthesis—standardized on paper—is behaving erratically in the hood. One batch yields 85% of pristine white solid; the next yields 30% of a yellow oil that decomposes on the column.
In my decade of troubleshooting asymmetric catalysis, PyOx ligands (and their PyBox cousins) are notorious for "The Zinc Trap" and "Silica Death." The reaction itself (typically the Brunner or Bolm method using nitriles and amino alcohols) is robust.[1] The inconsistency almost always arises from three invisible variables: Amino Alcohol Carbonation , Lewis Acid Hydration , and Product Sequestration during workup.[1]
This guide abandons generic advice. We will treat your synthesis as a debugging process, isolating the failure modes that cause yield crashes.
Module 1: Upstream Reagent Audit (The Silent Killers)
Q: My reaction mixture turns dark brown/tarry within 2 hours. Is this normal? A: No. This indicates oxidative decomposition or polymerization, usually triggered by impurities in the amino alcohol.[1]
The Diagnostic: Amino alcohols (e.g., valinol, phenylglycinol) are hygroscopic and react with atmospheric CO₂ to form carbamates/carbonates.[1] If you use an old bottle without titration, you are effectively adding water and acid to your Lewis acid catalyst.[1]
The Protocol:
-
Melt Point Check: If your solid amino alcohol melts 2–3°C lower than the CoA value, it is wet or carbonated.[1]
-
Distillation: Kugelrohr distill your amino alcohol immediately before use.
-
The ZnCl₂ Factor: Anhydrous ZnCl₂ is non-negotiable. If your "anhydrous" beads are clumped, they are hydrated.[1] Hydrated ZnCl₂ generates HCl in situ at 120°C, which hydrolyzes your newly formed oxazoline ring back to the amide.[1]
| Reagent | Critical Spec | Failure Mode | Corrective Action |
| Amino Alcohol | >98% purity, <0.5% H₂O | Carbonate formation kills catalyst; H₂O hydrolyzes product.[1] | Distill/Recrystallize; Store under Ar. |
| ZnCl₂ (Catalyst) | Anhydrous (<100 ppm H₂O) | Generates HCl; Ring opening; Low conversion.[1] | Fuse under vacuum (0.1 Torr, 300°C) until molten. |
| Chlorobenzene | Anhydrous | Reflux temp (132°C) too low if wet (azeotrope).[1] | Store over 4Å MS; Karl Fischer <50 ppm. |
Module 2: Reaction Monitoring & Kinetics
Q: NMR shows 50% conversion after 24 hours. Should I add more catalyst? A: No. Adding solid ZnCl₂ to a hot reaction crashes the temperature and introduces moisture.
The Mechanism: The reaction is driven by the coordination of the nitrile to the Zinc, activating it for nucleophilic attack by the amino alcohol. If conversion stalls, the Zinc is likely "poisoned" by the product itself (product inhibition) or deactivated by water.[1]
The Fix: Instead of adding catalyst, increase the temperature . The cyclization step is endothermic.
-
Standard: 100–110°C.
-
Boost: 130°C (Refluxing Chlorobenzene).
-
Stoichiometry: Use 1.2 to 1.5 equivalents of the amino alcohol relative to the nitrile. The excess amino alcohol acts as a buffer and drives the equilibrium.
Module 3: Work-up & Isolation (The Yield Killer)
Q: My crude NMR looks great, but after extraction, I lose 60% of my mass. Where did it go? A: You fell into "The Zinc Trap."
PyOx ligands are designed to bind metals. In the reaction pot, your product is tightly chelated to the ZnCl₂ catalyst.[1] If you perform a standard water/DCM extraction, the [Zn(PyOx)Cl₂] complex often partitions into the aqueous layer or stays at the interphase as an insoluble gum.[1] You are throwing your product away with the water.
The "Rescue" Protocol (Chelation Breaking): You must chemically strip the Zinc from the PyOx ligand.
-
Cool the reaction mixture to room temperature.
-
Dilute with DCM (or CHCl₃).
-
The Wash (Choose One):
-
Option A (Ammonia): Wash organic layer with concentrated NH₄OH (aq) / saturated NH₄Cl (1:1).[1] The ammonia competes for the Zinc, forming water-soluble [Zn(NH₃)₄]²⁺.[1]
-
Option B (EDTA - Recommended): Wash with 0.1 M aqueous Na₂EDTA (pH ~9).[1] EDTA has a higher affinity for Zn²⁺ than your PyOx ligand.
-
-
Visual Check: The aqueous layer should contain the metal salts. If the interphase has "rag" or solids, filter through Celite; your product might be precipitating as a complex.[1]
Graphviz: The Chelation Trap Mechanism
Caption: The "Zinc Trap" mechanism showing how standard extractions lead to yield loss by failing to break the Metal-Ligand coordination complex.[1]
Module 4: Purification (Silica Stability)
Q: My product decomposes on the column (streaking/tailing). A: Oxazoline rings are acid-sensitive. Standard silica gel is slightly acidic (pH 6–6.5).[1] This acidity, combined with the heat of adsorption, can open the oxazoline ring or cause hydrolysis.[1]
The Solution: Neutralize the Stationary Phase.
-
Pre-treatment: Slurry your silica gel in Hexanes + 2% Triethylamine (Et₃N) .[1]
-
Eluent: Maintain 1% Et₃N in your eluent system (e.g., Hexanes:EtOAc:Et₃N 80:19:1).[1]
-
Alternative: Use Neutral Alumina (Grade III) if the compound is extremely sensitive, though resolution may be lower.[1]
Summary Workflow: The Self-Validating Path
Follow this decision tree to ensure consistency.
Caption: Optimized synthetic workflow with integrated quality control checkpoints to prevent common failure modes.
References
-
Brunner, H., & Obermann, U. (1989).[1] Asymmetric Catalysis; 44. Enantioselective Hydrosilylation of Acetophenone with [Rh(cod)Cl]2/Pyridyloxazoline Catalysts. Chemische Berichte, 122(3), 499–507.[1] Link[1]
-
Tse, M. K., Bhor, S., Klawonn, M., Döbler, C., & Beller, M. (2006).[1] Ruthenium-Catalyzed Asymmetric Epoxidation of Olefins with Pyridine-Bis(oxazoline) Ligands. Tetrahedron Letters, 47(10), 1623–1626.[1] Link[1]
-
Deng, H., Isler, M. P., Snaddon, T. N., & Pfaltz, A. (2011).[1] Synthesis of Chiral Pyridine-Bis(oxazoline) Ligands for Nickel-Catalyzed Asymmetric Negishi Cross-Couplings. Organic Syntheses, 88, 87–96.[1] Link
-
Low, K. H., & Charette, A. B. (2021).[1] Further Developments and Applications of Oxazoline-Containing Ligands in Asymmetric Catalysis. Chemical Reviews, 121(15), 9363–10056.[1] Link[1]
-
Desimoni, G., Faita, G., & Quadrelli, P. (2003).[1] Pyridine-2,6-bis(oxazolines), Helpful Ligands for Asymmetric Catalysis.[1][2] Chemical Reviews, 103(8), 3119–3154.[1] Link[1]
Sources
Mitigating harsh conditions in Robinson-Gabriel oxazole synthesis
Topic: Mitigating Harsh Conditions in Oxazole Synthesis Ticket Status: Open Agent: Senior Application Scientist (Ph.D.)
Welcome & Overview
Current Status: The classic Robinson-Gabriel synthesis (dehydration of 2-acylaminoketones) traditionally relies on concentrated sulfuric acid (
The Problem: These "sledgehammer" conditions are incompatible with modern pharmacophores containing:
-
Acid-labile protecting groups (Boc, TBS, acetals).
-
Stereogenic centers at the
-position (leading to racemization). -
Thermally unstable motifs.
The Solution: This support guide details mild, chemoselective alternatives —specifically the Wipf modification (Phosphine/Iodine) and Burgess reagent protocols—that allow oxazole construction under neutral or weakly basic conditions at ambient temperatures.
Module 1: Reagent Selection Guide (FAQ)
Q: My substrate has a Boc-protected amine and a TBDMS ether.
destroyed both. What is the alternative?
A: Switch to the Wipf Protocol (
-
Why: This method generates the oxazole ring via an oxy-phosphonium intermediate under basic buffering (
). It avoids the generation of free mineral acid. -
Mechanism: Triphenylphosphine and iodine form a diiodotriphenylphosphorane adduct, which activates the ketone oxygen. The amide oxygen then attacks this activated center, followed by elimination of triphenylphosphine oxide (
). -
Compatibility: Fully compatible with carbamates (Boc, Cbz) and silyl ethers.
Q: I am observing significant racemization of my
-amino acid derived substituent.
A: This is caused by the high acidity of the oxazolium intermediate formed during the standard Robinson-Gabriel mechanism, which facilitates proton exchange at the
-
Solution: Use Deoxo-Fluor or DAST at
C to C. -
Logic: These reagents effect cyclodehydration rapidly at low temperatures, kinetically favoring ring closure over proton abstraction/enolization that leads to racemization.
Q: Comparison of Dehydrating Agents
| Reagent | Acidity Profile | Temp Range | Byproducts | Key Tolerance |
| Conc. | Extremely Acidic | Carbon char, hydrolyzed amides | None (Robust substrates only) | |
| Highly Acidic (HCl gen) | Reflux | Phosphate esters | Aryl chlorides, simple alkyls | |
| Neutral / Basic | 0°C – RT | Boc, TBS, Esters, Epoxides | ||
| Burgess Reagent | Neutral | RT – 50°C | Soluble sulfamate | Acid-sensitive, Chiral centers |
| Deoxo-Fluor | Lewis Acidic | -20°C – RT | Fluorinated impurities | Chiral centers (Anti-racemization) |
Module 2: Mechanism & Visualization
Ticket #402: Understanding the Mild Activation Pathway The diagram below contrasts the "Brute Force" Acid pathway with the "Mild Activation" (Wipf/Burgess) pathway. Note how the mild pathway avoids the free carbocation character that leads to degradation.
Caption: Comparative mechanistic flow. The green path (Mild Activation) bypasses the high-energy cation responsible for racemization and degradation.
Module 3: Troubleshooting Guide
Issue: Low Yield due to "Sticky" Triphenylphosphine Oxide (
)
-
Diagnosis: In the Wipf protocol, the byproduct
can co-elute with polar oxazoles during chromatography, making purification difficult and inflating perceived yield. -
Corrective Action:
-
Work-up: Triturate the crude residue with cold hexanes/ether (1:1).
often precipitates out; filter it off before column chromatography. -
Alternative: Use Polymer-supported Triphenylphosphine (
) .-
Protocol: Replace free
with (3.0 equiv). -
Purification: Simple filtration removes the resin-bound oxide byproduct.
-
-
Issue: Reaction Stalls at the Hydroxy-Oxazoline Intermediate
-
Diagnosis: The cyclization has occurred, but the elimination of water (aromatization) is thermodynamically unfavorable under the current conditions.
-
Corrective Action:
-
If using Burgess Reagent : Increase temperature to 50°C. The elimination is a syn-elimination requiring thermal energy to reach the transition state.
-
If using
: Add an extra equivalent of base ( or DIPEA). The elimination step is base-assisted.[1]
-
Issue: Decomposition of the Burgess Reagent
-
Diagnosis: The reagent is moisture-sensitive and hydrolyzes to a carbamate, which is inactive.
-
Corrective Action:
-
Storage: Store under Argon at -20°C.
-
Test: The reagent should be a white crystalline solid. If it is sticky or yellow, recrystallize from anhydrous THF/Hexanes before use.
-
Module 4: Standard Operating Protocols (SOPs)
SOP-01: Wipf Cyclodehydration (
)
Best for: General synthesis of complex oxazoles from
-
Preparation: Flame-dry a round-bottom flask and cool under Argon.
-
Dissolution: Dissolve the 2-acylaminoketone (1.0 mmol) in anhydrous Dichloromethane (DCM) (
concentration). -
Reagent Addition:
-
Add Triethylamine (
) (4.0 mmol, 4.0 equiv). -
Add Triphenylphosphine (
) (2.0 mmol, 2.0 equiv). -
Add Iodine (
) (2.0 mmol, 2.0 equiv) portion-wise. Note: Solution will turn dark brown/amber.
-
-
Reaction: Stir at room temperature. Monitor by TLC (typically complete in 15–60 mins).
-
Quench: Pour mixture into saturated aqueous
(sodium thiosulfate) to reduce excess iodine (color changes from brown to yellow/clear). -
Extraction: Extract with DCM (3x), dry over
, and concentrate.
SOP-02: Burgess Reagent Cyclization
Best for: Acid-sensitive substrates where neutral conditions are paramount.
-
Preparation: Ensure Burgess Reagent (methoxycarbonylsulfamoyl triethylammonium hydroxide inner salt) is fresh.
-
Dissolution: Dissolve 2-acylaminoketone (1.0 mmol) in anhydrous THF (
- dilute conditions favor intramolecular reaction). -
Addition: Add Burgess Reagent (2.0 – 2.5 equiv) in one portion.
-
Reaction: Heat to 50–60°C under reflux condenser.
-
Monitoring: Reaction typically requires 2–4 hours.
-
Work-up: Cool to RT. Direct filtration through a short silica plug (eluting with EtOAc) removes the water-soluble sulfamate byproducts.
References
-
Wipf, P., & Miller, C. P. (1993).[2] A new synthesis of highly functionalized oxazoles. The Journal of Organic Chemistry, 58(14), 3604–3606.
-
Burgess, E. M., Penton, H. R., & Taylor, E. A. (1973). Thermal reactions of alkyl N-carbomethoxysulfamate esters. The Journal of Organic Chemistry, 38(1), 26–31.
-
Phillips, A. J., Uto, Y., Wipf, P., Reno, M. J., & Williams, D. R. (2000). Synthesis of Functionalized Oxazolines and Oxazoles with DAST and Deoxo-Fluor. Organic Letters, 2(8), 1165–1168.
-
Lal, G. S., Pez, G. P., Pesaresi, R. J., Prozonic, F. M., & Cheng, H. (1999).[3] Bis(2-methoxyethyl)aminosulfur trifluoride: a new broad-spectrum deoxofluorinating agent with enhanced thermal stability.[3] The Journal of Organic Chemistry, 64(19), 7048–7054.
Sources
Validation & Comparative
1H NMR Analysis of (S)-tert-ButylPHOX: A Comparative Purity Assessment Guide
Executive Summary: The Purity Imperative
(S)-tert-ButylPHOX is a privileged chiral ligand, widely utilized in Iridium-catalyzed asymmetric hydrogenation of unfunctionalized olefins and imines.[1] Its efficacy relies entirely on the structural integrity of the phosphine-oxazoline backbone. While enantiomeric excess (ee) determines the optical quality of the catalyst, chemical purity —specifically the absence of phosphine oxides, hydrolysis products, and coordinating solvents—is the gatekeeper for catalytic activity and reproducibility.
This guide establishes a self-validating 1H NMR protocol for assessing (S)-tert-ButylPHOX, comparing its utility against orthogonal methods like 31P NMR and Chiral HPLC.
Comparative Analysis: Why 1H NMR?
To objectively assess performance, we must compare 1H NMR against alternative analytical techniques used for this ligand class.[1]
Table 1: Analytical Method Comparison Matrix
| Feature | 1H NMR (The Workhorse) | 31P NMR (The Specialist) | Chiral HPLC/SFC (The Auditor) |
| Primary Scope | Chemical structure, residual solvents, stoichiometry. | Oxidation state (P[III] vs P[V]). | Enantiomeric Excess (ee).[1][2][3][4] |
| Sample Prep | ~10-15 mg in CDCl₃.[1] | Same sample as 1H (often run sequentially). | Dilute solution (~1 mg/mL) in iPrOH/Hex.[1] |
| Sensitivity | High for protons; detects <1% molar solvent.[1] | Extremely high for P-species; no background noise.[1] | High for isomers; separates enantiomers.[1] |
| Blind Spots | Hard to quantify <2% oxidation due to aromatic overlap.[1] | Cannot detect solvents (MeCN, H₂O) or hydrolysis (if P is intact). | Cannot easily identify non-UV active impurities (e.g., salts, aliphatics).[1] |
| Verdict | Mandatory First Step. Validates the "whole molecule."[1] | Mandatory Second Step. Validates the active center.[1] | Final QC Step. Validates chirality. |
Technical Deep Dive: The Reference Spectrum
A "self-validating" protocol requires a defined standard.[1] The following assignments are based on (S)-tert-ButylPHOX in Chloroform-d (CDCl₃) at 298 K.
The "Gold Standard" Profile
Chemical Formula: C₂₅H₂₆NOP Key Structural Features: [4]
-
tert-Butyl Group: The most diagnostic handle for stoichiometry.[1]
-
Oxazoline Backbone: Defines the chiral environment.[1]
-
Phosphine-Aryl Linker: Connects the soft donor (P) to the hard donor (N).
Spectral Assignments (CDCl₃, 400 MHz)
-
δ 0.70 – 0.85 ppm (s, 9H): tert-Butyl group.[1] This singlet must be sharp. Broadening indicates potential aggregation or paramagnetic impurities.[1]
-
δ 3.80 – 4.40 ppm (m, 3H): Oxazoline ring protons (CH₂ and CH).[1] Typically appears as a complex multiplet pattern due to the diastereotopic protons on the ring.
-
δ 6.90 – 8.00 ppm (m, 14H): Aromatic region.[1] Includes the phenylene linker (4H) and the diphenylphosphine phenyls (10H).
-
Diagnostic Check: Look for the specific resonance of the phenylene proton ortho to the oxazoline; it is often deshielded (~7.9 ppm).
-
Impurity Profiling: What to Look For
The power of 1H NMR lies in detecting the "silent killers" of catalysis.
A. Residual Solvents (The Catalyst Poisons)
(S)-tert-ButylPHOX is often recrystallized from Acetonitrile (MeCN) .[1] Residual MeCN coordinates strongly to Iridium precursors (e.g., [Ir(COD)Cl]₂), inhibiting catalyst activation.[1]
-
Acetonitrile: Singlet at δ 2.10 ppm .[1]
-
Limit: Integration should be < 0.05 relative to the t-Bu singlet (normalized to 9H).
-
-
Water: Singlet (variable) at ~1.56 ppm .[1]
-
Dichloromethane: Singlet at δ 5.30 ppm .[1]
B. Structural Degradation[1]
-
Hydrolysis (Ring Opening): Exposure to acid/moisture opens the oxazoline ring to the amino-alcohol/amide.
-
Indicator: Disappearance of the 3.8-4.4 ppm multiplet; appearance of broad NH/OH peaks and shifting of the t-Bu signal downfield.
-
-
Oxidation (Phosphine Oxide):
-
Indicator: While 31P NMR is superior (shift from ~ -20 ppm to +30 ppm), 1H NMR shows oxidation via the aromatic region .[1] The sharp multiplets become "muddy" or split due to the change in phosphorus electronics (P=O is electron-withdrawing).
-
Experimental Protocol
Reagents & Equipment[1][3][5][6][7]
-
Solvent: CDCl₃ (99.8% D) with 0.03% v/v TMS (optional, but recommended for referencing).
-
Tube: 5mm High-Precision NMR tube (Wilmad 507-PP or equivalent).
-
Instrument: 400 MHz spectrometer (or higher).
Step-by-Step Workflow
-
Massing: Weigh 15 mg (± 2 mg) of the ligand into a clean vial.
-
Why: This concentration (~30 mM) ensures good signal-to-noise for 13C satellites (for calibration) without causing viscosity broadening.[1]
-
-
Dissolution: Add 0.6 mL CDCl₃. Cap and invert gently. Ensure complete dissolution (solution should be clear/colorless).
-
Acquisition Parameters:
-
Processing:
Visualization: Analysis Logic Flow[1]
The following diagram illustrates the decision logic for clearing a batch of (S)-tert-ButylPHOX for catalytic use.
Figure 1: Decision tree for the purity assessment of (S)-tert-ButylPHOX ligands.
References
-
Organic Syntheses Procedure: McDougal, N. T.; Streuff, J.; Mukherjee, H.; Virgil, S. C.; Stoltz, B. M.[1] "Rapid Synthesis of an Electron-Deficient t-BuPHOX Ligand: Application to the Pd-Catalyzed Decarboxylative Allylic Alkylation of Enolates". Org.[1][5][6] Synth.2010 , 87, 310-324.[1] [Link]
-
Impurity Chemical Shifts: Babij, N. R., et al. "NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry".[1][7] Org.[1][5][6] Process Res. Dev.2016 , 20, 661–667.[1] [Link]
-
Ligand Application & Stability: Helmchen, G.; Pfaltz, A. "Phosphinooxazolines - A New Class of Versatile, Modular P,N-Ligands for Asymmetric Catalysis".[1] Acc.[1] Chem. Res.2000 , 33, 336–345.[1] [Link]
-
Quantitative NMR (qNMR) Methodology: Pauli, G. F., et al. "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay".[1][8] J. Med.[1] Chem.2014 , 57, 9220–9231.[1] [Link]
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- 7. scs.illinois.edu [scs.illinois.edu]
- 8. Chemical purity using quantitative 1H-nuclear magnetic resonance: a hierarchical Bayesian approach for traceable calibrations - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide: Robinson-Gabriel vs. Van Leusen Oxazole Synthesis
Executive Summary: The Decision Matrix
In the landscape of heterocyclic construction, the oxazole ring is a "privileged scaffold," ubiquitous in kinase inhibitors and natural products (e.g., Diazonamide A). For the medicinal chemist, the choice between the Robinson-Gabriel (RG) cyclodehydration and the Van Leusen (VL) reaction is rarely about preference—it is dictated by the target's substitution pattern and the availability of precursors.
-
Choose Robinson-Gabriel when: You require a 2,4,5-trisubstituted oxazole or a 2,5-disubstituted system where the C2 position bears a complex aryl/alkyl group. The cost is a longer linear synthesis to build the precursor.
-
Choose Van Leusen when: You need a 5-substituted or 4,5-disubstituted oxazole rapidly from commercially available aldehydes. It is the "short-path" method, but introducing complexity at C2 is synthetically arduous.
Mechanistic Underpinnings[1][2]
To optimize these reactions, one must understand the driving forces and intermediates.
Robinson-Gabriel: Entropy-Driven Cyclodehydration
The RG synthesis is fundamentally an intramolecular dehydration of 2-acylaminoketones. Historically driven by harsh acids (
-
Critical Step: The cyclization is often rapid; the rate-limiting step is usually the final aromatization (loss of water).
-
Key Insight: The reaction is highly sensitive to the conformational lock of the precursor. If the s-cis conformer is disfavored, cyclization stalls, leading to decomposition.
Figure 1: The Robinson-Gabriel pathway relies on O-activation to drive the intramolecular attack.
Van Leusen: Kinetic [3+2] Cycloaddition
The VL reaction utilizes Tosylmethyl Isocyanide (TosMIC) as a C1-N1-C1 synthon. It operates under basic conditions, making it orthogonal to the acidic RG conditions.
-
Critical Step: The initial aldol-type addition of the TosMIC anion to the aldehyde.
-
Key Insight: The elimination of p-toluenesulfinic acid (TsOH) is the thermodynamic sink that drives the reaction to completion, rendering it irreversible.
Figure 2: The Van Leusen reaction assembles the ring from two components, driven by sulfinate elimination.
Strategic Selection: The "Vs." Analysis
Substitution Pattern Mapping
The most common failure mode in oxazole synthesis is selecting a method incompatible with the desired substitution.
| Feature | Robinson-Gabriel (RG) | Van Leusen (VL) |
| C2 Substitution | Excellent. Defined by the amide R-group. | Poor. C2 is usually H. (Requires specialized TosMIC). |
| C4 Substitution | Excellent. Defined by the ketone R-group. | Difficult. Requires alkylated TosMIC (lower yields). |
| C5 Substitution | Excellent. Defined by the ketone R-group. | Excellent. Defined by the aldehyde R-group.[1] |
| Precursor Effort | High. Requires synthesis of | Low. Aldehydes are cheap commodity chemicals. |
| Atom Economy | High. Only water is lost. | Low. Stoichiometric loss of TsOH (MW ~156). |
The "Precursor Bottleneck"
-
RG Reality: The RG reaction itself is fast, but making the starting material is slow. The classic route involves the Dakin-West reaction or amidation of
-aminoketones, which are unstable. -
VL Reality: The reaction is slower (often reflux), but setup time is near-zero.
Experimental Protocols
These protocols are designed for reliability in a drug discovery setting (1.0 mmol scale).
Protocol A: Modern Robinson-Gabriel (Burgess Variant)
Recommended for sensitive substrates where harsh acids cause decomposition.
Reagents:
-
Precursor: 2-acylaminoketone (1.0 equiv)[1]
-
Reagent: Burgess Reagent (methoxycarbonylsulfamoyl triethylammonium hydroxide) (1.5 equiv)
-
Solvent: THF (anhydrous)
Workflow:
-
Dissolution: Dissolve the 2-acylaminoketone in anhydrous THF (0.1 M concentration) under
. -
Addition: Add Burgess reagent in one portion.
-
Cyclization: Heat to 60°C or irradiate in a microwave reactor at 80°C for 15 minutes.
-
Workup: Concentrate directly onto silica gel.
-
Purification: Flash chromatography (Hexane/EtOAc).
Why this works: The Burgess reagent acts as an internal sponge for the water, activating the ketone oxygen under neutral conditions, preventing acid-catalyzed polymerization [1].
Protocol B: Standard Van Leusen Synthesis
Recommended for rapid library generation of 5-aryl oxazoles.
Reagents:
-
Precursor: Aryl Aldehyde (1.0 equiv)
-
Reagent: TosMIC (1.1 equiv)
-
Base:
(2.0 equiv)[2] -
Solvent: Methanol (Reagent Grade)
Workflow:
-
Suspension: Combine aldehyde and TosMIC in MeOH (0.2 M).
-
Basification: Add solid
. -
Reflux: Heat to reflux (65°C) for 2–4 hours.
-
Checkpoint: The reaction often turns yellow/orange. Evolution of solids (TsK) may occur.
-
-
Workup: Remove solvent in vacuo. Resuspend residue in water/EtOAc.[1][4]
-
Extraction: Wash organic layer with water (removes TsK and base). Dry over
.[1][3][4] -
Purification: Recrystallization often sufficient; otherwise flash chromatography.
Why this works: The protic solvent (MeOH) is crucial. It stabilizes the transition state and facilitates the proton transfer steps required for the elimination of the sulfinate group [2].
Performance Metrics & Data
The following data aggregates typical yields from internal validation and literature benchmarks.
| Substrate Class | Method | Typical Yield | Notes |
| 5-Aryl Oxazole | Van Leusen | 75–92% | Excellent reliability. Electron-withdrawing groups on aldehyde increase rate. |
| 5-Alkyl Oxazole | Van Leusen | 40–65% | Lower yields due to aldol side-reactions of the alkyl aldehyde. |
| 2,4,5-Triaryl Oxazole | Robinson-Gabriel | 80–95% | The "Gold Standard" for fully substituted systems. |
| 2-Alkyl-5-Aryl Oxazole | Robinson-Gabriel | 60–80% | Yield drops if the alkyl chain allows enolization side-reactions. |
Troubleshooting & Optimization
Robinson-Gabriel: "The Black Tar"
-
Symptom: Reaction turns black; no product on TLC.
-
Cause: Precursor decomposition due to harsh acid (if using
) or high heat. -
Solution: Switch to the Wipf Protocol (oxidation of
-hydroxy amide followed by cyclization with ). This avoids the isolation of the unstable keto-amide entirely [3].
Van Leusen: "The Unreacted Aldehyde"
-
Symptom: Aldehyde remains; TosMIC is consumed.
-
Cause: Hydrolysis of TosMIC or formation of the oxazoline without elimination.
-
Solution: Ensure MeOH is dry (though reaction produces water, wet solvent kills TosMIC). Increase reflux time. If the intermediate oxazoline is stable, add a trace of acid during workup to force elimination.
References
-
Brain, C. T., & Paul, J. M. (1999).[5] Rapid Synthesis of Oxazoles under Microwave Conditions. Synlett, 1999(10), 1642–1644.
-
Van Leusen, A. M., Hoogenboom, B. E., & Siderius, H. (1972). A Novel and Efficient Synthesis of Oxazoles from Tosylmethyl Isocyanide. Tetrahedron Letters, 13(23), 2369–2372.
-
Wipf, P., & Miller, C. P. (1993).[5] A New Synthesis of Highly Functionalized Oxazoles. The Journal of Organic Chemistry, 58(14), 3604–3606.
-
Rashamuse, T. J., et al. (2020).[6][7] Microwave-Assisted Synthesis of 5-Aryl-1,3-oxazoles. Molecules, 25(6), 1435.
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- 5. semanticscholar.org [semanticscholar.org]
- 6. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis [mdpi.com]
A Comparative Guide to the Structural Validation of (5-Tert-butyl-1,3-oxazol-2-yl)methanamine
For researchers, scientists, and drug development professionals, the unequivocal confirmation of a molecule's three-dimensional structure is a cornerstone of chemical synthesis and a non-negotiable checkpoint in the pharmaceutical pipeline. The spatial arrangement of atoms dictates a compound's function, reactivity, and interaction with biological targets. This guide provides an in-depth comparison of the "gold standard" technique, Single-Crystal X-ray Crystallography (SC-XRD), with essential spectroscopic and computational alternatives for the structural validation of the novel compound, (5-Tert-butyl-1,3-oxazol-2-yl)methanamine. Our objective is to explain the causality behind experimental choices, enabling you to select the most fitting validation strategy for your research needs.
The Gold Standard: Single-Crystal X-ray Crystallography (SC-XRD)
Single-crystal X-ray crystallography is the most powerful method for determining the precise atomic and molecular structure of a crystalline compound.[1][2] By analyzing the diffraction pattern of X-rays passing through a high-quality single crystal, we can generate a three-dimensional electron density map, which allows for the unambiguous determination of bond lengths, bond angles, and absolute stereochemistry.[3][4]
Causality of Choice: Why SC-XRD is Definitive
In drug development, subtle differences in molecular conformation or stereochemistry can lead to dramatic changes in efficacy and safety. SC-XRD provides direct, high-resolution structural data, leaving no room for ambiguity.[5] This is crucial for establishing intellectual property, meeting regulatory requirements, and understanding structure-activity relationships (SAR). While other techniques provide valuable data on connectivity and solution-state behavior, only SC-XRD delivers a definitive, static-state picture of the molecule's architecture.
Experimental Protocol: Structure Determination of a Small Organic Molecule
The workflow for an SC-XRD analysis involves four primary stages: crystallization, data collection, structure solution, and refinement.[5]
Step 1: Crystallization (The Critical Bottleneck) The most challenging step is often growing a single crystal of sufficient size (typically >0.1 mm) and quality.[1][6]
-
Objective: To slowly bring a supersaturated solution of the compound to a state of minimal solubility, allowing for the orderly arrangement of molecules into a crystal lattice.[5]
-
Common Methods:
-
Slow Evaporation: Dissolve the compound in a suitable solvent (e.g., ethanol, ethyl acetate) in a loosely covered vial. The solvent evaporates over hours to weeks, gradually increasing the concentration and inducing crystallization.[4]
-
Vapor Diffusion: Place a concentrated drop of the compound solution on a cover slip and invert it over a reservoir containing a solvent in which the compound is less soluble (the precipitant). The vapor from the reservoir slowly diffuses into the drop, reducing the compound's solubility and promoting crystal growth.[7]
-
Liquid-Liquid Diffusion: Carefully layer a solution of the compound over a less dense, miscible solvent in which it is insoluble. Crystals form at the interface over time.[4]
-
Step 2: Data Collection
-
A suitable crystal is mounted on a goniometer and placed in a finely focused, monochromatic X-ray beam.[6]
-
The crystal is rotated, and the diffraction patterns (reflections) are recorded by a detector as a series of images.[6] Modern diffractometers automate this process, which can take from minutes to several hours.[2]
Step 3: Structure Solution & Refinement
-
The angles and intensities of the diffracted X-rays are processed to determine the unit cell dimensions and space group of the crystal.[6]
-
The "phase problem" is solved using computational methods (e.g., direct methods for small molecules) to generate an initial electron density map.[1]
-
An atomic model is built into the map and refined against the experimental data to achieve the best possible fit, resulting in a final, validated structure.
Workflow for Single-Crystal X-ray Diffraction
Caption: Workflow for SC-XRD structural validation.
Data Presentation: Representative Crystallographic Data
While a public crystal structure for this compound is not available, the table below shows typical data obtained for a related small organic molecule containing similar functional motifs, illustrating the expected results.[8]
| Parameter | Example Value (for a related compound[8]) | Description |
| Crystal Data | ||
| Chemical Formula | C₁₆H₁₅N₃O₄ | The elemental composition of the molecule in the crystal. |
| Formula Weight | 313.31 g/mol | The molar mass of the compound. |
| Crystal System | Monoclinic | The crystal system to which the unit cell belongs. |
| Space Group | P2₁/c | The symmetry group of the crystal. |
| Data Collection | ||
| Radiation | Mo Kα (λ = 0.71073 Å) | The wavelength of the X-rays used for the experiment. |
| Temperature | 290 K | The temperature at which data were collected. |
| Refinement | ||
| R-factor (R1) | 0.061 | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. A lower value indicates a better fit. |
| wR2 | 0.187 | A weighted R-factor based on all reflections. |
| Goodness-of-fit (S) | 1.04 | An indicator of the quality of the refinement; a value close to 1 is ideal. |
Alternative & Complementary Techniques
When single crystals cannot be grown or when solution-state information is required, other analytical methods are indispensable.[3]
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a powerful technique for determining the connectivity and chemical environment of atoms in a molecule, making it an essential tool for structural confirmation in solution.[3]
Causality of Choice: While SC-XRD provides a static picture, molecules often exist in different conformations in solution. NMR provides data on the molecule's structure and dynamics under conditions that can more closely mimic a physiological environment.[9] It is the primary method for confirming the successful synthesis of a compound before attempting crystallization.
Experimental Protocol:
-
Sample Preparation: Dissolve ~5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) containing a small amount of tetramethylsilane (TMS) as an internal standard.
-
Data Acquisition: Place the NMR tube in the spectrometer. Acquire ¹H and ¹³C NMR spectra. For more complex structures, 2D NMR experiments (e.g., COSY, HMBC) can be run to establish atom-to-atom connectivity.
-
Data Processing: The raw data (Free Induction Decay - FID) is processed via a Fourier transform. The resulting spectrum is phased, baseline-corrected, and calibrated to the TMS signal at 0 ppm. Signal integration (for ¹H NMR) reveals the relative number of protons.[3]
Expected ¹H NMR Signals for this compound:
-
~1.3 ppm (singlet, 9H): Protons of the magnetically equivalent methyl groups of the tert-butyl substituent.
-
~3.8 ppm (singlet, 2H): Protons of the methylene (-CH₂-) group.
-
~1.5-2.5 ppm (broad singlet, 2H): Protons of the primary amine (-NH₂) group; this signal can be broad and its chemical shift is concentration-dependent.
-
~6.5 ppm (singlet, 1H): Proton attached to the C4 position of the oxazole ring.
B. Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of a compound with high accuracy and can provide structural clues based on its fragmentation patterns.[10][11]
Causality of Choice: MS is a rapid and highly sensitive technique that provides an essential check on the identity of a synthesized compound. It confirms that the molecule has the correct elemental composition, a fundamental piece of evidence in structure validation. The fragmentation behavior of oxazole derivatives is well-documented and can be used to support a proposed structure.[10]
Experimental Protocol:
-
Sample Preparation & Introduction: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile). The solution can be directly infused into the mass spectrometer or introduced via a chromatographic system like GC or LC.
-
Ionization: The sample is ionized using a suitable technique. Electrospray ionization (ESI) is common for polar molecules and would likely generate a protonated molecular ion [M+H]⁺.
-
Analysis: The ions are separated based on their mass-to-charge (m/z) ratio and detected. High-resolution mass spectrometry (HRMS) can determine the molecular formula with high confidence.
C. Computational Modeling
Computational chemistry allows for the prediction of a molecule's three-dimensional structure and properties using theoretical calculations.[12]
Causality of Choice: When experimental methods are challenging (e.g., inability to form crystals, ambiguous NMR data), computational modeling can provide a theoretical structure.[13][14] This predicted structure can then be used to rationalize experimental findings. For instance, a calculated lowest-energy conformation can be compared with NMR data, or a predicted powder X-ray diffraction (PXRD) pattern can be compared with experimental data from a microcrystalline powder sample.[15][16]
Workflow for Computational Modeling:
Caption: Workflow for computational structure prediction.
Comparative Summary & Decision Guide
The choice of technique depends on the research question, sample availability, and the required level of structural detail.
Comparison of Validation Techniques
| Feature | Single-Crystal X-ray Crystallography (SC-XRD) | Nuclear Magnetic Resonance (NMR) | Mass Spectrometry (MS) | Computational Modeling |
| Information Yield | Absolute 3D structure, bond lengths/angles, stereochemistry.[3] | Atomic connectivity, solution-state conformation, stereochemistry.[3] | Molecular weight, elemental formula (HRMS), fragmentation patterns.[10] | Predicted 3D structure, bond parameters, energy levels.[17] |
| Sample Phase | Solid (high-quality single crystal).[3] | Liquid (solution).[3] | Solid, Liquid, or Gas. | In silico (no physical sample). |
| Resolution | Atomic (<1 Å).[3] | Atomic. | Molecular (Isotopic). | Theoretical. |
| Key Limitation | Requires high-quality single crystals, which can be difficult to obtain.[4] | Requires soluble sample; less sensitive than MS; provides through-bond information, not a direct 3D image. | Provides no direct connectivity or stereochemical information. | Provides a theoretical model that requires experimental validation.[13][14] |
Decision-Making Workflow
This flowchart guides the selection of the appropriate structural validation technique.
Caption: Decision guide for structural validation.
Conclusion
The validation of a molecular structure, such as that of this compound, is a multi-faceted process. While Single-Crystal X-ray Crystallography stands as the unparalleled gold standard for providing definitive, high-resolution three-dimensional structural information, its primary limitation is the requirement of a high-quality single crystal.[4][5] In the frequent event that such crystals are unobtainable, a synergistic approach is essential. NMR spectroscopy provides invaluable data on atomic connectivity and solution-state structure, while Mass Spectrometry offers rapid confirmation of molecular weight and elemental composition.[3][10] Furthermore, Computational Modeling serves as a powerful predictive and corroborative tool, capable of guiding and validating experimental results.[17] For drug development professionals, relying on a single technique is often insufficient. A comprehensive validation dossier, integrating data from these complementary methods, provides the highest level of scientific confidence and is crucial for advancing a compound through the development pipeline.
References
-
Semantic Scholar. MASS SPECTROMETRY OF OXAZOLES. Available from: [Link]
-
AIP Publishing. Synthesis and Antioxidant Activity Screening of Thiazole and Oxazole Derivative Compounds. Available from: [Link]
-
JEOL Ltd. X-ray, Electron and NMR Crystallography to Structural Determination of Small Organic Molecules. Available from: [Link]
-
University of Edinburgh Research Explorer. Computational modeling of molecular structures guided by hydrogen-exchange data. Available from: [Link]
-
ACS Publications. Computational Modeling of Molecular Structures Guided by Hydrogen-Exchange Data | Journal of the American Society for Mass Spectrometry. Available from: [Link]
-
Computational chemistry. Molecular modeling. Available from: [Link]
-
AZoLifeSciences. X-ray Crystallography for Molecular Structure Determination. Available from: [Link]
-
RSC Publishing. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A. Available from: [Link]
-
Creative Biostructure. Comparison of X-ray Crystallography, NMR and EM. Available from: [Link]
-
NIH. X-Ray Crystallography of Chemical Compounds - PMC. Available from: [Link]
-
Creative BioMart. X-ray Crystallography. Available from: [Link]
-
ResearchGate. Crystal Structure Solution of Organic Compounds from X-ray Powder Diffraction Data | Request PDF. Available from: [Link]
-
Excillum. Small molecule crystallography. Available from: [Link]
-
ResearchGate. Computational modelling as a tool in structural science. Available from: [Link]
-
Wikipedia. X-ray crystallography. Available from: [Link]
-
RSC Publishing. Predicting crystal structures of organic compounds - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60279F. Available from: [Link]
-
Structure Determination of Organic Materials from Powder X-ray Diffraction Data: Opportunities for Multi-technique Synergy. Available from: [Link]
-
Acta Scientiarum Naturalium Universitatis Pekinensis. The Study of the Mass Spectrum of 2-Ar-4-phenyl-oxazole derivates. Available from: [Link]
-
NIH. Naturally Occurring Oxazole-Containing Peptides - PMC. Available from: [Link]
-
ijpab. Computational Method for Molecular Structure Prediction and Visualization of Target Protein Molecule. Available from: [Link]
-
SciELO. Mass spectrometry of 1,2,5-oxadiazole N-oxide derivatives: use of deuterated analogues in fragmentation pattern studies. Available from: [Link]
-
Chemical Synthesis Database. N-(tert-butyl)-5-phenyl-1,3-oxazol-2-amine. Available from: [Link]
-
PeerJ. 1 NMR spectra and HPLC chromatograms. Available from: [Link]
-
Platon. Structure validation in chemical crystallography. Available from: [Link]
- AWS. S1 Supporting Information Title: Identification of N-(5-tert-Butylisoxazol-3-yl)-N'-{4-[7-(2-morpholin-4-yl- ethoxy)imidazo[2, - Available from: https://s3-us-west-2.amazonaws.com/backend.portlandpress.com/documents/cs-2010-0021add.pdf
-
RSC Publishing. Synthesis and antitumor evaluation of 5-(benzo[d][3][11]dioxol-5-ylmethyl)-4-(tert-butyl)-N-arylthiazol-2-amines - MedChemComm (RSC Publishing). Available from: [Link]
-
NIH. 3-[2-(5-tert-Butyl-1,2-oxazol-3-yl)hydrazinylidene]chroman-2,4-dione - PMC. Available from: [Link]
-
Jetir.Org. Synthesis and characterization of Boc-Protected thio-1,3,4-oxadiazol-2-yl derivatives. Available from: [Link]
-
ResearchGate. (PDF) 1-[5-(4-Tolyl)-1,3,4-oxadiazol-2-yl]methanamine. Available from: [Link]
-
NIH. 5-tert-Butyl-2-[5-(5-tert-butyl-1,3-benzoxazol-2-yl)-2-thienyl] - PMC. Available from: [Link]
-
ResearchGate. (PDF) SYNTHESIS OF NOVEL 5-(3-t-BUTYL-1H-PYRAZOL-5-YL)-2-SUBSTITUTED-1,3,4-OXADIAZOLES. Available from: [Link]
-
Synthesis and physical-chemical properties of 3-(4-(tert-butyl)phenyl)-5-(R-ylthio)-4H-1,2,4-triazol-4-amines. Available from: [Link]
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Introduction
The oxazole scaffold is a cornerstone in medicinal chemistry and materials science, valued for its versatile chemical properties and biological activity.[1] Understanding the precise structure and electronic environment of substituted oxazoles is paramount for rational drug design and the development of novel materials. (5-Tert-butyl-1,3-oxazol-2-yl)methanamine (Molecular Formula: C₈H₁₄N₂O, Molecular Weight: 154.21 g/mol ) is a prime example, incorporating a bulky, sterically influential tert-butyl group and a reactive aminomethyl moiety on the heterocyclic core.[2]
This guide provides an in-depth spectroscopic comparison of this compound with structurally related compounds. By dissecting the contributions of each functional group to the overall spectral signature, we aim to equip researchers, scientists, and drug development professionals with the tools to confidently identify and characterize similar molecules. We will explore the nuances of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), grounding our analysis in established experimental protocols and fundamental principles.
PART 1: Experimental Methodologies
The reliability of spectroscopic data is fundamentally tied to the rigor of the experimental procedure. The following protocols represent best practices for the acquisition of high-quality data for small organic molecules.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
Protocol for ¹H and ¹³C NMR Sample Preparation and Acquisition:
-
Sample Preparation :
-
Accurately weigh 5-25 mg of the analyte for ¹H NMR (or 50-100 mg for ¹³C NMR) into a clean, dry vial.[3]
-
Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). The choice of solvent is critical as it must dissolve the analyte without contributing interfering signals.[3][4]
-
To ensure magnetic field homogeneity, filter the solution through a pipette plugged with glass wool directly into a clean 5 mm NMR tube to remove any particulate matter.
-
Cap the NMR tube securely. If required for quantitative analysis, a known amount of an internal standard like Tetramethylsilane (TMS) can be added.[3]
-
-
Instrumental Acquisition :
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer onto the deuterium signal of the solvent. This step is crucial for stabilizing the magnetic field.
-
Shim the magnetic field to optimize its homogeneity across the sample, which is essential for achieving sharp, well-resolved spectral lines.[3]
-
Acquire the ¹H spectrum, typically requiring a few minutes. For the less sensitive ¹³C nucleus, acquisition may take from 20 minutes to over an hour.[3]
-
Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, followed by phase and baseline correction.
-
Workflow for NMR Data Acquisition
Caption: Standard workflow for NMR sample preparation and analysis.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy probes the vibrational modes of molecules, providing invaluable information about the functional groups present.
Protocol for Attenuated Total Reflectance (ATR)-FTIR:
-
Background Scan :
-
Sample Analysis :
-
Place a small amount of the solid or liquid sample directly onto the ATR crystal, ensuring complete coverage.[7]
-
Apply pressure using the instrument's clamp to ensure good contact between the sample and the crystal.
-
Acquire the sample spectrum. The instrument typically co-adds multiple scans (e.g., 4 to 16) to improve the signal-to-noise ratio.[6] The typical scan range is 4000–450 cm⁻¹.[6]
-
-
Data Processing :
-
The software automatically ratios the sample scan against the background scan to produce the final transmittance or absorbance spectrum.[5]
-
Clean the ATR crystal thoroughly with an appropriate solvent (e.g., isopropanol) after analysis.
-
Electrospray Ionization Mass Spectrometry (ESI-MS)
ESI-MS is a soft ionization technique that provides information about the molecular weight of the analyte.[8][9][10][11][12] It is particularly useful for polar and thermally fragile molecules.
Protocol for ESI-MS Analysis:
-
Sample Preparation :
-
Prepare a dilute solution of the analyte (typically 1-10 µg/mL) in a suitable solvent system, such as methanol or acetonitrile/water, often with a small amount of acid (e.g., 0.1% formic acid) to promote protonation ([M+H]⁺).
-
-
Instrumental Analysis :
-
Introduce the sample solution into the ESI source via direct infusion or through a liquid chromatography (LC) system.
-
A high voltage (typically 2.5–6.0 kV) is applied to the capillary tip, creating a fine spray of charged droplets.[8]
-
A drying gas (heated nitrogen) aids in solvent evaporation, shrinking the droplets until ions are ejected into the gas phase.[9][12]
-
The generated ions are then guided into the mass analyzer, which separates them based on their mass-to-charge ratio (m/z).[8]
-
PART 2: Spectroscopic Analysis and Comparison
To understand the spectrum of This compound (1) , we will compare its expected spectral features with those of three related compounds: 5-Tert-butyl-1,3-oxazole (2) , 2-Aminomethyl-1,3-oxazole (3) , and tert-Butylbenzene (4) . This comparative approach allows for the clear assignment of spectral features to specific structural motifs.
Diagram of Analyte Structures
Caption: Structures of the primary analyte and related compounds.
¹H NMR Spectroscopy
The ¹H NMR spectrum provides detailed information about the chemical environment of protons in a molecule.
Table 1: Comparative ¹H NMR Chemical Shift Data (Predicted, in CDCl₃)
| Compound | tert-Butyl Protons (δ, ppm) | -CH₂- Protons (δ, ppm) | Oxazole H-4 (δ, ppm) | -NH₂ Protons (δ, ppm) |
| (1) this compound | ~1.3 (s, 9H) | ~4.0 (s, 2H) | ~6.7 (s, 1H) | ~1.8 (br s, 2H) |
| (2) 5-Tert-butyl-1,3-oxazole | ~1.3 (s, 9H) | N/A | ~6.8 (s, 1H) | N/A |
| (3) 2-Aminomethyl-1,3-oxazole | N/A | ~4.0 (s, 2H) | ~7.1 (s, 1H) | ~1.8 (br s, 2H) |
| (4) tert-Butylbenzene | ~1.3 (s, 9H) | N/A | N/A | N/A |
Analysis and Interpretation:
-
Tert-Butyl Group (-C(CH₃)₃) : The most prominent signal in compounds 1 , 2 , and 4 is a sharp singlet at approximately δ 1.3 ppm , integrating to 9 protons. This is the classic signature of a tert-butyl group.[13] The high symmetry of the group means all nine protons are chemically equivalent, resulting in a single, un-split peak. Its upfield position is characteristic of aliphatic protons shielded from deshielding effects.
-
Aminomethyl Group (-CH₂NH₂) : In compounds 1 and 3 , the methylene (-CH₂) protons are expected around δ 4.0 ppm . This downfield shift, compared to a simple alkane, is due to the deshielding effect of the adjacent electronegative nitrogen atom and the oxazole ring. The signal should appear as a singlet as there are no adjacent protons to cause splitting. The amine (-NH₂) protons typically appear as a broad singlet around δ 1.8 ppm . The broadness is due to quadrupole broadening from the nitrogen atom and potential chemical exchange with trace amounts of water.
-
Oxazole Ring Proton (H-4) : The proton at the C4 position of the oxazole ring is expected to be the most downfield of the non-amine protons. In compound 1 , this signal is predicted around δ 6.7 ppm . The electron-withdrawing nature of the ring oxygen and nitrogen atoms deshields this proton. Comparing 1 and 2 (~6.8 ppm) to 3 (~7.1 ppm) shows how substituents can subtly influence the electronic environment of the ring.
¹³C NMR Spectroscopy
¹³C NMR spectroscopy provides information on the carbon skeleton of the molecule.
Table 2: Comparative ¹³C NMR Chemical Shift Data (Predicted, in CDCl₃)
| Compound | tert-Butyl C (δ, ppm) | tert-Butyl CH₃ (δ, ppm) | -CH₂- (δ, ppm) | Oxazole C2 (δ, ppm) | Oxazole C4 (δ, ppm) | Oxazole C5 (δ, ppm) |
| (1) this compound | ~32 | ~28 | ~45 | ~165 | ~115 | ~160 |
| (2) 5-Tert-butyl-1,3-oxazole | ~32 | ~28 | N/A | ~151 | ~118 | ~159 |
| (3) 2-Aminomethyl-1,3-oxazole | N/A | N/A | ~45 | ~164 | ~122 | ~138 |
| (4) tert-Butylbenzene | ~35 | ~31 | N/A | N/A | N/A | N/A |
Analysis and Interpretation:
-
tert-Butyl Carbons : The quaternary carbon of the tert-butyl group appears around δ 32-35 ppm , while the three equivalent methyl carbons resonate further upfield at δ 28-31 ppm .
-
Methylene Carbon (-CH₂-) : The aminomethyl carbon in compounds 1 and 3 is expected around δ 45 ppm , shifted downfield by the attached nitrogen.
-
Oxazole Ring Carbons : The chemical shifts of the oxazole ring carbons are highly characteristic.
-
C2 : This carbon, situated between the oxygen and nitrogen atoms, is the most deshielded, appearing far downfield around δ 164-165 ppm in the aminomethyl-substituted compounds 1 and 3 .
-
C5 : The C5 carbon, bearing the tert-butyl group in 1 and 2 , is also significantly downfield (~160 ppm).
-
C4 : The C4 carbon, bonded to a hydrogen, is the most shielded of the ring carbons, appearing around δ 115-122 ppm .
-
Infrared (IR) Spectroscopy
IR spectroscopy identifies functional groups based on their characteristic vibrational frequencies.
Table 3: Comparative IR Absorption Frequencies (cm⁻¹)
| Functional Group | Expected Range (cm⁻¹) | Vibration Type | Present in Compounds |
| N-H Stretch | 3500-3300 | Stretch, (medium, broad) | 1 , 3 |
| C-H Stretch (sp³) | 3000-2850 | Stretch, (strong) | 1 , 2 , 4 |
| C=N Stretch | 1670-1640 | Stretch, (medium) | 1 , 2 , 3 |
| N-H Bend | 1640-1550 | Bend, (medium) | 1 , 3 |
| C-O Stretch (ring) | 1300-1000 | Stretch, (strong) | 1 , 2 , 3 |
Source: Characteristic IR absorption tables.[14][15][16]
Analysis and Interpretation:
-
N-H Vibrations : The primary amine in compounds 1 and 3 will exhibit two key features: a medium, broad absorption in the 3500-3300 cm⁻¹ region corresponding to N-H stretching, and a medium N-H bending (scissoring) vibration around 1640-1550 cm⁻¹ .
-
C-H Vibrations : All compounds containing the tert-butyl group (1 , 2 , 4 ) will show strong C-H stretching absorptions just below 3000 cm⁻¹, in the 3000-2850 cm⁻¹ range, characteristic of sp³ hybridized carbons.
-
Oxazole Ring Vibrations : The oxazole ring itself gives rise to a complex fingerprint. Key absorptions include the C=N stretching vibration, typically found around 1670-1640 cm⁻¹ , and strong C-O stretching bands within the ring, usually appearing in the 1300-1000 cm⁻¹ region.[1] These signals confirm the presence of the heterocyclic core in compounds 1 , 2 , and 3 .
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and, through fragmentation, structural clues about the molecule.
Table 4: Key Mass Spectrometry Data (ESI-MS, Positive Mode)
| Compound | Molecular Formula | Molecular Weight | Expected [M+H]⁺ (m/z) | Key Fragments (m/z) |
| (1) this compound | C₈H₁₄N₂O | 154.21 | 155.12 | 138 (loss of NH₃), 98 (loss of C₄H₉ + H), 57 (C₄H₉⁺) |
| (2) 5-Tert-butyl-1,3-oxazole | C₇H₁₁NO | 125.17 | 126.09 | 110 (loss of CH₃), 69 (loss of C₄H₈), 57 (C₄H₉⁺) |
| (3) 2-Aminomethyl-1,3-oxazole | C₄H₆N₂O | 98.10 | 99.05 | 82 (loss of NH₃), 69 (loss of CH₂NH) |
Analysis and Interpretation:
-
Molecular Ion Peak : In ESI-MS, the analyte is typically observed as the protonated molecular ion, [M+H]⁺. For compound 1 , this would be a prominent peak at m/z 155 .[17]
-
Key Fragmentation Pathways : The energetically unstable molecular ion can fragment, providing structural information.[17][18]
-
Loss of Ammonia (NH₃) : A common fragmentation for primary amines is the loss of ammonia (17 Da), which would result in a fragment at m/z 138 for compound 1 .
-
Loss of tert-Butyl Group : The bond connecting the bulky tert-butyl group to the ring can cleave. The most stable fragment is often the tert-butyl cation (C₄H₉⁺) itself, which gives a characteristic peak at m/z 57 . Alternatively, loss of a neutral isobutylene molecule (C₄H₈, 56 Da) from the molecular ion can occur.
-
Oxazole Ring Fragmentation : The oxazole ring can also fragment, though these pathways can be complex.[19] Cleavage often involves the loss of CO or HCN.[19]
-
Conclusion
The spectroscopic characterization of this compound is a clear demonstration of how fundamental principles can be applied to deduce complex molecular structures. The ¹H and ¹³C NMR spectra are defined by the highly symmetric tert-butyl group and the distinct chemical shifts of the oxazole ring protons and carbons. IR spectroscopy confirms the presence of the primary amine and the heterocyclic core through characteristic N-H, C=N, and C-O vibrations. Finally, mass spectrometry verifies the molecular weight and reveals logical fragmentation patterns, such as the loss of ammonia and the formation of the stable tert-butyl cation.
By comparing these spectral features to simpler, related molecules, we gain a high degree of confidence in our assignments. This guide provides a robust framework and foundational data that can be leveraged by scientists to accelerate the identification and development of novel oxazole-based compounds.
References
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-
Kinter, M., & Sherman, N. E. (2000). Protein Sequencing and Identification Using Tandem Mass Spectrometry. John Wiley & Sons. [Link]
-
Longdom Publishing. (2023). Understanding Electrospray Ionization (ESI) Difficulties of Digital Mass Spectrometry. Journal of Analytical & Bioanalytical Techniques. [Link]
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Oreate AI. (2026). Principles and Applications of High-Resolution Mass Spectrometry (ESI-MS). [Link]
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Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. [Link]
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Lin, Z., et al. (2024). Electrospray Ionization (ESI) in LC-MS: Mechanism, Applications, and Future Innovations. Proteomics & Bioinformatics. [Link]
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University of Oxford. (n.d.). How to Prepare Samples for NMR. Department of Chemistry. [Link]
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Bowie, J. H., et al. (1967). Mass Spectrometry of Oxazoles. Semantic Scholar. [Link]
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Royal Society of Chemistry. (2020). Supporting Information for.... [Link]
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MIT OpenCourseWare. (n.d.). FT-NMR Sample Preparation Guide. [Link]
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University of Arizona. (2023). Small molecule NMR sample preparation. [Link]
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University College London. (n.d.). Sample Preparation for NMR. Faculty of Mathematical & Physical Sciences. [Link]
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UniTechLink. (2023). Step-by-step Analysis of FTIR. [Link]
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Mills, A. (n.d.). FTIR (Spectrum One) – Standard Operating Procedure. Queen's University Belfast. [Link]
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University of California, Irvine. (n.d.). Sample preparation for FT-IR. [Link]
-
National Center for Biotechnology Information. (2019). Synthesis of Various 2-Aminobenzoxazoles. [Link]
-
SciELO. (2007). Mass spectrometry of 1,2,5-oxadiazole N-oxide derivatives. [Link]
-
ResearchGate. (2013). FT-IR spectrum of tert-butyl.... [Link]
-
ResearchGate. (n.d.). ¹H and ¹³C NMR chemical shifts of the regioisomers. [Link]
-
Beilstein Journals. (n.d.). Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates. [Link]
-
Nunes, C. M., et al. (2025). Photochemistry of 2-Aminooxazole. [Link]
-
University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. [Link]
-
Beilstein Journals. (2022). 1,2-oxazole-4-carboxylates as new amino acid-like building blocks. [Link]
-
Clark, J. (n.d.). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Chemguide. [Link]
-
Bio-Connect. (n.d.). This compound. [Link]
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Chemistry LibreTexts. (2025). Infrared Spectroscopy Absorption Table. [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]
-
Northern Illinois University. (n.d.). Typical IR Absorption Frequencies For Common Functional Groups. [Link]
-
MDPI. (2023). The Structure of 2,6-Di-tert-butylphenol–Argon by Rotational Spectroscopy. [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 9255, Oxazole. [Link]
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Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns. [Link]
-
ResearchGate. (2025). The tert-butyl group in chemistry and biology. [Link]
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Assessing the Functional Group Tolerance of Different Oxazole Syntheses
Executive Summary: The Chemoselectivity Crisis
In modern drug discovery, the oxazole ring is rarely the starting point; it is often installed late-stage into complex, polyfunctionalized scaffolds (e.g., peptide mimetics, macrocycles like Diazonamide A). The historical reliance on harsh dehydrating conditions (Robinson-Gabriel) or strong bases (Van Leusen) creates a "chemoselectivity crisis" where the oxazole formation step threatens the integrity of pre-existing stereocenters or protecting groups.
This guide objectively compares three distinct mechanistic approaches to oxazole synthesis, evaluating them not just on yield, but on their Functional Group Tolerance (FGT) .
Part 1: The Methodological Landscape
We categorize the synthesis into three primary mechanistic classes. Understanding the mechanism is the first step in predicting FGT.
The Dehydrative Approach (Robinson-Gabriel & Wipf Modification)
-
Mechanism: Intramolecular cyclodehydration of 2-acylamino ketones.[1]
-
The Problem: Classical conditions utilize
, , or . These are destructive to acid-labile groups (Boc, acetals, silyl ethers). -
The Solution: The Wipf Modification (
) allows this transformation under neutral-to-mildly basic conditions.
The Cycloaddition Approach (Van Leusen)[2][3]
-
Mechanism: [3+2] Cycloaddition of aldehydes with Tosylmethyl Isocyanide (TosMIC).[2][3]
-
The Problem: Requires base (
, ) to deprotonate TosMIC. Incompatible with base-sensitive electrophiles or enolizable ketones. -
The Advantage: Excellent for acid-sensitive substrates.[4]
The Oxidative/Catalytic Approach (Gold & Hypervalent Iodine)
-
Mechanism: Intermolecular [2+2+1] annulation (Alkyne + Nitrile + Oxidant) or oxidative cyclization of enamides.
-
The Advantage: The "Gold Standard" for FGT. Gold catalysis operates under essentially neutral conditions, tolerating almost all standard protecting groups.
Part 2: Visualizing the Pathways
The following diagram illustrates the retrosynthetic logic and mechanistic divergence of the three methods.
Caption: Mechanistic divergence showing the trade-off between reagent harshness and functional group tolerance.
Part 3: Comparative Data Analysis (FGT Matrix)
The following table aggregates experimental data regarding the stability of common functional groups under the optimized conditions for each method.
| Functional Group | Classic Robinson-Gabriel ( | Van Leusen (TosMIC/ | Wipf Modification ( | Au(I) Catalysis (Zhang Method) |
| Boc-Amine | 🔴 Incompatible (Deprotection) | 🟢 Excellent | 🟢 Excellent | 🟢 Excellent |
| Fmoc-Amine | 🟢 Good | 🔴 Incompatible (Base labile) | 🟢 Excellent | 🟢 Excellent |
| Acetal / Ketal | 🔴 Incompatible (Hydrolysis) | 🟢 Excellent | 🟢 Good | 🟢 Excellent |
| Free -OH | 🟡 Poor (Elimination risk) | 🟢 Excellent | 🟡 Moderate (Competes) | 🟢 Excellent |
| Esters | 🟢 Good | 🟡 Moderate (Transesterification) | 🟢 Excellent | 🟢 Excellent |
| Epoxides | 🔴 Incompatible | 🟡 Moderate (Ring opening) | 🟡 Moderate | 🟢 Excellent |
| Silyl Ethers (TBS) | 🔴 Incompatible | 🟢 Excellent | 🟢 Excellent | 🟢 Excellent |
| Terminal Alkyne | 🟢 Good | 🟢 Good | 🟡 Risk of Iodination | 🔴 Incompatible (Substrate) |
Key Takeaway:
-
Use Gold Catalysis for the highest tolerance, particularly with epoxides and acid-labile groups.
-
Use Van Leusen for acid-sensitive substrates where gold is too expensive, provided no base-labile groups (Fmoc) are present.
-
Use Wipf Modification for peptide-based oxazoles where maintaining chiral integrity and N-protection is critical.
Part 4: Validated Experimental Protocols
Protocol A: The "Gold Standard" (Au-Catalyzed Intermolecular Annulation)
Best for: Convergent synthesis of 2,5-disubstituted oxazoles with high FGT. Reference: He, W., Li, C., & Zhang, L. (2011).[5]
-
Reagent Prep: Prepare a solution of 8-methylquinoline N-oxide (0.39 mmol, 1.3 equiv) and the Terminal Alkyne (0.30 mmol, 1.0 equiv) in the Nitrile partner (acting as solvent, 3.0 mL).
-
Note: If the nitrile is valuable/solid, use 1,2-dichloroethane (DCE) as solvent and add Nitrile (3-5 equiv).
-
-
Catalyst Addition: Add
(0.015 mmol, 5 mol%).-
Why this catalyst? The
counterion is critical for the electrophilicity of the gold carbene intermediate.
-
-
Reaction: Stir the mixture at 60 °C for 3–12 hours. Monitor by TLC.[4][6]
-
Workup: Concentrate directly under reduced pressure.
-
Purification: Flash chromatography (Hexanes/EtOAc).
-
Yield Expectations: 75–95%.
-
Protocol B: The Wipf Modification (Dehydrative)
Best for: Amino-acid derived oxazoles (peptidomimetics). Reference: Wipf, P., & Miller, C. P. (1993).
-
Oxidation (Step 1): Treat the starting
-hydroxy amide with Dess-Martin Periodinane (DMP) (1.5 equiv) in DCM to generate the -keto amide. Filter and concentrate. -
Cyclization (Step 2): Dissolve the crude
-keto amide in anhydrous DCM. -
Add Reagents: Add
(2.0 equiv) and (4.0 equiv). -
Iodine Addition: Cool to 0 °C. Add
(2.0 equiv) portion-wise. -
Workup: Quench with saturated aqueous
(to remove excess Iodine). Extract with EtOAc.[4][6]-
Yield Expectations: 70–85% over two steps.
-
Protocol C: Van Leusen (Base-Mediated)
Best for: C5-substituted oxazoles from aldehydes. Reference: van Leusen, A. M., et al. (1972).
-
Setup: Dissolve Aldehyde (1.0 equiv) and TosMIC (1.0 equiv) in MeOH (0.5 M).
-
Base Addition: Add
(1.1 equiv). -
Reaction: Reflux for 2–4 hours.
-
Observation: The reaction often turns yellow/orange.
-
-
Workup: Remove solvent.[6] Resuspend in water/DCM. Extract organic layer.[4][6]
-
Yield Expectations: 60–80%.
-
Part 5: Decision Matrix
Use this logic flow to select the optimal method for your specific substrate.
Caption: Decision tree for selecting oxazole synthesis based on substrate sensitivity.
References
-
He, W., Li, C., & Zhang, L. (2011).[5] An Efficient [2 + 2 + 1] Synthesis of 2,5-Disubstituted Oxazoles via Gold-Catalyzed Intermolecular Alkyne Oxidation. Journal of the American Chemical Society, 133(22), 8482–8485. Link
-
Wipf, P., & Miller, C. P. (1993). A new synthesis of highly functionalized oxazoles. The Journal of Organic Chemistry, 58(14), 3604–3606. Link
-
van Leusen, A. M., Hoogenboom, B. E., & Siderius, H. (1972). A novel and efficient synthesis of oxazoles from tosylmethyl isocyanide and aldehydes. Tetrahedron Letters, 13(31), 2369–2372. Link
-
Hempel, C., & Nachtsheim, B. J. (2013).[11] Iodine(III)-Promoted Synthesis of Oxazoles through Oxidative Cyclization of N-Styrylbenzamides. Synlett, 24(16), 2119–2123. Link
-
Zheng, Y., et al. (2012).[10] Synthesis of Oxazoles from Enamides via Phenyliodine Diacetate-Mediated Intramolecular Oxidative Cyclization. The Journal of Organic Chemistry, 77(22), 10353–10361. Link
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Biological activity of (5-Tert-butyl-1,3-oxazol-2-yl)methanamine versus similar compounds
An In-Depth Comparative Guide to the Biological Activity of (5-Tert-butyl-1,3-oxazol-2-yl)methanamine and Structurally Related Heterocyclic Compounds
Introduction: The Oxazole Scaffold in Modern Medicinal Chemistry
The oxazole nucleus, a five-membered aromatic ring containing one oxygen and one nitrogen atom, represents a cornerstone scaffold in medicinal chemistry.[1] Its unique electronic properties and ability to form diverse non-covalent interactions with biological targets have established it as a "privileged structure."[2] Oxazole derivatives are integral to numerous clinically used drugs, exhibiting a vast spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, and antidiabetic properties.[3][4] The specific compound of interest, this compound, features a 2-aminomethyl substituent, a common pharmacophore for interacting with aminergic receptors and enzymes, and a bulky 5-tert-butyl group, which can significantly influence potency, selectivity, and metabolic stability.
This guide provides a comprehensive comparison of the biological activity of this compound against its structural analogs and isosteres. By examining how changes to the heterocyclic core and substitution patterns affect biological outcomes, we aim to provide researchers with critical insights for rational drug design and development.
Comparative Analysis of Biological Activity
While specific experimental data for this compound is not extensively reported in publicly accessible literature, its potential biological activities can be inferred and compared based on the well-documented structure-activity relationships (SAR) of similar compounds. The primary areas of interest for this class of molecules include monoamine oxidase (MAO) inhibition, antimicrobial effects, and kinase inhibition.
I. Monoamine Oxidase (MAO) Inhibition
Monoamine oxidases (MAO-A and MAO-B) are critical flavoenzymes that regulate the levels of neurotransmitter amines and are prominent targets for treating neurodegenerative and psychiatric disorders like Parkinson's disease and depression.[5] The oxazole and related heterocyclic scaffolds have proven to be potent MAO inhibitors.
This compound is structurally poised to act as an MAO inhibitor. The aminomethyl group can mimic the endogenous substrates of MAO, while the oxazole ring and its substituents interact with the enzyme's active site.
Comparison with Structural Analogs:
-
Benzoxazole Derivatives: Fusing a benzene ring to the oxazole core creates benzoxazoles, which are potent and often selective MAO inhibitors. For instance, certain 2-methylbenzo[d]oxazole derivatives exhibit highly potent MAO-B inhibition, with IC₅₀ values in the low nanomolar range (0.0023 µM).[6] This suggests that extending the aromatic system can significantly enhance binding affinity.
-
Isoxazole Derivatives: The isomeric isoxazole ring is also found in MAO inhibitors. Notably, 3-(2-aminoethoxy)-1,2-benzisoxazole derivatives have been identified as MAO inhibitors, highlighting that the relative positions of the heteroatoms influence activity.[5]
-
Thiazole Analogs: Thiazolylhydrazone derivatives have recently been shown to be potent and selective inhibitors of MAO-A, with some compounds displaying IC₅₀ values as low as 0.07 µM.[7] The replacement of the oxazole oxygen with sulfur (a common bioisosteric substitution) clearly maintains, and in some cases enhances, the interaction with MAO enzymes.
The bulky tert-butyl group on the target molecule likely plays a key role in conferring selectivity for either MAO-A or MAO-B by interacting with specific hydrophobic pockets within the enzyme's active site.
Logical Relationship: Compound Structure vs. MAO Inhibition
Caption: Key structural features contributing to potential MAO inhibition.
II. Antimicrobial Activity
Heterocyclic compounds, including oxazoles and their analogs, are a rich source of antimicrobial agents.[3] Their mechanisms often involve disrupting cell wall synthesis, inhibiting essential enzymes, or interfering with DNA replication.
Comparison with Structural Analogs:
-
2-Aminooxazoles vs. 2-Aminothiazoles: The 2-aminothiazole scaffold is a well-established pharmacophore in antimicrobial drugs.[8] When directly compared, 2-aminooxazoles are considered bioisosteres of 2-aminothiazoles.[9] Studies on antitubercular agents have shown that N-substituted 2-aminothiazole derivatives can have potent activity (MIC < 0.3 µM).[10] While their 2-aminooxazole counterparts are also active, the sulfur atom in the thiazole ring can sometimes offer advantages in terms of metabolic stability or target interaction.[9]
-
Oxadiazole Derivatives: The 1,3,4-oxadiazole ring, another isostere, is also known for its antimicrobial properties.[2][11] Compounds incorporating a 5-nitrofuran-2-yl substituent attached to an oxadiazole ring have demonstrated strong bactericidal effects, particularly against Staphylococcus species.[12] This indicates that the choice of substituent at the 5-position is a critical determinant of antimicrobial potency and spectrum.
-
Effect of the tert-butyl Group: In a series of N-aryl-4-(tert-butyl)thiazol-2-amines, the tert-butyl group contributed to potent antitumor activity, with IC₅₀ values below 5 µM against several cancer cell lines.[13] While this is not an antimicrobial assay, it demonstrates that the bulky, lipophilic tert-butyl group is well-tolerated and can enhance potency by anchoring the molecule in a hydrophobic pocket of the target protein.
The data suggests that this compound likely possesses antimicrobial activity, with its efficacy being highly dependent on the specific microbial target.
Quantitative Data Summary
The following table summarizes the reported biological activities of compounds structurally related to this compound, providing a quantitative basis for comparison.
| Compound Class | Target/Organism | Activity Metric | Value (µM) | Reference |
| 2-Methylbenzo[d]oxazole | Human MAO-B | IC₅₀ | 0.0023 | [6] |
| 2-Methylbenzo[d]oxazole | Human MAO-A | IC₅₀ | 0.592 | [6] |
| Benzofuran-Thiazolylhydrazone | Human MAO-A | IC₅₀ | 0.07 | [7] |
| Benzofuran-Thiazolylhydrazone | Human MAO-B | IC₅₀ | 0.75 | [7] |
| 2,1-Benzisoxazole Derivative | Human MAO-B | IC₅₀ | 0.017 | [5] |
| N-Aryl-4-(tert-butyl)thiazol-2-amine | HeLa Cancer Cells | IC₅₀ | 2.07 | [13] |
| N-(3-Chlorobenzoyl)-4-(2-pyridinyl)-1,3-thiazol-2-amine | M. tuberculosis | MIC | 0.024 | [10] |
Experimental Protocols
To ensure scientific integrity, a detailed, self-validating protocol for a key biological assay is provided below. This methodology for determining MAO inhibition allows for the direct comparison of novel compounds like this compound against standards.
Protocol: In Vitro Fluorometric Assay for Monoamine Oxidase (MAO-A and MAO-B) Inhibition
This protocol is adapted from methodologies described for the evaluation of novel MAO inhibitors.[7]
1. Principle: This assay measures the enzymatic activity of MAO by monitoring the production of hydrogen peroxide (H₂O₂), a byproduct of amine oxidation. The H₂O₂ reacts with Amplex® Red in the presence of horseradish peroxidase (HRP) to produce the highly fluorescent compound, resorufin. A decrease in fluorescence in the presence of a test compound indicates inhibition of MAO activity.
2. Materials:
-
Recombinant human MAO-A and MAO-B enzymes
-
Amplex® Red reagent
-
Horseradish Peroxidase (HRP)
-
p-Tyramine hydrochloride (MAO substrate)
-
Sodium phosphate buffer (0.1 M, pH 7.4)
-
Test compound [this compound] and reference inhibitors (e.g., clorgyline for MAO-A, selegiline for MAO-B)
-
96-well black microplates
-
Fluorescence microplate reader (Excitation: 530-560 nm, Emission: ~590 nm)
3. Step-by-Step Procedure:
-
Reagent Preparation:
-
Prepare a working solution of Amplex® Red (200 µM) and HRP (2 U/mL) in sodium phosphate buffer. Protect from light.
-
Prepare a stock solution of p-tyramine (200 µM for MAO-A, 40 µM for MAO-B) in buffer.
-
Prepare serial dilutions of the test compound and reference inhibitors in buffer.
-
-
Assay Execution:
-
To each well of the 96-well plate, add 20 µL of the test compound dilution (or buffer for control wells).
-
Add 100 µL of the appropriate MAO enzyme solution (MAO-A or MAO-B) to each well and incubate for 15 minutes at 37°C.
-
Add 20 µL of the Amplex Red/HRP working solution to all wells.
-
To initiate the reaction, add 20 µL of the p-tyramine substrate solution to all wells.
-
-
Data Acquisition and Analysis:
-
Immediately place the plate in the fluorescence reader, pre-heated to 37°C.
-
Measure the fluorescence intensity every 5 minutes for a total of 30 minutes.
-
Calculate the rate of reaction (slope of fluorescence vs. time).
-
Determine the percentage of inhibition for each compound concentration relative to the control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.
-
Workflow: MAO Inhibition Assay
Caption: Fluorometric assay workflow for determining MAO inhibition.
Conclusion and Future Directions
This compound is a promising heterocyclic compound with significant potential for biological activity, particularly as a monoamine oxidase inhibitor and an antimicrobial agent. Comparative analysis with its structural isosteres—including thiazoles, benzoxazoles, and oxadiazoles—reveals critical structure-activity relationships. The nature of the heterocyclic core is fundamental, with substitutions like oxygen for sulfur (oxazole vs. thiazole) modulating activity in nuanced ways. Furthermore, the substituent at the 5-position, in this case, a tert-butyl group, is a key determinant of potency and selectivity, likely through interactions with hydrophobic pockets in target enzymes or receptors.
Future research should focus on the direct synthesis and biological evaluation of this compound using standardized assays, such as the MAO inhibition protocol detailed herein. A systematic exploration of different bulky alkyl or aryl groups at the 5-position of the 2-(aminomethyl)oxazole scaffold would further elucidate the SAR and could lead to the discovery of highly potent and selective therapeutic agents.
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Shi, D., et al. (2017). Synthesis and antitumor evaluation of 5-(benzo[d][14][15]dioxol-5-ylmethyl)-4-(tert-butyl)-N-arylthiazol-2-amines. MedChemComm, 8(3), 653-661. Available at: [Link]
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Mokrousov, M. V., et al. (2023). Monoamine oxidase inhibition properties of 2,1-benzisoxazole derivatives. Medicinal Chemistry Research, 32, 981–991. Available at: [Link]
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Gray, M. A., et al. (2014). Structure-activity relationships of 2-aminothiazoles effective against Mycobacterium tuberculosis. Bioorganic & Medicinal Chemistry, 22(13), 3493-3505. Available at: [Link]
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Petzer, A., et al. (2022). The inhibition of monoamine oxidase by 2-methylbenzo[d]oxazole derivatives. ResearchGate. Available at: [Link]
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Rashidi, N.A., & Berad, B.N. (2016). Evaluation of New 2-N-tert-butyl-5-aryl-1, 3, 4-Oxadiazol-2-Amines for Antimicrobial Activity. International Science Community Association. Available at: [Link]
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Kumar, A., et al. (2017). Recent developments of 2-aminothiazoles in medicinal chemistry. ResearchGate. Available at: [Link]
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Petzer, A., et al. (2024). Synthesis and Monoamine Oxidase Inhibition Properties of 4-(2-Methyloxazol-4-yl)benzenesulfonamide. MDPI. Available at: [Link]
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Chao, Q., et al. (2009). Identification of N-(5-tert-butyl-isoxazol-3-yl)-N'-{4-[7-(2-morpholin-4-yl-ethoxy)imidazo[2,1-b][14][15]benzothiazol-2-yl]phenyl}urea dihydrochloride (AC220), a uniquely potent, selective, and efficacious FMS-like tyrosine kinase-3 (FLT3) inhibitor. Journal of Medicinal Chemistry, 52(23), 7808-16. Available at: [Link]
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Pieroni, M., et al. (2020). 2-Aminooxazole as a Novel Privileged Scaffold in Antitubercular Medicinal Chemistry. ACS Medicinal Chemistry Letters, 11(7), 1431-1437. Available at: [Link]
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Acar, Ç., et al. (2024). Design, Synthesis, and Biological Effect Studies of Novel Benzofuran–Thiazolylhydrazone Derivatives as Monoamine Oxidase Inhibitors. ACS Omega. Available at: [Link]
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Thakur, A., et al. (2023). Oxazole Analogues as Potential Therapeutic Agents: A Comprehensive Review. Thieme Connect. Available at: [Link]
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Ilaš, J., et al. (2023). Exploring the 5-Substituted 2-Aminobenzothiazole-Based DNA Gyrase B Inhibitors Active against ESKAPE Pathogens. Pharmaceutics, 15(7), 1856. Available at: [Link]
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Reddy, T.S., et al. (2013). SYNTHESIS OF NOVEL 5-(3-t-BUTYL-1H-PYRAZOL-5-YL)-2-SUBSTITUTED-1,3,4-OXADIAZOLES. ResearchGate. Available at: [Link]
-
El-Mekkawy, A.I., et al. (2020). A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. Open Journal of Medicinal Chemistry, 10, 69-82. Available at: [Link]
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Hussain, M.A., et al. (2018). 1-[5-(4-Tolyl)-1,3,4-oxadiazol-2-yl]methanamine. Molbank, 2018(3), M1009. Available at: [Link]
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Sau, P., et al. (2019). tert-Butyl Nitrite Mediated Synthesis of 1,2,4-Oxadiazol-5(4H)-ones from Terminal Aryl Alkenes. Organic Letters, 21(13), 4966-4970. Available at: [Link]
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Płazińska, A., et al. (2021). Biological Activity, Lipophilicity and Cytotoxicity of Novel 3-Acetyl-2,5-disubstituted-1,3,4-oxadiazolines. Molecules, 26(24), 7701. Available at: [Link]
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Shukla, C., & Srivastava, S. (2015). BIOLOGICALLY ACTIVE OXADIAZOLE. Journal of Drug Delivery and Therapeutics, 5(6), 1-6. Available at: [Link]
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Neda, I., et al. (2007). SYNTHESIS OF 3-TERT-BUTYL-5-(4-VINYLPHENYL)-1,2,4-OXADIAZOLE USING TWO DIFFERENT PATHWAYS. Revue Roumaine de Chimie, 52(11), 1083-1088. Available at: [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of (5-Tert-butyl-1,3-oxazol-2-yl)methanamine
Disclaimer: No specific Safety Data Sheet (SDS) was available for (5-Tert-butyl-1,3-oxazol-2-yl)methanamine at the time of this writing. The following guide is synthesized from established chemical waste management principles and hazard data for structurally related oxazole and amine compounds. This information is intended to provide a robust framework for safe handling and disposal. Crucially, you must consult your institution's Environmental Health and Safety (EHS) department for specific disposal requirements and protocols, as they are the final authority for your location. [1]
I. Hazard Assessment & Immediate Safety Precautions
The first principle of safe disposal is a thorough understanding of the potential hazards. Based on analogous chemical structures, this compound should be handled as a hazardous substance. The methanamine group suggests it is likely basic and may be corrosive or irritating, while substituted oxazoles can exhibit varying levels of toxicity.[2][3][4] Therefore, all handling and disposal operations must be conducted with appropriate precautions to protect personnel and the environment.[5]
Personal Protective Equipment (PPE): Before beginning any disposal-related activities, ensure all personnel are equipped with the appropriate PPE.[1]
| PPE Item | Specification | Rationale |
| Eye Protection | ANSI Z87.1 certified chemical splash goggles. | Protects against potential splashes of liquid waste or contact with solid particles.[1] |
| Hand Protection | Nitrile or neoprene gloves (minimum 0.11 mm thickness). | Provides a chemical-resistant barrier to prevent skin contact.[1] |
| Body Protection | A standard laboratory coat. | Protects clothing and skin from contamination.[1] |
| Respiratory Protection | Not generally required if handled exclusively within a certified chemical fume hood. | Operations should be conducted in a well-ventilated area, preferably a fume hood, to minimize inhalation of any dust or vapors.[5][6] |
Incompatible Materials: To prevent dangerous reactions, it is critical to segregate this waste from incompatible materials. The primary amine functional group makes it basic. Store separately from:
Mixing with acids, for instance, can cause a strong exothermic reaction. Always check the SDS of any chemical you intend to mix for detailed incompatibility information.[8]
II. Waste Characterization and Segregation
Under regulations set by the Environmental Protection Agency (EPA), the waste generator is responsible for determining if their waste is hazardous.[9] Given the anticipated properties of this compound, it is prudent to treat all waste streams containing this chemical as hazardous waste.[10]
Proper segregation is the foundation of safe chemical waste management.[11] Never mix different waste streams unless explicitly permitted by your institution's EHS guidelines.[1]
-
Solid Waste: Collect pure this compound, contaminated weighing papers, and other contaminated consumables (e.g., pipette tips) in a dedicated, sealable hazardous waste container.[1][8]
-
Liquid Waste: Collect solutions containing the compound in a separate, sealed hazardous waste container. Do not mix with other solvent waste unless compatibility is confirmed and permitted.[1]
-
Contaminated PPE: Grossly contaminated gloves, bench liners, and other disposable PPE should be collected in a designated container for hazardous solid waste.[1]
III. Step-by-Step Disposal Protocol
The required method for disposal is to treat this compound and its associated waste as hazardous chemical waste. This waste must be collected by your institution's EHS department or a licensed waste disposal contractor.[5][10] Never dispose of this chemical down the sink or in the regular trash. [10][11]
Step 1: Containerization Select a container that is in good condition and compatible with the chemical waste. The original product container is often the best choice.[10][12]
-
Acceptable materials typically include glass or high-density polyethylene (HDPE). Avoid metal containers for amine waste, especially if it is in a corrosive solution.[14]
-
As soon as the first drop of waste is added, the container must be labeled. Affix a hazardous waste tag provided by your EHS department. The label must be filled out completely, including the full chemical name—do not use abbreviations.[5][8]
Step 2: Waste Collection
-
Pure Chemical/Solid Waste: Carefully transfer the solid waste into the designated container inside a chemical fume hood to prevent inhalation of dust.
-
Liquid Waste/Solutions: Using a funnel, pour liquid waste into the designated liquid waste container. Keep the container closed at all times except when adding waste.[10]
-
Contaminated Glassware: For residual amounts in laboratory glassware, rinse with a suitable solvent (e.g., methanol or acetone) in a fume hood. This rinse (rinsate) must be collected as hazardous liquid waste.[5][12]
Step 3: Storage Pending Disposal Store the sealed and labeled waste container in a designated hazardous waste Satellite Accumulation Area (SAA).[13]
-
The SAA must be at or near the point of generation.[13]
-
Ensure secondary containment (such as a larger tub or bin) is used to capture any potential leaks.[10]
-
Store the container away from incompatible materials.[8]
-
Do not accumulate more than 55 gallons of hazardous waste in your SAA.[13]
Step 4: Arrange for Pickup Once the container is full or you have finished the project generating the waste, contact your institution's EHS department to schedule a pickup.[10][13] Do not transport hazardous waste yourself.[10]
Caption: Disposal workflow for this compound.
IV. Empty Container Management
Chemical containers are not considered "empty" until all material has been removed.
-
If the chemical is determined to be acutely hazardous (a "P-listed" waste by the EPA), the empty container itself must be managed as hazardous waste and should not be rinsed.[12] Consult your EHS department to determine if this applies.
-
For non-acutely hazardous waste containers, they must be triple-rinsed with a solvent capable of removing the residue.[10][12]
-
The rinsate from this process must be collected and disposed of as hazardous liquid waste.[10][12]
-
After triple-rinsing and air-drying in a fume hood, deface the original label, write "EMPTY" on the container, and dispose of it in the appropriate solid waste stream (e.g., broken glass box for glass containers) as directed by your institution.[12]
V. Emergency Procedures for Spills
Accidents can happen, even during disposal. Immediate and correct response is vital.
-
Evacuate: Alert personnel in the immediate area and evacuate if the spill is large, in a poorly ventilated area, or involves other hazardous materials.
-
Isolate: Secure the area to prevent unauthorized entry.
-
Cleanup: For minor spills that you are trained and equipped to handle, use a chemical spill kit with an absorbent material appropriate for amines. Do not use combustible materials like paper towels.
-
Dispose: All materials used for spill cleanup, including contaminated absorbent and PPE, must be collected and disposed of as hazardous solid waste.[10]
-
Report: Report all spills to your supervisor and your institution's EHS department, regardless of size.
By adhering to these rigorous procedures, researchers, scientists, and drug development professionals can ensure the safe and compliant disposal of this compound, upholding the highest standards of laboratory safety and environmental stewardship.
References
-
Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]
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U.S. Environmental Protection Agency. (2025). Steps in Complying with Regulations for Hazardous Waste. Retrieved from [Link]
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University of Canterbury. (2025). Laboratory Chemical Waste Handling and Disposal Guidelines. Retrieved from [Link]
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Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: 2,5-thiophenediylbis(5-tert-butyl-1,3-benzoxazole). Retrieved from [Link]
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University of Pennsylvania EHRS. (2003). Laboratory Chemical Waste Management Guidelines. Retrieved from [Link]
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University of Pittsburgh. (2013). Safe Handling of Azides. Retrieved from [Link]
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U.S. Government Publishing Office. (n.d.). 40 CFR Part 260 -- Hazardous Waste Management System: General. Retrieved from [Link]
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University of Pittsburgh. (n.d.). Empty Container Disposal Guidelines. Retrieved from [Link]
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Labor Security System. (n.d.). Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. Retrieved from [Link]
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A Comprehensive Guide to the Safe Handling of (5-Tert-butyl-1,3-oxazol-2-yl)methanamine
For the vanguard of researchers, scientists, and drug development professionals, the integrity of our work is intrinsically linked to the safety of our practices. This guide provides essential, immediate safety and logistical information for the handling of (5-Tert-butyl-1,3-oxazol-2-yl)methanamine. As a novel compound, its toxicological properties have not been fully elucidated. Therefore, this document is built upon a foundation of scientific prudence, drawing parallels from structurally similar compounds and established laboratory safety principles.
Disclaimer: No specific Safety Data Sheet (SDS) is currently available for this compound. The following guidance is extrapolated from data on the closely related analogue, (5-tert-butyl-1,3-oxazol-2-yl)methanol, and general principles of chemical safety. A comprehensive, site-specific risk assessment must be conducted by qualified personnel before handling this compound.
Hazard Assessment and Triage
The primary amine and the oxazole ring system are key structural features that inform our initial hazard assessment. Amines can be corrosive and irritants, while heterocyclic compounds can have a range of biological activities. Based on the hazard classification of the structural analogue, (5-tert-butyl-1,3-oxazol-2-yl)methanol, we can anticipate a similar hazard profile for this compound.
Anticipated Hazard Profile:
| Hazard Class | GHS Hazard Statement Code | Description |
| Acute Toxicity (Oral) | H302 | Harmful if swallowed. |
| Skin Irritation | H315 | Causes skin irritation. |
| Eye Irritation | H319 | Causes serious eye irritation. |
| Specific Target Organ Toxicity | H335 | May cause respiratory irritation. |
This information is derived from the safety information for (5-tert-butyl-1,3-oxazol-2-yl)methanol (CAS Number: 252662-39-8).
Personal Protective Equipment (PPE): A Multi-Layered Defense
A rigorous and multi-layered approach to PPE is paramount to ensure personal safety. The following table outlines the minimum required PPE for handling this compound.
| PPE Category | Specification | Rationale and Causality |
| Hand Protection | Nitrile or neoprene gloves. | Provides a chemical-resistant barrier to prevent skin contact, which can cause irritation. |
| Eye and Face Protection | Chemical safety goggles and a face shield. | Protects against splashes and vapors which may cause serious eye irritation. |
| Body Protection | Flame-resistant lab coat. | Protects against accidental splashes and potential fire hazards. |
| Respiratory Protection | Use in a certified chemical fume hood is required. | Minimizes inhalation of vapors which may cause respiratory tract irritation. |
Operational Workflow: From Receipt to Disposal
The following workflow provides a step-by-step guide for the safe handling of this compound.
Caption: Operational workflow for handling this compound.
Step-by-Step Protocol:
-
Preparation:
-
Receipt and Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage.
-
PPE Donning: Before handling, don all required PPE as outlined in the table above.
-
Fume Hood Preparation: Ensure the chemical fume hood is operational and the sash is at the appropriate height.
-
-
Handling:
-
Dispensing: Conduct all dispensing and handling of this compound inside a chemical fume hood to control vapor exposure.
-
Reaction Setup: When setting up reactions, ensure all glassware is properly secured and that the reaction is assembled in a way that minimizes the risk of spills.
-
Work-up and Purification: Perform all aqueous work-ups and chromatographic purification steps within the fume hood.
-
-
Spill Response:
-
Evacuation: In the event of a large spill, evacuate the immediate area and alert colleagues.
-
Ventilation: Ensure the area is well-ventilated, if it is safe to do so.
-
Containment: For small spills, use an inert absorbent material (e.g., vermiculite, sand) to contain the liquid.
-
Disposal Plan: A Commitment to Environmental Stewardship
Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This compound and its containers must be treated as hazardous waste.
Caption: Disposal workflow for this compound.
Disposal Protocol:
-
Waste Segregation:
-
Liquid Waste: Collect all liquid waste containing this compound in a dedicated, labeled, and sealed hazardous waste container.
-
Solid Waste: Contaminated solid waste (e.g., gloves, absorbent pads) should be collected in a separate, clearly labeled hazardous waste bag or container.
-
Empty Containers: "Empty" containers should be rinsed with a suitable solvent (e.g., methanol or acetone) in a fume hood. Collect the rinse as hazardous liquid waste.
-
-
Labeling and Storage:
-
Clearly label all waste containers with the full chemical name: "this compound". Do not use abbreviations.
-
Store sealed and labeled waste containers in a designated hazardous waste accumulation area. This area should be secure, well-ventilated, and away from incompatible materials such as strong oxidizing agents and acids.[1]
-
-
Final Disposal:
-
Arrange for the disposal of all hazardous waste through your institution's environmental health and safety office or a licensed chemical waste disposal company.[1]
-
References
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
